molecular formula C9H12BrNO B1439092 (s)-3-Amino-3-(4-bromophenyl)propan-1-ol CAS No. 1143534-62-6

(s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Cat. No.: B1439092
CAS No.: 1143534-62-6
M. Wt: 230.1 g/mol
InChI Key: XWXQMFXVRNFZOH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-(4-bromophenyl)propan-1-ol (CAS 1212869-85-6) is a chiral amino alcohol of high value in medicinal chemistry and organic synthesis . This compound serves as a crucial chiral building block and synthetic intermediate for the development of active pharmaceutical ingredients (APIs), particularly in the research and synthesis of Protein Kinase B (Akt) inhibitors, as documented in patent literature . Its molecular structure, which features both an amino group and a hydroxyl group on a propanol chain attached to a 4-bromophenyl ring, makes it a versatile precursor for constructing more complex molecules . The compound requires specific storage conditions to maintain stability and is recommended to be kept in a dark place under an inert atmosphere at 2-8°C . Researchers utilize this chiral synthon to introduce stereochemical complexity into target molecules, which is essential in the design of potential therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(3S)-3-amino-3-(4-bromophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXQMFXVRNFZOH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654198
Record name (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143534-62-6
Record name (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(s)-3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral amino alcohol that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a stereocenter, a primary alcohol, a primary amine, and a functionalized aromatic ring, makes it a versatile precursor for the synthesis of complex molecular architectures. The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.[1][2] This guide provides a comprehensive overview of the fundamental properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Table 1: Physicochemical Data of 3-Amino-3-(4-bromophenyl)propan-1-ol and Analogs

PropertyValueCompoundSource
Molecular Formula C₉H₁₂BrNOThis compoundN/A
Molecular Weight 230.10 g/mol Racemic 3-Amino-3-(4-bromophenyl)propan-1-ol[3]
Appearance White to yellow solid (predicted)(s)-3-Amino-3-(4-chlorophenyl)propan-1-ol[4]
Melting Point 95-98 °CRacemic 3-Amino-3-(4-bromophenyl)propan-1-ol[5]
Boiling Point 348.6 ± 27.0 °C (Predicted)Racemic 3-Amino-3-(4-bromophenyl)propan-1-ol[3]
pKa 14.87 ± 0.10 (Predicted, for the hydroxyl proton)Racemic 3-Amino-3-(4-bromophenyl)propan-1-ol[3]
Solubility Soluble in alcohol and etherRacemic 3-Amino-3-(4-bromophenyl)propan-1-ol[5]

Note: Experimental data for the pure (s)-enantiomer is limited. Data presented is for the racemic mixture or closely related analogs where specified.

Synthesis and Purification

The asymmetric synthesis of chiral β-amino alcohols is a well-established field in organic chemistry.[6][7][8][9] A common and effective method for the preparation of this compound is the asymmetric reduction of the corresponding prochiral β-amino ketone, 3-amino-1-(4-bromophenyl)propan-1-one. This can be achieved with high enantioselectivity using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst.

Proposed Asymmetric Synthesis Workflow

G cluster_0 Synthesis of Precursor cluster_1 Asymmetric Reduction cluster_2 Purification start 4-Bromoacetophenone step1 Mannich Reaction (with formaldehyde and a secondary amine salt) start->step1 product1 3-Amino-1-(4-bromophenyl)propan-1-one step1->product1 step2 Asymmetric Reduction (e.g., (S)-CBS catalyst, BH₃) product1->step2 product2 This compound step2->product2 step3 Work-up and Column Chromatography product2->step3 final_product Purified this compound step3->final_product

Caption: Proposed workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Part 1: Synthesis of 3-Amino-1-(4-bromophenyl)propan-1-one (Mannich Reaction)

  • To a stirred solution of 4-bromoacetophenone (1.0 eq) in ethanol, add paraformaldehyde (1.2 eq) and dimethylamine hydrochloride (1.2 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired β-amino ketone.

Part 2: Asymmetric Reduction to this compound

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-2-Methyl-CBS-oxazaborolidine ((S)-CBS catalyst) (0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.2 eq) dropwise.

  • Stir the mixture at 0°C for 15 minutes.

  • In a separate flask, dissolve 3-amino-1-(4-bromophenyl)propan-1-one (1.0 eq) in anhydrous THF and add it dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Concentrate the mixture under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the enantiomerically enriched this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

G cluster_0 Structural Elucidation cluster_1 Purity and Enantiomeric Excess cluster_2 Confirmation sample Synthesized Compound nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ms Mass Spectrometry (MS) sample->ms hplc Chiral High-Performance Liquid Chromatography (HPLC) sample->hplc confirmation Structure and Purity Confirmed nmr->confirmation ms->confirmation hplc->confirmation

Caption: Analytical workflow for the characterization of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, the methine proton at the chiral center, and the methylene protons of the propanol backbone.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, confirming the carbon framework.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final product is a critical parameter. This is determined by chiral HPLC, using a suitable chiral stationary phase (e.g., polysaccharide-based columns).[10] The method should be validated to ensure accurate quantification of the (s)- and (r)-enantiomers.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility is particularly noted in the development of therapeutics for neurological disorders, where the specific stereochemistry and the presence of the bromophenyl moiety can be leveraged to achieve desired biological activity and metabolic profiles.[2][11] The amino alcohol functionality is a common pharmacophore in many biologically active molecules. Furthermore, the bromine atom can be readily converted to other functional groups via palladium-catalyzed cross-coupling reactions, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.[1]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[12] In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS) for detailed information. Store the compound in a tightly sealed container in a cool, dry place.[12]

References

  • Tanaka, Y., Taniguchi, N., & Uemura, M. (2002). Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. Organic Letters, 4(5), 835–838. [Link]

  • R-Discovery. (n.d.). Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. Retrieved from [Link]

  • Tanaka, Y., Taniguchi, N., & Uemura, M. (2002). Asymmetric synthesis of beta-amino alcohols by reductive cross-coupling of benzylideneamine with planar chiral benzaldehydes. Organic Letters, 4(5), 835-8. [Link]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

  • Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(2), 431–432. [Link]

  • PubChem. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-amino-3-(4-bromophenyl)propan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP1043307A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and their use.
  • MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). Retrieved from [Link]

  • SpectraBase. (n.d.). D(+)-2-Amino-3-phenyl-1-propanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). MXPA00003286A - 3-amino-3-arylpropan-1-ol-compounds, their preparation and use.
  • RSC Publishing. (2020, December 22). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. Retrieved from [Link]

  • ACS Publications. (2024, April 22). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

  • MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

Sources

Physicochemical characteristics of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Introduction

This compound is a chiral amino alcohol featuring a brominated phenyl ring. Molecules of this class are significant building blocks in medicinal chemistry and materials science. A comprehensive understanding of the physicochemical properties of a specific enantiomer, such as the (S)-form, is a non-negotiable prerequisite for its advancement in any research and development pipeline. These properties govern critical aspects of a compound's behavior, including its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation and large-scale synthesis.

This guide provides a detailed examination of the core physicochemical characteristics of this compound. It is structured not as a rigid template, but as a logical workflow that a development scientist would follow. We will move from fundamental identification to complex analytical procedures, explaining the causality behind each experimental choice and providing robust, self-validating protocols.

Overall Physicochemical Characterization Workflow

The following diagram outlines the logical flow for the comprehensive characterization of a novel chemical entity like this compound.

G cluster_start Phase 1: Identity & Purity cluster_properties Phase 2: Core Physicochemical Properties cluster_application Phase 3: Pre-formulation & Safety A Compound Synthesis & Purification B Structural Elucidation (NMR, MS, IR) A->B C Chiral Integrity (Chiral HPLC) B->C D Physical Constants (Melting Point, Density) C->D E Aqueous Solubility (Shake-Flask Method) D->E F Acidity Constant (pKa Determination) E->F G Stability Assessment F->G H Safety & Handling (SDS Review) G->H

Caption: A logical workflow for the physicochemical characterization of a chiral molecule.

Chemical Identity and Core Physical Properties

The foundational step in characterizing any chemical compound is to establish its identity and fundamental physical constants. These data serve as the primary identifiers and are crucial for all subsequent experimental work.

PropertyValueSource
Chemical Name This compound-
CAS Number 1213312-07-2 (for the hydrochloride salt)[1]
Molecular Formula C₉H₁₂BrNO[2][3][4]
Molecular Weight 230.10 g/mol [2][4]
Boiling Point 348.6°C at 760 mmHg[4]
Density 1.466 g/cm³[4]
Flash Point 164.6°C[4]
Refractive Index 1.593[4]

Note: Some data is derived from the racemic mixture due to the limited availability of data for the pure (S)-enantiomer.

Aqueous Solubility Profile

Solubility is arguably one of the most critical physicochemical parameters in drug development. It directly influences bioavailability and dictates formulation strategies. For pharmaceutical relevance, determining the thermodynamic (or equilibrium) solubility is paramount, as it represents the true saturation point of the compound in a given medium.[5]

Causality in Experimental Design

The choice of the shake-flask method is based on its status as the "gold standard" for determining thermodynamic solubility.[6] The pH range of 1.2 to 6.8 is mandated by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies, as it reflects the physiological pH range of the gastrointestinal tract.[6] Maintaining a constant temperature of 37 ± 1 °C is essential to mimic human body temperature.[6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

G start Start prep 1. Prepare Buffers (pH 1.2, 4.5, 6.8) start->prep add_api 2. Add Excess Solid Compound to each buffer in triplicate prep->add_api equilibrate 3. Equilibrate (e.g., 24-48h at 37°C) on an orbital shaker add_api->equilibrate separate 4. Separate Solid & Liquid (Centrifugation or Filtration) equilibrate->separate analyze 5. Analyze Supernatant (Validated HPLC-UV Method) separate->analyze calculate 6. Calculate Concentration (mg/mL) analyze->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Methodology:

  • Buffer Preparation: Prepare aqueous buffers at a minimum of three pH levels: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[6]

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer in a sealed vial. The presence of undissolved solid at the end of the experiment must be visually confirmed to ensure saturation.[5]

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled chamber at 37 ± 1 °C.[6] Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the solid and aqueous phases. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PVDF) that does not adsorb the compound.

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Report the solubility at each pH value in mg/mL. The compound's solubility classification is based on the lowest value measured across the tested pH range.[6]

Acidity Constant (pKa)

The pKa value is a measure of the acidity of a molecule. For this compound, the primary amine group is basic and will be protonated at different physiological pH values. The pKa dictates the charge state of the molecule, which profoundly affects its solubility, membrane permeability, and interaction with biological targets.

Causality in Experimental Design

Potentiometric titration is a highly precise and reliable method for pKa determination that does not require the molecule to have a chromophore.[7][8] The principle involves monitoring the change in pH of a solution of the compound as a standardized titrant (acid) is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and neutral species are equal.[7][9]

Experimental Protocol: pKa Determination by Potentiometric Titration

G start Start calibrate 1. Calibrate pH Meter (with standard buffers) start->calibrate dissolve 2. Dissolve Compound in deionized water or co-solvent calibrate->dissolve titrate 3. Titrate with Standardized Acid (e.g., 0.1 M HCl) dissolve->titrate record 4. Record pH vs. Titrant Volume titrate->record plot 5. Plot Titration Curve (pH vs. Volume) record->plot determine 6. Determine Inflection Point & Half-Equivalence Point plot->determine pka 7. pKa = pH at Half-Equivalence Point determine->pka end End pka->end

Caption: Workflow for pKa Determination via Potentiometric Titration.

Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least two standard pH buffers (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., deionized water or a water/methanol mixture).

  • Titration: While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound) to the sample solution.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Calculation: Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). The volume at the half-equivalence point is then located, and the corresponding pH on the curve is the pKa of the compound.[7][9]

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for confirming the chemical structure and identity of the synthesized molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Aromatic protons on the 4-bromophenyl ring will appear in the downfield region (approx. 7.0-7.6 ppm). The proton at the chiral center (CH-N) will likely be a multiplet. The two methylene groups (-CH₂-CH and -CH₂-OH) will appear as multiplets in the aliphatic region. The exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets whose chemical shift is dependent on concentration and solvent.

    • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming the overall carbon framework.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

    • A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol and the N-H stretch of the primary amine.[10][11]

    • Peaks around 2850-3000 cm⁻¹ for aliphatic C-H stretching.

    • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

    • A C-Br stretching band in the lower frequency region (typically 500-600 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

    • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) cluster at m/z 230 and 232, with a near 1:1 intensity ratio. This characteristic pattern is definitive proof of the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

    • Common fragmentation pathways may include the loss of a water molecule (H₂O), an amino group (NH₂), or cleavage of the carbon-carbon bonds, leading to characteristic fragment ions.[12]

Chiral Integrity Verification

Since the subject is a specific stereoisomer, this compound, it is critical to confirm its enantiomeric purity. The presence of the unwanted (R)-enantiomer can have significantly different biological effects.

Causality in Experimental Design

High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) is the most widely used and reliable technique for separating and quantifying enantiomers.[13] Polysaccharide-based CSPs are particularly effective for resolving a broad range of chiral compounds, including amino alcohols.[14][15] The method's trustworthiness comes from its ability to provide baseline separation of the two enantiomers, allowing for accurate quantification of each.

Protocol Outline: Chiral HPLC Analysis
  • Column Selection: Choose a suitable polysaccharide-based CSP (e.g., amylose or cellulose derivatives).

  • Mobile Phase Development: Develop a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic or basic additive to improve peak shape. Chiral separations are highly sensitive to mobile phase composition.[15]

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved. Chiral columns often require longer equilibration times than standard columns.[15]

  • Sample Analysis: Dissolve the compound in the mobile phase, inject it into the HPLC system, and record the chromatogram.

  • Data Interpretation: The two enantiomers will elute at different retention times. Enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) isomers.

Stability, Storage, and Safety Recommendations

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place to prevent degradation.[3]

  • Stability: While specific stability data is not publicly available, compounds with amino and alcohol functional groups should be assessed for stability against oxidation and light.

  • Safety and Handling: Based on data for similar compounds and general safety practices:

    • Avoid contact with skin and eyes.[3]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[3]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3]

    • The analogous compound 3-amino-3-(3-bromophenyl)propan-1-ol is listed as causing skin, eye, and respiratory irritation.[2] Similar precautions should be taken.

References

  • Development of Methods for the Determination of pKa Values.
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Affairs.
  • How to calcul
  • 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. PubChem.
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • 3-Amino-3-(4-bromophenyl)
  • Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and...
  • This compound hydrochloride. BLDpharm.
  • 3-amino-3-(4-bromophenyl)propan-1-ol. ChemBK.
  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • 1-Propanol, 3-amino-. NIST WebBook.
  • mass spectrum of propan-1-ol fragmentation p

Sources

A Comprehensive Technical Guide to the Synthesis and Structural Elucidation of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is found in a variety of biologically active compounds, making its efficient and stereocontrolled synthesis a critical endeavor. This in-depth technical guide provides a comprehensive overview of the synthesis and structural elucidation of this valuable molecule. We will explore a robust and widely applicable synthetic strategy: the asymmetric reduction of a prochiral ketone precursor. Furthermore, this guide will detail the essential analytical techniques required for unambiguous structural confirmation and the determination of enantiomeric purity. Each section is designed to provide not only procedural steps but also the underlying scientific principles, empowering researchers to understand and adapt these methods for their specific applications.

Introduction: The Significance of Chiral γ-Amino Alcohols

Chiral γ-amino alcohols are privileged scaffolds in drug discovery. The presence of both an amino and a hydroxyl group, separated by a three-carbon chain, allows for diverse biological interactions and serves as a versatile handle for further chemical modifications. The specific stereochemistry at the C3 position is often crucial for pharmacological activity, as different enantiomers can exhibit vastly different potencies and toxicological profiles. This compound, with its defined stereocenter and the presence of a bromine atom for potential further coupling reactions, is a key intermediate in the synthesis of novel therapeutic agents.[1]

Strategic Approach to Asymmetric Synthesis

The primary challenge in synthesizing enantiomerically pure this compound lies in the stereoselective creation of the chiral center. Among various strategies, the asymmetric reduction of the corresponding prochiral β-aminoketone, 3-amino-3-(4-bromophenyl)-1-propanone, stands out as a highly efficient and convergent approach.[2] This method leverages the power of chiral catalysts to control the facial selectivity of hydride delivery to the ketone, thereby establishing the desired (s)-stereochemistry.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 3-amino-1-(4-bromophenyl)propan-1-one as the key precursor. This aminoketone can be prepared from commercially available starting materials.

Retrosynthesis Target This compound Precursor 3-Amino-1-(4-bromophenyl)propan-1-one Target->Precursor Asymmetric Reduction Reagent Asymmetric Reduction (e.g., CBS Catalyst, Chiral Boranes) Precursor->Reagent

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Pathway: Asymmetric Ketone Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly reliable method for the enantioselective reduction of prochiral ketones.[3][4] This protocol utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, in conjunction with a stoichiometric borane source like borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH3-THF).[2]

The effectiveness of the CBS catalyst stems from the pre-organization of the ketone substrate and the borane reducing agent. The Lewis acidic boron of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone. This coordination orients the ketone in a sterically defined manner, exposing one of the two prochiral faces to the incoming borane-catalyst complex. The hydride is then delivered from the borane to the carbonyl carbon from the less sterically hindered face, resulting in the formation of the desired enantiomer of the alcohol.

CBS_Reduction_Workflow cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Quenching & Work-up Catalyst Dissolve (S)-2-Methyl-CBS-oxazaborolidine in anhydrous THF Cooling Cool solution to -20 °C Catalyst->Cooling Borane_add Slowly add Borane-DMS complex Cooling->Borane_add Stir1 Stir for 10 minutes Borane_add->Stir1 Ketone_add Add ketone solution dropwise to the catalyst mixture Stir1->Ketone_add Ketone_prep Prepare solution of 3-Amino-1-(4-bromophenyl)propan-1-one Ketone_prep->Ketone_add Stir2 Stir at -20 °C until completion (TLC monitoring) Ketone_add->Stir2 Quench Slowly add Methanol to quench excess borane Stir2->Quench Evaporation Remove solvent under reduced pressure Quench->Evaporation Extraction Perform aqueous work-up and extraction Evaporation->Extraction Purification Purify by column chromatography Extraction->Purification

Caption: Experimental workflow for the CBS-catalyzed asymmetric reduction.

Detailed Experimental Protocols

Synthesis of 3-Amino-1-(4-bromophenyl)propan-1-one Hydrochloride (Precursor)

This protocol outlines a potential route to the precursor, which may need to be synthesized if not commercially available. A common method involves the Mannich reaction of 4'-bromoacetophenone, paraformaldehyde, and ammonium chloride.

Step-by-Step Protocol:

  • To a round-bottom flask, add 4'-bromoacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • The product will precipitate as the hydrochloride salt. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to yield 3-amino-1-(4-bromophenyl)propan-1-one hydrochloride.

Asymmetric Reduction to this compound

Step-by-Step Protocol: [2]

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Add anhydrous Tetrahydrofuran (THF) to the flask.

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Slowly add Borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes.

  • In a separate flask, suspend 3-amino-1-(4-bromophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF and neutralize with triethylamine (1.1 eq). Stir for 15 minutes and filter off the resulting triethylammonium chloride salt.

  • Slowly add the filtrate containing the free base of the aminoketone to the catalyst-borane mixture at -20 °C.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl to the residue and wash with diethyl ether to remove non-polar impurities.

  • Basify the aqueous layer with 2 M NaOH to a pH of ~10-11 and extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Structural Elucidation: A Multi-technique Approach

Unambiguous confirmation of the structure and stereochemistry of the synthesized compound requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
Technique Expected Observations for this compound
¹H NMR Aromatic protons in the 7.2-7.6 ppm region (two doublets, characteristic of a 1,4-disubstituted benzene ring). A multiplet for the chiral methine proton (CH-N) around 4.0-4.3 ppm. Multiplets for the two methylene groups (-CH₂-CH and -CH₂-OH) between 1.8-2.2 ppm and 3.6-3.9 ppm respectively. Broad singlets for the -OH and -NH₂ protons, which are exchangeable with D₂O.[5][6]
¹³C NMR Aromatic carbons in the 120-145 ppm range, including the carbon attached to bromine at a lower field. Signals for the three aliphatic carbons: the carbon bearing the amino group (~50-55 ppm), the adjacent methylene carbon (~35-40 ppm), and the carbon bearing the hydroxyl group (~60-65 ppm).
FT-IR Broad O-H and N-H stretching vibrations in the 3200-3500 cm⁻¹ region. C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations around 1400-1600 cm⁻¹. C-N and C-O stretching vibrations in the 1000-1200 cm⁻¹ region.
Mass Spec. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and/or a [M+H]⁺ peak in chemical ionization (CI) or electrospray ionization (ESI) modes, corresponding to the molecular weight of the compound (C₉H₁₂BrNO).[7][8] Characteristic fragmentation patterns would include the loss of water, ammonia, and cleavage of the C-C bonds in the propanol chain.
Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[9][10] Polysaccharide-based CSPs are often effective for the separation of amino alcohol enantiomers.[11]

Illustrative Chiral HPLC Method:

Parameter Condition
Column Chiralpak AD-H or equivalent polysaccharide-based CSP
Mobile Phase A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape.[11]
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm or 254 nm)
Column Temp. 25 °C

Procedure:

  • Prepare a standard solution of the racemic 3-amino-3-(4-bromophenyl)propan-1-ol to determine the retention times of both enantiomers.

  • Prepare a solution of the synthesized (s)-enantiomer at a known concentration.

  • Inject the solutions onto the HPLC system.

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(s) - Area(r)) / (Area(s) + Area(r)) ] x 100.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_purity Enantiomeric Purity Synthesis Synthesized Product NMR ¹H & ¹³C NMR Synthesis->NMR IR FT-IR Synthesis->IR MS Mass Spectrometry Synthesis->MS HPLC Chiral HPLC Synthesis->HPLC Final_Product Structurally Confirmed This compound NMR->Final_Product IR->Final_Product MS->Final_Product HPLC->Final_Product

Caption: Integrated workflow for synthesis and analysis.

Conclusion

This technical guide has detailed a reliable and efficient methodology for the asymmetric synthesis of this compound via CBS-catalyzed reduction of the corresponding prochiral aminoketone. The causality behind the choice of this synthetic route lies in its high enantioselectivity and operational simplicity. Furthermore, a comprehensive analytical workflow has been presented to ensure the structural integrity and enantiomeric purity of the final product. The protocols and insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of chiral pharmaceutical intermediates and the broader field of medicinal chemistry.

References

  • Stereoselective complete reduction of alpha-alkyl-beta-ketonitriles to anti gamma-amino alcohols. (2002). ResearchGate. [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (2018). Rasayan Journal of Chemistry. [Link]

  • L 2 Amino 3 phenyl 1 propanol. (2015). mzCloud. [Link]

  • 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. (n.d.). PubChem. [Link]

  • (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride. (n.d.). MySkinRecipes. [Link]

  • Enantioselective reduction of ketones. (n.d.). Wikipedia. [Link]

  • Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. (n.d.). ResearchGate. [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (n.d.). Semantic Scholar. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). (n.d.). Human Metabolome Database. [Link]

  • Enantioselective radical C-H amination for the synthesis of β-amino alcohols. (2020). PubMed. [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue Chemistry. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). AIR Unimi. [Link]

  • Enantioselective Reduction of Ketones. (n.d.). Organic Reactions. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. [Link]

  • The synthetic method of the bromophenol of 3 amino 4. (n.d.).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. (2023). RSC Publishing. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). PMC - NIH. [Link]

  • 3-Phenylpropanol. (n.d.). NIST WebBook. [Link]

  • Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. (2011). PubMed. [Link]

  • Asymmetric Synthesis of Optically Active 3-Amino-1,2-diols from N-Acyl-Protected Allylamines via Catalytic Diboration with Rh[bis(oxazolinyl)phenyl] Catalysts. (2015). Semantic Scholar. [Link]

  • 3-Phenylpropanol, TMS derivative. (n.d.). NIST WebBook. [Link]

  • 3-amino-3-(4-bromophenyl)propan-1-ol. (2024). ChemBK. [Link]

  • 3-Amino-1-(2-amino-4-bromophenyl)propan-1-ol. (n.d.). PubChem. [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (n.d.).
  • 3-Methylamino-3-phenylpropan-1-ol. (n.d.). ResearchGate. [Link]

  • phenylalaninol, (S)-. (n.d.). PubChem - NIH. [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (n.d.). MDPI. [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Spectroscopic Characterization of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Authored by: A Senior Application Scientist

Abstract

This compound is a chiral molecule of significant interest in synthetic organic chemistry, often serving as a key intermediate in the development of pharmaceutical agents and other bioactive compounds[1][2]. Its structural complexity, featuring a stereocenter, a primary alcohol, a primary amine, and a substituted aromatic ring, necessitates a multi-faceted approach for unambiguous characterization. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis and serve as a predictive framework for researchers engaged in the synthesis and verification of this and related molecules.

Rationale for Spectroscopic Analysis

The structural confirmation of a synthesized molecule is a cornerstone of chemical research, ensuring both the integrity of the scientific findings and the safety and efficacy of any resulting products. For a molecule like this compound, each spectroscopic technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy elucidates the carbon-hydrogen framework, revealing the number of distinct proton and carbon environments, their connectivity, and the relative number of protons.[3][4]

  • IR Spectroscopy provides a "fingerprint" of the functional groups present in the molecule by identifying the vibrational frequencies of specific covalent bonds.[5][6]

  • Mass Spectrometry determines the molecular weight and elemental formula and offers insights into the molecular structure through the analysis of fragmentation patterns.[7][8]

This guide will systematically deconstruct the predicted data from each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[9] A comprehensive analysis involves both ¹H (proton) and ¹³C (carbon-13) NMR.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for molecules with exchangeable protons (from -OH and -NH₂) as it can slow down the exchange rate, allowing for their observation.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[10]

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment, integration (relative number of protons), and coupling (neighboring protons) for each hydrogen atom in the molecule.[11]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (Ar-H)~7.50Doublet2HOrtho to the bromine atom, deshielded by its electron-withdrawing inductive effect.
H-b (Ar-H)~7.25Doublet2HMeta to the bromine atom.
H-c (-CH-)~4.10Triplet1HBenzylic proton, adjacent to a CH₂ group (H-d). Deshielded by the aromatic ring and the amine.
H-d (-CH₂-)~1.85Multiplet2HDiastereotopic protons adjacent to the chiral center (H-c) and the CH₂OH group (H-e).
H-e (-CH₂OH)~3.50Triplet2HAdjacent to a CH₂ group (H-d) and attached to the electron-withdrawing oxygen atom.
H-f (-OH)~4.5-5.5Broad Singlet1HExchangeable proton; chemical shift is concentration and temperature-dependent.
H-g (-NH₂)~2.0-3.0Broad Singlet2HExchangeable protons; chemical shift is concentration and temperature-dependent.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon LabelChemical Shift (δ, ppm)Rationale
C1 (-CH₂OH)~60-65Aliphatic carbon bonded to an oxygen atom.
C2 (-CH₂-)~40-45Aliphatic carbon adjacent to the chiral center.
C3 (-CH-)~50-55Benzylic carbon attached to the nitrogen atom.
C4 (Ar-C)~140-145Quaternary aromatic carbon attached to the propanolamine chain.
C5 (Ar-CH)~128-130Aromatic carbons ortho to the propanolamine chain.
C6 (Ar-CH)~131-133Aromatic carbons meta to the propanolamine chain and ortho to bromine.
C7 (Ar-C-Br)~120-125Quaternary aromatic carbon directly bonded to bromine.
NMR Analysis Workflow

The logical process for analyzing the NMR data to confirm the structure is outlined below.

NMR_Workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Signals Count Signals (7 unique environments) H_Integration Analyze Integration (2:2:1:2:2:1:2 ratio) H_Signals->H_Integration H_Splitting Analyze Splitting (Doublets, Triplets, Multiplets) H_Integration->H_Splitting H_Shifts Analyze Chemical Shifts (Aromatic, Benzylic, Aliphatic) H_Splitting->H_Shifts Confirmation Structural Confirmation H_Shifts->Confirmation C_Signals Count Signals (7 unique carbons) C_Shifts Analyze Chemical Shifts (Aromatic vs. Aliphatic) C_Signals->C_Shifts C_Shifts->Confirmation Structure Proposed Structure: This compound Structure->H_Signals Structure->C_Signals

Caption: Workflow for structural elucidation using ¹H and ¹³C NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.[12][13]

Experimental Protocol: IR Data Acquisition
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used. ATR is a convenient method for solid or liquid samples, requiring minimal preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
3500 - 3200O-H stretchAlcohol (H-bonded)Strong, Broad
3400 - 3250N-H stretchPrimary AmineMedium (two bands)
3100 - 3000C-H stretchAromaticMedium
3000 - 2850C-H stretchAliphaticMedium-Strong
1640 - 1550N-H bendPrimary AmineMedium-Strong
1600 - 1475C=C stretchAromatic RingMedium (multiple bands)
1300 - 1000C-O stretchPrimary AlcoholStrong
1250 - 1000C-N stretchAmineMedium
~820C-H bendp-disubstituted aromaticStrong
700 - 500C-Br stretchAryl BromideMedium-Strong
IR Data Interpretation Logic

IR_Logic cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) Molecule Target Molecule OH Alcohol (-OH) Molecule->OH NH2 Amine (-NH₂) Molecule->NH2 ArH Aromatic Ring Molecule->ArH Alkyl Alkyl Chain Molecule->Alkyl CBr Aryl Bromide Molecule->CBr OH_peak ~3300 (Broad) OH->OH_peak O-H stretch NH_peak ~3350, 3280 NH2->NH_peak N-H stretch ArH_peak >3000, ~1500 ArH->ArH_peak C-H, C=C stretch Alkyl_peak <3000 Alkyl->Alkyl_peak C-H stretch CBr_peak <700 CBr->CBr_peak C-Br stretch

Caption: Correlation of functional groups to their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it will likely produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) could also be used, which would induce more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (such as a Time-of-Flight, TOF, or Orbitrap) is ideal. It can provide a highly accurate mass measurement, which helps in confirming the elemental composition.

  • Data Acquisition: The sample is introduced into the ion source (typically dissolved in a solvent like methanol or acetonitrile). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Predicted Mass Spectrum
  • Molecular Formula: C₉H₁₂BrNO

  • Monoisotopic Mass: 229.0102 Da

  • Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion region will show two peaks of almost equal intensity, separated by 2 m/z units.

    • For [M+H]⁺: A peak at m/z 230.0175 (with ⁷⁹Br) and a peak at m/z 232.0155 (with ⁸¹Br).

Predicted Fragmentation Pathway

Aromatic amines and benzylic compounds exhibit characteristic fragmentation patterns.[7][14][15]

Table 4: Predicted Key Fragments in Mass Spectrometry

m/z (for ⁷⁹Br)Proposed FragmentFragmentation Pathway
212/214[M-H₂O]⁺Loss of a water molecule from the alcohol.
200/202[C₈H₈⁷⁹Br]⁺Alpha-cleavage next to the amine, losing the -CH₂CH₂OH radical. This benzylic cation is highly stabilized.
184/186[C₇H₆⁷⁹Br]⁺Further fragmentation of the benzylic cation.
30[CH₄N]⁺Alpha-cleavage with charge retention on the nitrogen-containing fragment, [CH₂NH₂]⁺. This is a common fragment for primary amines.[8]
Fragmentation Workflow

Fragmentation_Pathway M [M+H]⁺ m/z 230/232 F1 [M+H - H₂O]⁺ m/z 212/214 M->F1 - H₂O F2 Benzylic Cation [C₈H₁₀N⁷⁹Br]⁺ m/z 200/202 M->F2 - CH₂CH₂OH• (α-cleavage) F3 [CH₂NH₂]⁺ m/z 30 M->F3 Benzylic Cleavage

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of this compound. The predicted data presented in this guide—including the distinct proton and carbon environments in NMR, the characteristic vibrational frequencies of the alcohol, amine, and aryl bromide groups in IR, and the unique isotopic pattern and fragmentation pathways in MS—collectively form a comprehensive spectroscopic profile. Researchers synthesizing this compound can use this guide as an authoritative reference to verify the identity and purity of their product, ensuring the reliability of their subsequent research and development efforts.

References

  • The High-Resolution Mass Spectral Fragmentation Pathways of Primary Arom
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • UMass Chan Medical School. (n.d.). IR Group Frequencies. UMass Chan Medical School. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac.com. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs Blog. [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Organic Chemistry at CU Boulder. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]

  • Chem-Station. (2024). NMR Basics: Guide for Analysis and Interpretation. Chem-Station International Edition. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]

  • E-Chimica. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary. [Link]

  • ChemBK. (2024). 3-amino-3-(4-bromophenyl)propan-1-ol. ChemBK.com. [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives.
  • University of Wisconsin-Madison. (n.d.). 13C NMR of 1-Propanol. UW-Madison Chemistry. [Link]

Sources

Mechanism of action of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol Derivatives as GABA Transporter Inhibitors

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of this compound derivatives, a class of compounds with significant potential in neuroscience research and drug development. By examining the structure-activity relationships and the pharmacological effects of analogous compounds, we elucidate their primary mode of action as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). This guide will delve into the molecular interactions with GATs, the subsequent physiological consequences, and the experimental methodologies crucial for their characterization. The content is tailored for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this compound class.

Introduction: The Significance of GABAergic Neurotransmission and its Modulation

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1][2] A disruption in GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[1][2] The synaptic concentration of GABA is meticulously regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and surrounding glial cells.[3] Consequently, inhibitors of these transporters represent a promising therapeutic strategy for potentiating GABAergic transmission and treating associated CNS disorders.[4][5]

The this compound scaffold represents a key pharmacophore in the design of GAT inhibitors. While this specific derivative is not extensively documented in publicly available literature, its structural analogs, most notably SNAP-5114, have been pivotal in understanding the role of specific GAT subtypes. This guide will leverage the extensive research on these analogs to infer the mechanistic details of the title compound class.

Primary Molecular Target: The GABA Transporters (GATs)

The primary molecular targets for this compound derivatives are the GABA transporters. There are four known subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). These transporters are members of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[6]

  • GAT-1: Predominantly found in neurons and is responsible for the majority of GABA uptake at the synapse.[4]

  • GAT-2 and GAT-3: Primarily located in astrocytes, the glial cells that support neuronal function.[7][8] GAT-3 is of particular interest in the context of neurological disorders due to its role in modulating extrasynaptic GABA levels.[9][10]

Mechanism of Inhibition: Insights from SNAP-5114

A closely related and extensively studied analog, SNAP-5114, demonstrates selectivity for GAT-3 and to a lesser extent, GAT-2, over GAT-1.[11] Recent cryo-electron microscopy studies have revealed that SNAP-5114 acts as a noncompetitive inhibitor of GAT-3.[7][8] It binds to the orthosteric substrate-binding pocket of GAT-3 when the transporter is in an inward-open conformation.[7][8] This binding event effectively locks the transporter in this state, preventing the translocation of GABA across the cell membrane. The selectivity of SNAP-5114 for GAT-3 over GAT-1 is attributed to differences in the volume of the substrate-binding pocket and the presence of bulky moieties on the inhibitor.[7][8]

Given the structural similarities, it is highly probable that this compound derivatives also function as inhibitors of GATs, likely with a preference for GAT-3. The bromophenyl group can engage in hydrophobic interactions within the binding pocket, while the amino and hydroxyl groups can form key hydrogen bonds.

Structure-Activity Relationships (SAR)

The development of selective GAT inhibitors has been a focus of medicinal chemistry for decades.[4] Structure-activity relationship studies have shown that lipophilic side chains are crucial for potent and selective inhibition.[12] The 4-bromophenyl group in the title compound provides the necessary lipophilicity to engage with the transporter's binding site. The stereochemistry at the chiral center is also critical for optimal interaction, as evidenced by the "(s)" designation.

Signaling Pathways and Physiological Consequences

The inhibition of GATs by this compound derivatives leads to an increase in the extracellular concentration of GABA. This elevated GABA level has profound effects on neuronal signaling:

  • Potentiation of GABAergic Inhibition: The increased availability of GABA leads to enhanced activation of both synaptic and extrasynaptic GABAA and GABAB receptors.[3]

  • Increased Tonic Inhibition: The inhibition of astrocytic GAT-3, in particular, leads to a significant increase in ambient GABA levels, thereby augmenting tonic inhibition mediated by high-affinity extrasynaptic GABAA receptors.[10][13] This tonic inhibition plays a crucial role in regulating neuronal excitability.

  • Anticonvulsant and Anxiolytic Effects: By enhancing overall inhibitory tone in the CNS, these compounds are expected to exhibit anticonvulsant and anxiolytic properties.[1][2]

The following diagram illustrates the proposed signaling pathway:

GAT_Inhibition_Pathway cluster_synapse Synaptic Cleft GABA GABA Increased_GABA Increased Extracellular GABA Concentration GABA_R GABA Receptors (Postsynaptic) Enhanced_Inhibition Enhanced GABAergic Signaling GABA_R->Enhanced_Inhibition GAT3 GAT-3 (Astrocyte) GAT3->GABA Uptake Blocked Compound (s)-3-Amino-3-(4-bromophenyl) propan-1-ol derivative Compound->GAT3 Increased_GABA->GABA_R Increased Activation CNS_Effects Therapeutic Effects (e.g., Anticonvulsant) Enhanced_Inhibition->CNS_Effects

Caption: Proposed mechanism of action and downstream effects of this compound derivatives.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of a novel this compound derivative, a series of in vitro and in vivo experiments are essential.

In Vitro Radioligand Uptake Assay

This assay is the gold standard for determining the potency and selectivity of GAT inhibitors.

Objective: To measure the inhibitory constant (IC50) of the test compound against different GAT subtypes.

Methodology:

  • Cell Culture: Utilize HEK293 cells stably transfected with human GAT-1, GAT-2, or GAT-3.

  • Assay Preparation: Plate the cells in a 96-well format.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • GABA Uptake Initiation: Add a solution containing a known concentration of radiolabeled [³H]GABA.

  • Uptake Termination: After a defined incubation period, rapidly wash the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]GABA uptake inhibition against the logarithm of the compound concentration to determine the IC50 value.

Electrophysiological Studies

Whole-cell patch-clamp recordings from neurons in brain slices can be used to assess the physiological consequences of GAT inhibition.

Objective: To measure changes in tonic and phasic GABAergic currents in the presence of the test compound.

Methodology:

  • Slice Preparation: Prepare acute brain slices from a relevant brain region (e.g., hippocampus or cortex).

  • Patch-Clamp Recording: Obtain whole-cell recordings from pyramidal neurons.

  • Baseline Recording: Record baseline spontaneous inhibitory postsynaptic currents (sIPSCs) and tonic GABAergic currents.

  • Compound Application: Bath-apply the test compound at a known concentration.

  • Post-Compound Recording: Record changes in the frequency and amplitude of sIPSCs and the magnitude of the tonic current.

  • Data Analysis: Compare the electrophysiological parameters before and after compound application to quantify its effect on GABAergic transmission.

Quantitative Data Summary

CompoundTargetIC50 (µM)
(S)-SNAP-5114hGAT-35
rGAT-221
hGAT-1388

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel modulators of GABAergic neurotransmission. Based on the extensive research on structurally related compounds, their primary mechanism of action is the inhibition of GABA transporters, with a likely selectivity for the astrocytic transporter GAT-3. This inhibition leads to an increase in extracellular GABA levels, thereby enhancing inhibitory signaling in the CNS.

Future research should focus on the synthesis and pharmacological characterization of a library of these derivatives to establish a clear structure-activity relationship.[14] In vivo studies in animal models of epilepsy and anxiety will be crucial to validate their therapeutic potential. Furthermore, detailed structural studies, such as co-crystallization with GAT-3, will provide invaluable insights for the rational design of next-generation GAT inhibitors with improved potency and selectivity.

References

  • Kulig, K., & Szwaczkiewicz, M. (2008). The role of structure activity relationship studies in the search for new GABA uptake inhibitors. Mini Reviews in Medicinal Chemistry, 8(12), 1214–1223. [Link]

  • Clausen, R. P., Madsen, K., Larsson, O. M., Frølund, B., Krogsgaard-Larsen, P., & Schousboe, A. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1861–1882. [Link]

  • Bentham Science Publishers. (2008). The Role of Structure Activity Relationship Studies in the Search for New GABA Uptake Inhibitors. Mini Reviews in Medicinal Chemistry, 8(12), 1214-1223. [Link]

  • Saransa, S., et al. (2015). Structure Activity Relationship of selective GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 23(10), 2480-2488. [Link]

  • Clausen, R. P., Madsen, K., Larsson, O. M., Frølund, B., Krogsgaard-Larsen, P., & Schousboe, A. (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Advances in Pharmacology, 54, 265–284. [Link]

  • Ye, Z., et al. (2025). Molecular basis of human GABA transporter 3 inhibition. Nature Communications. [Link]

  • Ye, Z., et al. (2025). Molecular basis of human GABA transporter 3 inhibition. Nature Communications. [Link]

  • Ye, Z., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]

  • Ye, Z., et al. (2026). Structural basis for selective inhibition of human GABA transporter GAT3. ResearchGate. [Link]

  • Kataoka, Y., et al. (2013). The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models. Anesthesia & Analgesia, 116(6), 1375-1382. [Link]

  • Kinney, G. A. (2005). GAT-3 Transporters Regulate Inhibition in the Neocortex. Journal of Neurophysiology, 94(6), 4533-4537. [Link]

  • Ye, Z., et al. (2025). SNAP-5114 selectivity for GAT3 and mode of inhibition. ResearchGate. [Link]

  • Kersanté, F., et al. (2013). A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus. The Journal of Physiology, 591(10), 2429–2441. [Link]

  • ResearchGate. (2013). Blockade of GAT-3 by SNAP-5114 markedly increases the tonic GABAA... ResearchGate. [Link]

  • Prime Organics. (n.d.). The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research. [Link]

Sources

A Technical Guide to (s)-3-Amino-3-(4-bromophenyl)propan-1-ol: A Versatile Chiral Synthon for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Enantiomerically pure β-amino alcohols are foundational chiral building blocks in the synthesis of a vast array of pharmaceuticals and bioactive molecules.[1][2] Among these, (s)-3-Amino-3-(4-bromophenyl)propan-1-ol stands out as a particularly valuable synthon. Its structural motifs—a primary alcohol, a chiral amine at the β-position, and a bromine-substituted aromatic ring—offer a trifecta of synthetic handles for elaboration into complex molecular architectures. The bromine atom, in particular, serves as a versatile anchor for cross-coupling reactions, enabling rapid diversification. This guide provides an in-depth analysis of the synthesis, characterization, and strategic applications of this compound, tailored for researchers and professionals in drug development and organic synthesis.

Introduction: The Strategic Value of a Multifunctional Chiral Building Block

The demand for enantiopure compounds in the pharmaceutical industry is driven by the stereospecific nature of biological systems, where different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3] Chiral β-amino alcohols are privileged scaffolds found in numerous drugs, including anti-malarials, antidepressants, and cardiovascular agents.[4] They serve not only as key intermediates but also as chiral ligands and auxiliaries in asymmetric catalysis.[1]

This compound emerges as a synthon of high strategic importance due to:

  • Defined Stereochemistry: The (s)-configuration at the C3 position provides a fixed chiral center, crucial for building stereochemically complex targets.

  • Ortho-Functionality: The 1,3-relationship between the amine and alcohol groups is a key feature for constructing various heterocyclic systems or for chelation-controlled reactions.

  • Aromatic Handle for Diversification: The 4-bromophenyl group is not merely a placeholder. It is an active participant in synthesis, primed for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of molecular complexity.

This combination of features makes it a powerful tool for generating libraries of drug candidates with diverse functionalities and stereochemical integrity.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a synthon is paramount for its effective use in synthesis and for quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂BrNO[5][6]
Molecular Weight 230.10 g/mol [5][6]
Appearance Typically an off-white to white solidN/A
IUPAC Name (3S)-3-Amino-3-(4-bromophenyl)propan-1-olN/A
CAS Number 787615-14-9 (for the racemate)[6]
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include multiplets for the diastereotopic methylene protons (-CH₂-CH₂OH), a multiplet for the benzylic proton (-CH(NH₂)-), distinct aromatic signals in the 7.0-7.6 ppm region characteristic of a 1,4-disubstituted benzene ring, and broad singlets for the -OH and -NH₂ protons which may exchange with D₂O.

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the three aliphatic carbons and the six aromatic carbons, with the carbon attached to the bromine atom appearing at a distinct chemical shift.

  • FT-IR: The infrared spectrum provides confirmation of the key functional groups.[7] Characteristic absorptions include strong, broad O-H and N-H stretching bands (typically in the 3200-3500 cm⁻¹ region), C-H stretching bands (aliphatic and aromatic), and C-Br stretching in the fingerprint region.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight, with a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Stereoselective Synthesis: Pathways to Enantiopurity

The central challenge in preparing this compound is the establishment of the chiral center with high enantiomeric excess (e.e.). The most common and industrially scalable approach involves the asymmetric reduction of a prochiral ketone precursor.

Asymmetric Reduction of 3-Amino-1-(4-bromophenyl)propan-1-one

The most direct route involves the stereoselective reduction of the corresponding β-aminoketone. This transformation is typically achieved via catalytic asymmetric hydrogenation or transfer hydrogenation.

Workflow: Asymmetric Synthesis via Transfer Hydrogenation

G P1 4-Bromoacetophenone P2 Mannich Reaction (Formaldehyde, Amine HCl) P1->P2 P3 3-Amino-1-(4-bromophenyl) propan-1-one HCl P2->P3 R1 Prochiral Ketone (P3) R4 Stereoselective Reduction R1->R4 R2 Chiral Catalyst (e.g., Ru-TsDPEN) R2->R4 R3 H-Source (e.g., Formic acid/ Triethylamine) R3->R4 I1 Reaction Mixture I2 Aqueous Workup & Extraction I1->I2 I3 Purification (Crystallization/Chromatography) I2->I3 I4 (s)-3-Amino-3-(4-bromophenyl) propan-1-ol I3->I4

Caption: Workflow for the synthesis of the target synthon.

The success of this step hinges on the choice of catalyst. Ruthenium complexes with chiral diamine ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective. The causality behind this choice lies in the formation of a rigid, well-defined transition state where the hydride is delivered to one face of the carbonyl group preferentially, dictated by the stereochemistry of the ligand.

Applications in Modern Synthesis

The utility of this compound is best demonstrated through its application in constructing more complex, high-value molecules.

Precursor to Chiral Piperidines

The 1,3-amino alcohol motif is an ideal precursor for constructing chiral piperidine rings, a common scaffold in CNS-active drugs. A typical sequence involves N-protection, activation of the primary alcohol (e.g., as a tosylate or mesylate), and subsequent intramolecular cyclization.

Reaction Scheme: Piperidine Synthesis

G start (s)-Synthon step1 1. N-Protection (e.g., Boc₂O) 2. Activation (e.g., MsCl) start->step1 intermediate N-Protected Mesylate Intermediate step1->intermediate step2 Base-mediated Intramolecular Cyclization (SN2) intermediate->step2 product Chiral N-Boc-4-(4-bromophenyl) piperidin-2-ylmethanol derivative step2->product

Caption: Synthetic route from the synthon to a chiral piperidine.

Platform for Fragment-Based Drug Discovery (FBDD)

The bromophenyl group acts as a versatile anchor for fragment elaboration using cross-coupling chemistry. Researchers can start with the core synthon and attach a wide variety of other fragments via Suzuki, Sonogashira, or other C-C bond-forming reactions to rapidly explore the chemical space around a biological target. This modularity is a cornerstone of modern medicinal chemistry.[8]

Key Experimental Protocols

Protocol: Asymmetric Transfer Hydrogenation of 3-N-Boc-amino-1-(4-bromophenyl)propan-1-one

This protocol describes a representative procedure for the key stereoselective reduction step.

  • Reactor Setup: To an inert atmosphere (N₂ or Ar) reactor, add 3-N-Boc-amino-1-(4-bromophenyl)propan-1-one (1.0 eq).

  • Catalyst Preparation: In a separate flask, dissolve the chiral ruthenium catalyst (e.g., RuCl) (0.005 eq) in an appropriate solvent like dichloromethane or isopropanol.

  • Reaction Assembly: Add the catalyst solution to the reactor. Follow with a 5:2 mixture of formic acid and triethylamine (as the hydride source).

  • Reaction Execution: Heat the mixture to 30-40 °C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-24 hours.

  • Workup and Isolation: Upon completion, cool the reaction, quench with saturated NaHCO₃ solution, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the enantiomerically enriched N-Boc protected amino alcohol. The Boc group can be subsequently removed under acidic conditions (e.g., TFA in DCM).

Protocol: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

Verifying the enantiomeric purity is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.[3][9]

  • Column: A polysaccharide-based CSP, such as Chiralcel OD-H or Chiralpak AD-H, is often effective for resolving amino alcohol enantiomers.

  • Mobile Phase: A normal-phase eluent system, typically a mixture of n-hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape, is a good starting point.[3]

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 225 nm) is standard.[10]

  • Procedure:

    • Prepare a standard solution of the racemic compound to establish the retention times of both enantiomers.

    • Prepare a solution of the synthesized (s)-enantiomer sample at the same concentration.

    • Inject both solutions onto the HPLC system.

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Table 2: Representative Chiral HPLC Method Parameters

ParameterConditionRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs offer excellent selectivity for a broad range of chiral compounds.
Mobile Phase n-Hexane:Isopropanol (85:15 v/v) + 0.1% DEABalances retention and resolution; DEA is a basic modifier to prevent peak tailing.
Flow Rate 1.0 mL/minStandard analytical flow rate for good efficiency.
Temperature 25 °CProvides reproducible retention times.
Detection UV at 225 nmWavelength of strong absorbance for the bromophenyl chromophore.[10]
Injection Vol. 10 µLStandard volume for analytical HPLC.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a versatile and powerful chiral synthon that empowers chemists to access complex and diverse molecular architectures with high stereochemical control. Its utility in constructing key heterocyclic motifs and its suitability for fragment-based diversification strategies ensure its continued relevance in the landscape of drug discovery and development. As asymmetric synthesis methodologies continue to advance, the accessibility and application of this and related synthons will undoubtedly expand, paving the way for the next generation of chiral therapeutics.

References

  • Tanaka, Y., Taniguchi, N., & Uemura, M. (2002). Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. Organic Letters, 4(5), 835–838. [Link]

  • Zhang, Z., & Zhang, X. (n.d.). Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. R Discovery. [Link]

  • Tanaka, Y., Taniguchi, N., & Uemura, M. (2002). Asymmetric synthesis of beta-amino alcohols by reductive cross-coupling of benzylideneamine with planar chiral benzaldehydes. PubMed. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]

  • Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. 3-(4-Bromophenyl)propan-1-ol. PubChem Compound Database. [Link]

  • Sari, Y., et al. (2023). The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). EP1043307A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and their use.
  • Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
  • Google Patents. (n.d.). EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF NEW 1-ARYL-3-ARYLAMIN-PROPAN-1-OL DERIVATIVES AS ANTIMALARIAL AGENTS. ResearchGate. [Link]

  • Google Patents. (n.d.). MXPA00003286A - 3-amino-3-arylpropan-1-ol-compounds, their preparation and use.
  • Amazon S3. (n.d.). This compound. Amazon S3. [Link]

  • National Center for Biotechnology Information. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

Sources

The Aminopropanol Scaffold: A Cornerstone of Modern Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Substituted Aminopropanol Compounds

Abstract

The substituted aminopropanol moiety represents a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of clinically significant therapeutic agents. This guide provides a comprehensive technical overview of the discovery and history of these compounds, with a primary focus on the seminal class of β-adrenergic receptor antagonists (beta-blockers) and extending to their application in other therapeutic areas such as antidepressants. We will delve into the key scientific breakthroughs, from the initial recognition of adrenergic receptors to the development of stereoselective and sustainable synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for synthesis and analysis, and a thorough examination of the structure-activity relationships that govern the diverse pharmacological activities of these compounds.

The Genesis of a Blockbuster Class: The Discovery of β-Adrenergic Antagonists

The story of substituted aminopropanols is inextricably linked with the quest to modulate the sympathetic nervous system. The early 20th century saw the initial characterization of adrenaline's effects, with Henry Hallett Dale's work in 1906 suggesting the existence of receptors that mediate these physiological responses[1]. However, it was the groundbreaking work of Raymond P. Ahlquist in 1948 that provided the foundational theory for the development of a new class of drugs[1][2]. Ahlquist astutely classified adrenergic receptors into two distinct types, α and β, based on their differential responses to a series of sympathomimetic amines[1][2][3]. He observed that α-receptors were primarily associated with excitatory functions like vasoconstriction, while β-receptors were linked to most inhibitory actions, such as vasodilation, and the excitatory stimulation of the myocardium[3].

This dual-receptor hypothesis, though initially met with skepticism, laid the crucial groundwork for the targeted design of receptor-specific antagonists[4]. The first compound to demonstrate β-adrenergic blocking activity was Dichloroisoproterenol (DCI), synthesized by Powell and Slater in 1958[2][4]. While DCI itself was not clinically useful due to its partial agonist activity, it provided the pivotal proof-of-concept that β-receptors could be chemically blocked, thus validating Ahlquist's theory[4].

The true breakthrough came from the pioneering work of Sir James Black at Imperial Chemical Industries (ICI) in the early 1960s. Driven by the goal of developing a treatment for angina pectoris by reducing myocardial oxygen demand, Black and his team systematically modified the structure of β-agonists[2][3][5]. This led to the synthesis of pronethalol in 1962, the first beta-blocker to be used clinically[2]. However, concerns about its side effects led to its rapid replacement by a more potent and safer successor: propranolol , introduced in 1964[2][6]. Propranolol, a non-selective β-antagonist, revolutionized the management of angina and hypertension and is considered a landmark achievement in 20th-century pharmacology, earning Sir James Black the Nobel Prize in Medicine in 1988[5][7].

The evolution of beta-blockers did not stop with propranolol. Subsequent research focused on refining the pharmacological profile of these aryloxypropanolamine compounds. In 1967, Lands and colleagues further sub-classified β-receptors into β1 and β2 subtypes, with β1-receptors predominantly located in the heart and kidneys, and β2-receptors in the lungs, gastrointestinal tract, and vascular smooth muscle[1][4][6]. This discovery paved the way for the development of cardioselective β1-blockers , such as metoprolol and atenolol, which offered a significant therapeutic advantage by minimizing the bronchoconstrictive side effects associated with β2-receptor blockade[2]. Further advancements led to the so-called third-generation beta-blockers, which possess additional vasodilatory properties through mechanisms like α1-adrenergic blockade (e.g., carvedilol, labetalol) or nitric oxide release[3][7].

The Molecular Blueprint: Structure-Activity Relationships of Aryloxypropanolamine β-Blockers

The remarkable therapeutic success of beta-blockers stems from the precise molecular interactions between the aryloxypropanolamine scaffold and the β-adrenergic receptors. The general structure consists of an aromatic ring linked through an ether and a propanolamine side chain.

Key Structural Features for β-Adrenergic Blockade:
  • The Aromatic Moiety: The nature of the aromatic ring system is a primary determinant of receptor affinity and selectivity. While a simple phenyl ring can suffice, more complex bicyclic systems, such as the naphthyl group in propranolol, often lead to higher potency[8]. Substitution on the aromatic ring, particularly in the ortho and para positions, significantly influences cardioselectivity[9]. For instance, para-substitution is a common feature in many β1-selective blockers[9].

  • The Oxypropanolamine Side Chain: The introduction of the -OCH2- group between the aromatic ring and the ethanolamine side chain was a critical innovation that led to the development of the highly potent aryloxypropanolamine class, including propranolol[8][10].

  • The Amino Group: For optimal β-blocking activity, a secondary amine is essential[8]. The substituent on the nitrogen atom plays a crucial role in receptor binding. Bulky aliphatic groups, such as isopropyl (as in propranolol) or tert-butyl, are commonly found in potent β-antagonists[8].

  • Stereochemistry: The hydroxyl-bearing carbon in the propanolamine side chain is a chiral center. The β-blocking activity resides almost exclusively in the (S)-enantiomer, which is often 100 times more potent than the (R)-enantiomer[11]. This high degree of stereoselectivity underscores the precise three-dimensional fit required for effective receptor antagonism[11][12].

The following diagram illustrates the critical pharmacophoric elements of an aryloxypropanolamine beta-blocker.

SAR_Beta_Blocker cluster_Aromatic Aromatic Moiety cluster_Linker Linker cluster_Propanolamine Propanolamine Chain Aromatic Aryl Group (e.g., Naphthyl, Substituted Phenyl) - Influences potency and selectivity Linker -O-CH2- (Ether Linkage) Aromatic->Linker Propanolamine CH(OH)-CH2-NH-R - (S)-configuration at CH(OH) is crucial - R is typically a bulky alkyl group (e.g., isopropyl) Linker->Propanolamine

Caption: Key pharmacophoric features of aryloxypropanolamine beta-blockers.

Synthesis of Substituted Aminopropanols: From Classical Methods to Modern Innovations

The synthesis of aryloxypropanolamine-based beta-blockers predominantly follows a convergent approach, which has been refined over the decades to improve efficiency, stereoselectivity, and sustainability.

Classical Synthesis of Racemic Propranolol

The traditional synthesis of propranolol serves as a archetypal example of aryloxypropanolamine synthesis. It is a two-step process involving the formation of a glycidyl ether intermediate followed by a nucleophilic ring-opening.

Experimental Protocol: Synthesis of Racemic Propranolol

  • Step 1: Formation of 1-(naphthalen-1-yloxy)-2,3-epoxypropane

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthol (1.0 equivalent) in a suitable solvent such as ethanol or acetone.

    • Add a base, typically sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir until the 1-naphthol is fully deprotonated to form the corresponding phenoxide.

    • To this mixture, add epichlorohydrin (1.2-1.5 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude glycidyl ether intermediate. This intermediate can be purified by column chromatography or used directly in the next step.

  • Step 2: Synthesis of Propranolol

    • Dissolve the crude 1-(naphthalen-1-yloxy)-2,3-epoxypropane from Step 1 in a suitable solvent such as methanol or isopropanol, or use it neat.

    • Add an excess of isopropylamine (3-5 equivalents) to the solution.

    • Heat the reaction mixture in a sealed vessel or under reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting epoxide is consumed.

    • After completion, remove the excess isopropylamine and solvent by distillation.

    • The crude propranolol base is then purified by recrystallization from a suitable solvent system (e.g., toluene/n-hexane) or by conversion to its hydrochloride salt followed by recrystallization.

Propranolol_Synthesis naphthol 1-Naphthol intermediate 1-(Naphthalen-1-yloxy)-2,3-epoxypropane naphthol->intermediate Base (e.g., NaOH) epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate propranolol Propranolol intermediate->propranolol Nucleophilic Ring Opening isopropylamine Isopropylamine isopropylamine->propranolol

Caption: General synthetic scheme for racemic propranolol.

Stereoselective Synthesis: The Chirality Imperative

Given the pronounced stereoselectivity of β-blocker activity, the development of methods to synthesize the enantiomerically pure (S)-isomer has been a major focus of research. This is driven by the desire to reduce the therapeutic dose and minimize potential side effects associated with the less active (R)-enantiomer.

Key Strategies for Stereoselective Synthesis:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. A common strategy involves starting with (S)-epichlorohydrin or a protected form like (R)-glycidol to introduce the desired stereochemistry at the C-2 position of the propanolamine chain[1].

  • Asymmetric Catalysis: The use of chiral catalysts for the enantioselective opening of a prochiral epoxide or the asymmetric reduction of a ketone precursor has emerged as a powerful tool. For example, Sharpless asymmetric epoxidation can be used to generate chiral glycidol intermediates with high enantiomeric excess[1].

  • Enzymatic Resolution: Lipases are widely used for the kinetic resolution of racemic intermediates. For instance, the lipase from Candida antarctica (CALB) can selectively acylate one enantiomer of a racemic alcohol or chlorohydrin intermediate, allowing for the separation of the two enantiomers[1].

Green Chemistry Approaches in Aminopropanol Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. In the context of aminopropanol synthesis, this has led to the development of greener alternatives to traditional methods. For example, the use of deep eutectic solvents (DES) as both a solvent and a catalyst for the synthesis of atenolol has been reported, offering high yields and a more environmentally benign process[2]. Another approach involves the use of recyclable solid acid nanocatalysts, such as cesium heteropolytungstates, for the synthesis of (S)-propranolol, which simplifies catalyst recovery and reuse[9][13].

Analytical Characterization and Quality Control

Ensuring the purity, identity, and enantiomeric excess of substituted aminopropanol compounds is critical for their safe and effective use. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Experimental Protocol: Chiral HPLC Separation of a β-Blocker

This protocol provides a general framework for the chiral separation of a β-blocker using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A polysaccharide-based CSP, such as Chiralpak® AD-H or a similar column, is often effective for the separation of aryloxypropanolamine enantiomers.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol modifier (e.g., 2-propanol), often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. A common starting composition is n-hexane/2-propanol/diethylamine (80:20:0.1, v/v/v).

  • Sample Preparation: Dissolve the racemic β-blocker sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 220-290 nm).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • The two enantiomers should elute as separate peaks. The resolution between the peaks should be calculated, with a value greater than 1.5 indicating baseline separation.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is another powerful tool for both structural elucidation and chiral analysis. Derivatization with a chiral derivatizing agent, such as (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid, can be used to create diastereomers that are distinguishable by ¹H-NMR, allowing for the determination of enantiomeric purity[14].

Beyond Beta-Blockade: The Expanding Therapeutic Landscape of Substituted Aminopropanols

While the aryloxypropanolamine scaffold is most famously associated with β-blockers, its structural versatility has led to its incorporation into drugs with other therapeutic applications, most notably in the treatment of depression.

Aminopropanols as Antidepressants

Several important antidepressant drugs feature a substituted aminopropanol core. These compounds typically act as serotonin-norepinephrine reuptake inhibitors (SNRIs).

  • Duloxetine: An SNRI used to treat major depressive disorder, generalized anxiety disorder, and neuropathic pain. Its synthesis involves the stereoselective preparation of an (S)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine backbone[15][16][17]. The synthesis often starts from 2-acetylthiophene and involves a Mannich reaction, stereoselective reduction of the resulting ketone, and subsequent etherification and demethylation steps[15].

  • Fluoxetine: One of the most well-known selective serotonin reuptake inhibitors (SSRIs). While not a direct aminopropanol, its precursor, 3-methylamino-1-phenyl-1-propanol, is a key intermediate in its synthesis[18].

The mechanism of action of these antidepressant aminopropanols is fundamentally different from that of beta-blockers. Instead of blocking adrenergic receptors, they inhibit the reuptake of serotonin and/or norepinephrine from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission[19][20].

Quantitative Data and Comparative Analysis

The selection of a specific substituted aminopropanol compound for a particular therapeutic application is guided by its unique pharmacological and pharmacokinetic profile. The following tables summarize key quantitative data for a selection of representative beta-blockers.

Table 1: Receptor Binding Affinity and Selectivity of Common Beta-Blockers

Drugβ1 Affinity (-log(pKd))β2 Affinity (-log(pKd))β1/β2 Selectivity Ratio
Propranolol8.758.960.62
Atenolol6.795.2633.88
Metoprolol7.265.4958.88
Bisoprolol7.435.42102.33
Carvedilol8.758.960.62
Nebivolol8.796.65138.04

Data compiled from Deranged Physiology[21]. The selectivity ratio is calculated as the ratio of β1 to β2 affinity.

Table 2: Pharmacokinetic Properties of Selected Beta-Blockers

DrugBioavailability (%)Protein Binding (%)Elimination Half-life (h)Metabolism
Propranolol25903-8Extensive Hepatic
Atenolol50<56-7Renal Excretion
Metoprolol50123-7Hepatic
Bisoprolol903010-1250% Hepatic, 50% Renal
Carvedilol25-35>987-10Extensive Hepatic

Data compiled from various sources[10][22].

Signaling Pathways and Mechanism of Action

The therapeutic effects of substituted aminopropanols are a direct consequence of their interaction with specific signaling pathways.

β-Adrenergic Receptor Signaling and its Blockade

β-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like epinephrine, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility[23][24].

Beta-blockers act as competitive antagonists at these receptors. By binding to the receptor, they prevent the binding of endogenous catecholamines, thereby inhibiting the downstream signaling cascade.

Beta_Adrenergic_Pathway cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts epinephrine Epinephrine (Agonist) epinephrine->beta_receptor Binds and Activates beta_blocker Beta-Blocker (Antagonist) beta_blocker->beta_receptor Binds and Blocks atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates response Physiological Response (e.g., Increased Heart Rate) pka->response Phosphorylates Targets

Caption: Simplified β-adrenergic signaling pathway and the site of action of beta-blockers.

Conclusion and Future Perspectives

The discovery and development of substituted aminopropanol compounds represent a triumph of rational drug design, rooted in a deep understanding of physiology and pharmacology. From the revolutionary impact of propranolol on cardiovascular medicine to the ongoing refinement of stereoselective and sustainable synthetic methods, this class of compounds continues to be a fertile ground for innovation. The expansion of the aminopropanol scaffold into other therapeutic areas, such as antidepressants, highlights its versatility and potential for further development.

Future research in this field will likely focus on several key areas:

  • Enhanced Receptor Selectivity: The development of even more selective β-blockers, or compounds with tailored activity at multiple receptor subtypes, could lead to improved therapeutic profiles with fewer side effects.

  • Novel Therapeutic Applications: Exploring the potential of the aminopropanol scaffold to modulate other GPCRs and transporters could uncover new therapeutic opportunities.

  • Advanced Synthetic Methodologies: The continued development of catalytic and green synthetic methods will be crucial for the efficient and environmentally responsible production of these important medicines.

The legacy of the substituted aminopropanol compounds serves as a powerful testament to the synergy between fundamental scientific discovery and applied medicinal chemistry, a legacy that will undoubtedly continue to shape the future of pharmacotherapy.

References

  • Wikipedia. Beta blocker. Link

  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. Link

  • Methodologies for the Stereoselective Synthesis of Adrenergic β-Blockers. Link

  • MDPI. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Link

  • Revista Española de Cardiología. Beta-blockers: Historical Perspective and Mechanisms of Action. Link

  • The American Journal of the Medical Sciences. A Historical Perspective on the Development of β‐Adrenergic Blockers. Link

  • Korea Science. 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Link

  • ResearchGate. Duloxetine Synthesis. Link

  • MDPI. Synthesis of Atenolol-Imprinted Polymers with Methyl Methacrylate as Functional Monomer in Propanol Using Bulk and Precipitation Polymerization Method. Link

  • Research Journal of Pharmacy and Technology. Comprehensive Investigation and Exploration of Metoprolol Impurities. Link

  • Patsnap. Synthesis method of metoprolol succinate isomer impurities. Link

  • Journal of the Practice of Cardiovascular Sciences. Propranolol: A 50-Year Historical Perspective. Link

  • Arkivoc. A facile asymmetric synthesis of (S)-duloxetine. Link

  • Google Patents. Process for preparation of duloxetine hydrochloride. Link

  • ResearchGate. Synthesis of (S)-(-)-Propranolol by Using Cs2.5H0.5PW12O40 Nanocatalyst as Green, Eco-Friendly, Reusable, and Recyclable Catalyst. Link

  • Taylor & Francis Online. Synthesis of (S)-(-)-Propranolol by Using Cs2.5H0.5PW12O40 Nanocatalyst as Green, Eco-Friendly, Reusable, and Recyclable Catalyst. Link

  • Pharmacy 180. Structure Activity Relationship - Adrenergic Blockers. Link

  • Pharmacological / Pharmacokinetic Properties of Beta-Blockers. Link

  • PubMed. Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs. Link

  • Synthesis and characterization of aryloxypropanolamines with docking studies. Link

  • NIH. Predicting in vivo cardiovascular properties of β-blockers from cellular assays. Link

  • Krause und Pachernegg. Racemic beta-blockers - fixed combinations of different drugs. Link

  • Wikipedia. Antidepressant. Link

  • YouTube. Epinephrine Signaling Pathway. Link

  • QIAGEN. Cardiac β-adrenergic Signaling. Link

  • Waters. Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Link

  • Deranged Physiology. Beta-blockers. Link

  • PubMed. Stereochemical facets of clinical β-blockers: An overview. Link

  • Google Patents. Synthesis of aryloxypropanolamines and arylethanolamines. Link

  • Thermo Fisher Scientific. Fast analysis of beta blockers using a Thermo Scientific Accucore RP-MS HPLC column. Link

  • Wikipedia. Pharmacology of antidepressants. Link

  • BioLINCC. BETA-BLOCKER EVALUATION OF SURVIVAL TRIAL (BEST) PROTOCOL. Link

  • NIH. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways. Link

Sources

An In-depth Technical Guide to the Solubility and Stability of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(s)-3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral amino alcohol of interest in pharmaceutical and chemical research. Its structure, featuring a basic amino group, a hydroxyl group, and a brominated aromatic ring, suggests a unique physicochemical profile that dictates its behavior in various solvent systems and under different environmental conditions. As with any compound intended for further development, a thorough understanding of its solubility and stability is paramount. This guide provides a comprehensive framework for characterizing these critical attributes, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical considerations, experimental design, and detailed protocols necessary to build a robust solubility and stability profile for this molecule. While specific experimental data for this compound is not extensively published, this document will serve as a complete "how-to" guide, grounded in established principles of pharmaceutical analysis, to empower researchers to generate this crucial data.

Physicochemical Properties: The Foundation of Solubility and Stability

Before embarking on experimental studies, it is crucial to understand the inherent properties of this compound. These properties provide the basis for predicting its behavior and for designing relevant experiments.

PropertyValue/PredictionImplication for Solubility and Stability
Molecular Formula C₉H₁₂BrNO[1]-
Molecular Weight 230.10 g/mol [1]Influences molar concentration calculations.
Structure Contains a primary amine (basic), a primary alcohol (polar, weakly acidic), and a bromophenyl group (lipophilic).The presence of both polar (amine, alcohol) and non-polar (bromophenyl) moieties suggests solubility in a range of solvents, from polar to semi-polar. The amine group will lead to pH-dependent solubility in aqueous media.
pKa (predicted) The amino group is expected to have a pKa in the range of 9-10, typical for primary amines. The hydroxyl group is weakly acidic with a much higher pKa.The pKa of the amino group is critical for understanding its ionization state at different pH values, which will significantly impact its aqueous solubility.
logP (predicted) The presence of the bromophenyl group suggests a moderate lipophilicity.This will influence its solubility in organic solvents and its potential for membrane permeability.

Solubility Determination: A Multi-Solvent Approach

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. A comprehensive solubility profile should be established across a range of solvents relevant to potential applications, from aqueous buffers to organic solvents used in synthesis and purification.

Theoretical Considerations

The adage "like dissolves like" is a fundamental principle in predicting solubility. For this compound:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The amino and hydroxyl groups can form hydrogen bonds with these solvents, promoting solubility. In aqueous media, the solubility will be highly dependent on the pH due to the basicity of the amino group. At pH values below the pKa, the amine will be protonated, forming a more soluble salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can help to solvate the molecule.

  • Non-polar Solvents (e.g., hexane, toluene): The bromophenyl group will contribute to some solubility in these solvents, but the polar amino and hydroxyl groups will limit it.

Experimental Workflow for Solubility Assessment

The following workflow outlines a systematic approach to determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound into vials B Add selected solvents (aqueous buffers pH 2, 7, 9; organic solvents) A->B C Equilibrate at controlled temperature (e.g., 25°C, 37°C) with agitation B->C D Monitor for equilibrium (e.g., 24-48 hours) C->D E Centrifuge or filter to remove undissolved solid D->E F Withdraw a known volume of the supernatant E->F G Dilute supernatant with an appropriate mobile phase F->G H Quantify concentration using a validated HPLC method G->H

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Equilibrium Solubility Determination
  • Preparation:

    • Accurately weigh an excess amount of this compound into individual glass vials.

    • Add a precise volume of the desired solvent to each vial. A recommended starting list of solvents includes:

      • pH 2.0 buffer (e.g., 0.01 N HCl)

      • pH 7.4 buffer (e.g., Phosphate Buffered Saline)

      • pH 9.0 buffer (e.g., Borate buffer)

      • Methanol

      • Ethanol

      • Acetonitrile

      • Dimethyl sulfoxide (DMSO)

      • Tetrahydrofuran (THF)

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw a known aliquot of the clear supernatant.

  • Quantification:

    • Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A C18 column is often a good starting point for such a molecule.[2]

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

Data Presentation

The results of the solubility study should be presented in a clear and concise table.

SolventpH (for aqueous)Temperature (°C)Solubility (mg/mL)Solubility (mol/L)
0.01 N HCl2.025Experimental DataExperimental Data
PBS7.425Experimental DataExperimental Data
Borate Buffer9.025Experimental DataExperimental Data
MethanolN/A25Experimental DataExperimental Data
EthanolN/A25Experimental DataExperimental Data
AcetonitrileN/A25Experimental DataExperimental Data
DMSON/A25Experimental DataExperimental Data
THFN/A25Experimental DataExperimental Data

Stability Assessment: Unveiling Degradation Pathways

Understanding the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and potential degradation products that may arise. Forced degradation studies are an essential tool to accelerate the degradation process and identify potential liabilities of the molecule.[3][4] These studies are typically conducted under conditions more severe than accelerated stability testing.[3]

Forced Degradation (Stress Testing) Experimental Design

Forced degradation studies should be designed to explore the four main pharmaceutically relevant degradation mechanisms: hydrolysis, oxidation, photolysis, and thermolysis.[5]

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output A Hydrolysis (Acidic, Basic, Neutral) E Stability-Indicating HPLC Method A->E B Oxidation (e.g., H₂O₂) B->E C Photolysis (UV/Vis light) C->E D Thermolysis (Elevated Temperature) D->E F Mass Spectrometry (LC-MS for identification) E->F G Degradation Profile F->G H Identification of Degradation Products F->H I Degradation Pathway Elucidation H->I

Caption: Forced Degradation Study Workflow.

Detailed Protocols for Forced Degradation Studies

For each condition, a solution of the compound at a known concentration (e.g., 1 mg/mL) is prepared and subjected to the stress. A control sample, protected from the stress condition, should be analyzed in parallel. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

  • Hydrolytic Stability:

    • Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl. Store at an elevated temperature (e.g., 60 °C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH. Store at an elevated temperature (e.g., 60 °C) and sample at various time points.

    • Neutral Hydrolysis: Dissolve the compound in purified water. Store at an elevated temperature (e.g., 60 °C) and sample at various time points.

  • Oxidative Stability:

    • Dissolve the compound in a suitable solvent (e.g., water/acetonitrile mixture).

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store at room temperature and sample at various time points.

  • Photostability:

    • Prepare a solution of the compound and place it in a photostability chamber.

    • Expose the solution to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

  • Thermal Stability (in solid state):

    • Place the solid compound in a controlled temperature and humidity chamber (e.g., 60 °C/75% RH).

    • Sample at various time points (e.g., 1, 2, 4 weeks).

    • For analysis, dissolve the solid sample in a suitable solvent.

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a stability-indicating analytical method. This is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its degradation products.[5] HPLC is the most common technique for this purpose.[2]

Method Development Strategy:

  • Column and Mobile Phase Screening: Start with a C18 column and a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradants.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation studies. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation product is co-eluting with the API.

  • Mass Spectrometry (LC-MS): Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradation products. This information is invaluable for their structural elucidation.

Data Presentation

Summarize the results of the forced degradation studies in a table.

Stress ConditionDurationTemperature% Assay of Parent CompoundNo. of Degradants% Area of Major Degradant
0.1 N HCl24 hours60 °CExperimental DataExperimental DataExperimental Data
0.1 N NaOH24 hours60 °CExperimental DataExperimental DataExperimental Data
Water24 hours60 °CExperimental DataExperimental DataExperimental Data
3% H₂O₂24 hoursRTExperimental DataExperimental DataExperimental Data
Photolytic1.2 million lux hrsRTExperimental DataExperimental DataExperimental Data
Thermal (solid)4 weeks60°C/75%RHExperimental DataExperimental DataExperimental Data

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental workflows and protocols, researchers can generate the critical data necessary to understand the physicochemical properties of this compound. This knowledge is fundamental for its advancement in any research and development pipeline, from guiding synthetic route optimization to enabling robust formulation development. The principles and methodologies described herein are grounded in established scientific and regulatory practices, ensuring the generation of reliable and defensible data.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). American Pharmaceutical Review.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities. (n.d.). Benchchem.
  • Analytical methods for amino acid determination in organisms. (2020, August 28). PubMed. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Robust Chiral HPLC Method for Determining the Enantiomeric Purity of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and robust chiral High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol, a key chiral intermediate in pharmaceutical synthesis. Given the critical impact of stereochemistry on pharmacological activity and safety, a reliable method to quantify the enantiomeric excess is paramount for quality control and regulatory compliance.[1] This method employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which provides excellent resolution and peak shape for this class of compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from first principles of method design to detailed execution and data interpretation.

Introduction and Scientific Rationale

This compound is a chiral building block whose stereoisomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, ensuring the enantiomeric purity of the desired (S)-enantiomer is a critical step in the drug development pipeline. Direct analysis of enantiomers by HPLC is one of the most powerful and widely adopted techniques, relying on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[2][3]

Analyte Structure and Properties

The analyte, 3-Amino-3-(4-bromophenyl)propan-1-ol, possesses a primary amine and a primary alcohol, both of which can participate in hydrogen bonding. It also contains a bromophenyl ring, which can engage in π-π stacking interactions. The basic nature of the amino group is a key consideration for chromatographic conditions.

Analyte: this compound Molecular Formula: C₉H₁₂BrNO[4] Molecular Weight: 230.10 g/mol [4] Key Functional Groups: Primary Amine, Primary Alcohol, Bromophenyl Ring

Rationale for Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, particularly those derived from amylose or cellulose phenylcarbamates, are broadly selective and have demonstrated high efficacy in resolving a wide range of racemates, including amino alcohols.[1][5] The chiral recognition mechanism on these phases is complex but involves a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The presence of both hydrogen bond donors/acceptors and an aromatic ring in the analyte makes it an ideal candidate for separation on this type of CSP. For this application, an immobilized amylose tris(3,5-dimethylphenylcarbamate) phase is selected for its proven versatility and robustness.

Rationale for Mobile Phase Selection

Normal phase chromatography is often the first choice for the chiral separation of polar analytes like amino alcohols.[6] It typically employs a non-polar primary solvent, such as n-hexane, and a polar alcohol modifier, like isopropanol or ethanol.[7] The ratio of these solvents is a critical parameter for controlling retention and selectivity.

For basic analytes such as this amino alcohol, peak tailing and poor resolution can occur due to strong interactions with residual acidic silanols on the silica support. To mitigate this, a small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase.[6][8] The DEA acts as a competitor for the active sites on the stationary phase, leading to improved peak symmetry and efficiency.[7]

Experimental Workflow and Logic

The overall process for determining the enantiomeric purity follows a systematic and logical flow, ensuring that the final method is both accurate and reliable.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation B Sample & Standard Preparation C Column Equilibration B->C D System Suitability Test (SST) C->D E Sample Injection & Data Acquisition D->E F Peak Integration & Identification E->F G Enantiomeric Purity Calculation F->G H Method Validation (as required) G->H

Caption: High-level workflow for enantiomeric purity analysis.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Chiral Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm.

  • Data Acquisition Software: OpenLab CDS or equivalent.

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.45 µm PTFE filters.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation.

ParameterCondition
Column Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6x250 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 20 minutes

Detailed Protocols

Mobile Phase Preparation
  • Carefully measure 850 mL of n-Hexane into a 1 L graduated cylinder.

  • Add 150 mL of Isopropanol to the same cylinder.

  • Add 1.0 mL of Diethylamine.

  • Transfer the mixture to a 1 L solvent bottle, cap, and mix thoroughly by inversion.

  • Degas the mobile phase for 15 minutes using sonication or an online degasser before use.

Standard and Sample Preparation
  • Racemic Standard (for SST):

    • Accurately weigh approximately 10 mg of racemic 3-Amino-3-(4-bromophenyl)propan-1-ol.

    • Dissolve in 10 mL of Isopropanol to obtain a 1 mg/mL stock solution.

    • Dilute 1 mL of the stock solution to 10 mL with the mobile phase to yield a final concentration of 100 µg/mL.

  • (S)-Enantiomer Standard:

    • Prepare a 100 µg/mL solution of the (S)-enantiomer reference standard in the mobile phase. This is used to confirm the identity of the main peak.

  • Test Sample Preparation:

    • Accurately weigh a sample containing this compound to achieve a nominal final concentration of 100 µg/mL in the mobile phase.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC System Operation
  • System Startup: Turn on the HPLC system components and allow the detector lamp to warm up for at least 20 minutes.

  • Column Equilibration: Purge the pump with the prepared mobile phase. Set the flow rate to 1.0 mL/min and allow the mobile phase to circulate through the column for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the racemic standard solution (100 µg/mL) five times.

    • The system is deemed suitable for analysis if the criteria in the table below are met. The resolution between the two enantiomer peaks is the most critical parameter.[9]

SST ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0
Tailing Factor (T) 0.8 - 1.5
%RSD of Peak Area ≤ 2.0%
  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the (S)-enantiomer standard to confirm the retention time of the desired enantiomer.

    • Inject the test sample solutions in duplicate.

    • Inject a racemic standard periodically (e.g., every 10 sample injections) to verify continued system performance.

Data Analysis and Interpretation

The primary objective is to calculate the percentage of the unwanted (R)-enantiomer relative to the total amount of both enantiomers.

G data Chromatogram Data Peak Area (S) Peak Area (R) calc Calculation % R-Enantiomer = [Area(R) / (Area(S) + Area(R))] * 100 data:f0->calc:in data:f1->calc:in result Final Result Enantiomeric Purity (%) = 100 - % R-Enantiomer calc->result:res

Caption: Data processing flow for purity calculation.

Calculation of Enantiomeric Purity

The enantiomeric purity (or enantiomeric excess, ee) is calculated from the integrated peak areas of the (S)- and (R)-enantiomers in the sample chromatogram.

  • Percent of (R)-Enantiomer: % (R)-Enantiomer = [ Area(R) / (Area(S) + Area(R)) ] × 100

  • Enantiomeric Purity of (S)-Enantiomer: Enantiomeric Purity (%) = 100% - % (R)-Enantiomer

Expected Results

Under the specified conditions, baseline separation of the two enantiomers is expected. The (S)-enantiomer is anticipated to elute first, although this must be confirmed experimentally by injecting a pure standard of the (S)-enantiomer.

CompoundExpected Retention Time (min)
This compound~12.5
(R)-3-Amino-3-(4-bromophenyl)propan-1-ol~15.0

Note: Retention times are approximate and may vary slightly between systems and columns.

Method Validation Considerations

For use in a regulated environment, the method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: Demonstrated by the baseline resolution of the enantiomers from each other and from any potential impurities.

  • Linearity: Assessed by analyzing a series of solutions of the (R)-enantiomer over a defined concentration range (e.g., 0.1% to 2.0% of the nominal sample concentration).

  • Limit of Quantitation (LOQ): The lowest concentration of the (R)-enantiomer that can be reliably quantified with acceptable precision and accuracy. Typically established at a signal-to-noise ratio of 10:1.

  • Accuracy: Determined by spiking the (S)-enantiomer sample with known amounts of the (R)-enantiomer at different levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

  • Robustness: Assessed by making small, deliberate variations to method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and observing the effect on the resolution.[9]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation and enantiomeric purity determination of this compound. The method leverages a versatile polysaccharide-based CSP and optimized normal phase conditions to achieve excellent resolution and peak shape. This protocol is intended to serve as a robust starting point for method implementation and subsequent validation in quality control and research environments.

References

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752. [Link]

  • Lee, W., Kim, B. H., & Ryoo, J. J. (2004). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 42(6), 313–320. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2023). Amino alcohol-derived chiral stationary phases. Semantic Scholar. [Link]

  • Wang, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Molecules, 17(7), 8436–8450. [Link]

  • Gupta, A., et al. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • National Center for Biotechnology Information (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. PubChem. [Link]

  • Pazos, M., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(7), 960-971. [Link]

  • Kim, H. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 184-192. [Link]

  • Moaddel, R., & Wainer, I. W. (2008). Chiral mobile phase additives in HPLC enantioseparations. Methods in molecular biology, 420, 119-32. [Link]

  • ChemBK (2024). 3-amino-3-(4-bromophenyl)propan-1-ol. ChemBK. [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • ResearchGate (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

  • Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1559-1577. [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1335. [Link]

  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Trade Science Inc. [Link]

  • Regalado, E. L. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

Sources

Application Note & Protocol: GC-MS Analysis of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol after Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the chiral amino alcohol, (s)-3-Amino-3-(4-bromophenyl)propan-1-ol. Due to the polar nature and low volatility of the analyte, direct GC-MS analysis is challenging. This document outlines detailed protocols for two effective derivatization strategies: acylation with Trifluoroacetic Anhydride (TFAA) and silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These methods enhance the analyte's volatility and thermal stability, enabling robust and reproducible GC-MS analysis. This guide is intended for researchers, scientists, and drug development professionals requiring accurate identification and quantification of this compound.

Introduction: The Rationale for Derivatization

This compound is a chiral molecule of interest in pharmaceutical and chemical synthesis. Its structure contains both a primary amine (-NH₂) and a primary alcohol (-OH) functional group. These polar moieties engage in strong intermolecular hydrogen bonding, resulting in a low vapor pressure and a propensity for thermal degradation at the elevated temperatures of a GC inlet and column.

To overcome these analytical hurdles, a chemical modification process known as derivatization is essential.[1] Derivatization replaces the active hydrogens on the amine and hydroxyl groups with non-polar functional groups.[1][2] This transformation achieves two primary objectives:

  • Increased Volatility: By masking the polar functional groups, the intermolecular forces are significantly reduced, allowing the analyte to readily transition into the gas phase.[3]

  • Enhanced Thermal Stability: The resulting derivatives are more resistant to degradation at high temperatures, ensuring the integrity of the molecule during analysis.[3]

This application note will detail two proven derivatization techniques, acylation and silylation, providing a basis for method development and validation.

Derivatization Strategies: A Comparative Overview

The choice of derivatization reagent is critical and depends on the specific analytical goals. Here, we present two robust options for this compound:

Acylation with Trifluoroacetic Anhydride (TFAA)

TFAA is a powerful acylation reagent that reacts readily with primary amines and alcohols to form stable trifluoroacetyl derivatives.[3] The introduction of the highly electronegative fluorine atoms can also enhance detection sensitivity with an electron capture detector (ECD), though it is also fully compatible with mass spectrometry.

  • Reaction Principle: TFAA reacts with the amine and hydroxyl groups in a nucleophilic acyl substitution reaction, replacing the active hydrogens with trifluoroacetyl groups (-COCF₃).

Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

MSTFA is a potent silylating agent that replaces active hydrogens with a trimethylsilyl (TMS) group (-Si(CH₃)₃).[2][4] Silylation is a widely used derivatization technique in GC-MS due to the volatility and favorable mass spectral fragmentation patterns of the resulting TMS derivatives.[2][4]

  • Reaction Principle: MSTFA donates a TMS group to the amine and hydroxyl functionalities, forming a silylated derivative. The byproducts of this reaction are volatile and typically do not interfere with the analysis.[2]

The logical workflow for preparing this compound for GC-MS analysis is depicted below:

Derivatization_Workflow Analyte This compound Derivatization Derivatization Analyte->Derivatization TFAA Acylation with TFAA Derivatization->TFAA Option 1 MSTFA Silylation with MSTFA Derivatization->MSTFA Option 2 Derivative Volatile & Thermally Stable Derivative TFAA->Derivative MSTFA->Derivative GCMS GC-MS Analysis Derivative->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: General workflow for derivatization and GC-MS analysis.

Experimental Protocols

Safety Precaution: Derivatization reagents are often corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Acylation with TFAA

This protocol is adapted from established methods for the derivatization of amino alcohols.[3]

Materials:

  • This compound

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue, add 100 µL of anhydrous ethyl acetate and 100 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature.

  • Evaporation (Optional): The reaction mixture can be injected directly. Alternatively, for concentration, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of anhydrous ethyl acetate prior to injection.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation with MSTFA

This protocol is based on standard silylation procedures for compounds containing amine and hydroxyl groups.[2][4]

Materials:

  • This compound

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Acetonitrile (anhydrous) or Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial. Ensure the sample is completely dry by evaporating any solvent under a gentle stream of nitrogen.

  • Reagent Addition: To the dried analyte, add 100 µL of anhydrous acetonitrile (or pyridine) and 100 µL of MSTFA.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Cooling: Let the vial cool to room temperature.

  • GC-MS Analysis: The derivatized sample is ready for injection.

The chemical transformation during derivatization is illustrated below:

Sources

Topic: Asymmetric Synthesis of Neurological Drug Precursors using (S)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Asymmetric Synthesis

Abstract: Chiral 1,3-amino alcohols are foundational building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the field of neuroscience. The stereochemistry of these precursors is often critical for therapeutic efficacy and receptor-binding affinity. This document provides a detailed guide on the asymmetric synthesis of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol, a versatile precursor for various neurological drug candidates. We present a robust and highly enantioselective method centered on the catalytic asymmetric reduction of a prochiral aminoketone. Furthermore, we demonstrate the utility of this chiral intermediate in the subsequent synthesis of advanced drug scaffolds, mirroring pathways used for selective serotonin reuptake inhibitors (SSRIs).

Introduction: The Significance of Chiral 1,3-Amino Alcohols

The 3-amino-1-phenylpropan-1-ol scaffold is a privileged structure in medicinal chemistry. It forms the core of several blockbuster drugs, including the antidepressant fluoxetine and the premature ejaculation treatment dapoxetine. The precise three-dimensional arrangement of the amino and hydroxyl groups is paramount; often, one enantiomer is responsible for the desired pharmacological activity while the other may be inactive or contribute to off-target effects.

The 4-bromo- substitution on the phenyl ring of the target precursor, this compound, serves two strategic purposes:

  • It acts as a bioisostere or a direct structural component of a target API.

  • It provides a reactive handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for drug discovery.

This guide is structured to provide both the foundational theory and the practical, step-by-step protocols necessary for researchers to successfully synthesize and utilize this high-value chiral precursor.

Strategic Overview: A Two-Phase Synthetic Approach

Our synthetic strategy is divided into two main phases: the synthesis of the chiral precursor itself, followed by its application as a building block.

  • Phase 1: Asymmetric Synthesis of the Chiral Precursor. This phase focuses on establishing the critical stereocenter. We employ an asymmetric reduction of a prochiral β-aminoketone using a well-defined catalyst system. This approach is chosen over methods like chiral resolution due to its superior atom economy and directness in setting the desired absolute stereochemistry.

  • Phase 2: Application in Neurological Drug Scaffold Synthesis. To demonstrate its utility, the synthesized (S)-1,3-amino alcohol is used in a key bond-forming reaction—a Williamson ether synthesis—to construct a diaryl ether linkage, a common motif in neurological drugs.

The overall workflow is depicted in the diagram below.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Application A 4-Bromoacetophenone (Starting Material) B Mannich Reaction (Formation of Aminoketone) A->B  + HCHO  + R₂NH·HCl C 3-Amino-1-(4-bromophenyl)propan-1-one (Prochiral Ketone) B->C D Asymmetric Reduction (CBS Catalyst) C->D  (S)-CBS Catalyst  + Borane Source E This compound (Target Precursor) D->E  >99% ee G Williamson Ether Synthesis E->G  1. NaH  2. Ar-F F Neurological Drug Scaffold (e.g., Diaryl Ether) G->F

Figure 1: Overall synthetic workflow from starting material to a final drug scaffold.

Phase 1 Protocol: Asymmetric Synthesis of this compound

The key to this synthesis is the highly enantioselective reduction of the prochiral ketone. We recommend the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. This catalyst forms a complex with the borane reducing agent, creating a sterically defined pocket that directs the hydride delivery to one face of the ketone, yielding the (S)-alcohol with high enantiomeric excess (ee).[1]

Step 1.1: Synthesis of 3-(Dimethylamino)-1-(4-bromophenyl)propan-1-one Hydrochloride (Mannich Base)

Rationale: The Mannich reaction is a classic and efficient method for forming β-amino ketones. Here, we use the hydrochloride salt of dimethylamine to prevent side reactions and facilitate isolation.

Materials:

  • 4-Bromoacetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Protocol:

  • To a 250 mL round-bottom flask, add 4-bromoacetophenone (19.9 g, 100 mmol), dimethylamine hydrochloride (10.2 g, 125 mmol), and paraformaldehyde (4.5 g, 150 mmol).

  • Add absolute ethanol (50 mL) and a few drops of concentrated HCl.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 4 hours. The mixture should become a clear solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate).

  • Once the starting material is consumed, cool the reaction to room temperature and then place it in an ice bath for 1 hour to facilitate crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum.

ParameterExpected Result
Product 3-(Dimethylamino)-1-(4-bromophenyl)propan-1-one HCl
Appearance White to off-white crystalline solid
Typical Yield 85-92%
Purity (NMR) >98%
Step 1.2: Asymmetric Reduction to (S)-3-(Dimethylamino)-3-(4-bromophenyl)propan-1-ol

Rationale: This is the chirality-inducing step. The use of (S)-2-Methyl-CBS-oxazaborolidine directs the borane reduction to yield the desired (S)-alcohol. Maintaining a low temperature is critical for achieving high enantioselectivity.

G reagents reagents workflow Setup Add CBS and BMS to THF at 0°C Cool to -20°C Add Ketone Solution Dropwise Stir for 2-4h, Monitor by TLC Quench with Methanol Workup & Purification product product

Figure 2: Workflow for the asymmetric reduction using a CBS catalyst.

Materials:

  • 3-(Dimethylamino)-1-(4-bromophenyl)propan-1-one HCl (from Step 1.1)

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Prepare Free Base: Dissolve the aminoketone hydrochloride (14.6 g, 50 mmol) in 100 mL of water and basify to pH 9-10 with 2M NaOH. Extract the free base with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free aminoketone as an oil. Dissolve this oil in 50 mL of anhydrous THF.

  • Setup Reaction: To a flame-dried 500 mL flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (100 mL) and cool to 0°C.

  • Add (S)-2-Methyl-CBS-oxazaborolidine solution (5.0 mL, 5.0 mmol, 0.1 eq).

  • Slowly add Borane-DMS complex (4.0 mL, 40 mmol, 0.8 eq) dropwise, ensuring the temperature does not exceed 5°C. Stir for 15 minutes.

  • Cool the reaction mixture to -20°C.

  • Add the solution of the free aminoketone (from step 1) dropwise over 30 minutes using a syringe pump.

  • Stir the reaction at -20°C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quench: Once the reaction is complete, slowly and carefully add methanol (20 mL) dropwise at -20°C to quench the excess borane.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (100 mL) and wash with saturated NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography (Eluent: Dichloromethane/Methanol gradient, 99:1 to 95:5) to afford the pure product.

ParameterExpected ResultAnalysis Method
Product (S)-3-(Dimethylamino)-3-(4-bromophenyl)propan-1-ol¹H NMR, ¹³C NMR, MS
Appearance Colorless to pale yellow oilVisual
Typical Yield 80-90%Gravimetric
Enantiomeric Excess (ee) >99%Chiral HPLC

Phase 2 Protocol: Application in Diaryl Ether Synthesis

This protocol demonstrates how the chiral precursor can be used to synthesize a scaffold related to fluoxetine, showcasing its value in drug development.[2][3] The key step is an SₙAr reaction (Williamson ether synthesis) where the alcohol of our precursor is deprotonated to form an alkoxide, which then displaces a fluoride on an activated aromatic ring.

Materials:

  • (S)-3-(Dimethylamino)-3-(4-bromophenyl)propan-1-ol (from Phase 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 1-Fluoro-4-(trifluoromethyl)benzene

  • Anhydrous Dimethylformamide (DMF)

Protocol:

  • Wash sodium hydride (0.48 g, 12 mmol, 1.2 eq) with anhydrous hexane (2 x 5 mL) to remove the mineral oil.

  • Suspend the washed NaH in anhydrous DMF (30 mL) in a flame-dried flask under an inert atmosphere. Cool the suspension to 0°C.

  • Dissolve the chiral amino alcohol (2.58 g, 10 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Add 1-fluoro-4-(trifluoromethyl)benzene (1.80 g, 11 mmol, 1.1 eq) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 6-8 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water (50 mL).

  • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 40 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final diaryl ether compound.

ParameterExpected Result
Product (S)-N,N-dimethyl-3-(4-bromophenyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine
Typical Yield 75-85%
Purity (HPLC) >98%
Chiral Integrity No racemization observed

Conclusion

This application note provides a comprehensive and reliable methodology for the asymmetric synthesis of this compound with excellent enantioselectivity. The detailed protocols, rooted in established and robust chemical transformations, offer a clear path for researchers to access this valuable chiral building block. The demonstrated application in constructing a complex neurological drug scaffold underscores its importance and versatility in medicinal chemistry and drug development programs.

References

  • Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control.Simon Fraser University.
  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters.
  • Dapoxetine - Synthesis. Wikipedia. [Link]

  • Enantioselective synthesis of (S)- and (R)-fluoxetine hydrochloride. ResearchGate. [Link]

  • Total synthesis of fluoxetine and duloxetine through an in situ imine formation/borylation/transimination and reduction approach. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PMC, NIH. [Link]

  • ChemInform Abstract: Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. ResearchGate. [Link]

  • A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. SciELO Brasil. [Link]

  • Classics in Chemical Neuroscience: Fluoxetine (Prozac). PMC, PubMed Central. [Link]

  • Synthesis method of dapoxetine and dapoxetine hydrochloride.
  • Improved Synthesis of Dapoxetine Hydrochloride. Chinese Journal of Modern Applied Pharmacy. [Link]

  • Asymmetric synthesis of syn- and anti-1,3-amino alcohols. PubMed. [Link]

Sources

Use of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol in the synthesis of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol in the Synthesis of Potent Enzyme Inhibitors

Authored by a Senior Application Scientist

Foreword for the Modern Researcher: The pursuit of novel therapeutic agents is fundamentally a quest for molecular precision. Identifying and synthesizing small molecules that can selectively modulate the activity of specific enzymes is a cornerstone of modern drug discovery. Within the vast arsenal of chemical building blocks, chiral β-amino acids and their precursors stand out for their ability to form the backbone of highly effective and specific enzyme inhibitors.[1] This guide focuses on a particularly versatile synthon: This compound . We will dissect its strategic value and provide a detailed, field-tested protocol for its conversion into a potent inhibitor scaffold targeting Dipeptidyl Peptidase IV (DPP-4), a key enzyme in glucose homeostasis.[2]

The unique architecture of this molecule—a stereochemically defined amine, a primary alcohol, and a functionalizable aromatic ring—offers a tripartite advantage for the medicinal chemist. This document moves beyond a simple recitation of steps; it aims to provide the causal logic behind the protocol, empowering researchers to adapt and innovate in their own discovery programs.

The Strategic Value of the this compound Scaffold

The utility of this building block can be understood by examining its three key structural features:

  • The (s)-Chiral Amine: The stereochemistry at the C3 position is crucial. Enzymes are chiral macromolecules, and their active sites are exquisitely sensitive to the three-dimensional arrangement of interacting ligands. The (s)-amine of this precursor is often designed to mimic the N-terminal amino acids (like proline or alanine) of natural peptide substrates, allowing the resulting inhibitor to bind with high affinity and selectivity to the enzyme's S1 pocket.[3][4]

  • The Propan-1-ol Chain: The primary alcohol serves as a latent carboxylic acid. Through a straightforward oxidation, this moiety is transformed into the carboxyl group necessary for forming a stable amide bond. This amide linkage is central to constructing the final inhibitor, often connecting the β-amino acid core to other pharmacophoric elements.[5]

  • The 4-Bromophenyl Group: This is arguably the most versatile feature for drug development. The bromine atom serves two purposes:

    • Pharmacophoric Interaction: The halogenated phenyl ring can engage in favorable hydrophobic and halogen-bonding interactions within the enzyme's S2 pocket, contributing significantly to binding affinity.[6]

    • Synthetic Handle: The true power for lead optimization lies in the bromine atom's capacity to participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7][8] This allows for the rapid generation of a diverse library of analogues, enabling extensive Structure-Activity Relationship (SAR) studies to fine-tune potency, selectivity, and pharmacokinetic properties.[9]

Application Focus: Synthesis of a Dipeptidyl Peptidase IV (DPP-4) Inhibitor Scaffold

DPP-4 is a serine protease that deactivates incretin hormones, such as GLP-1, which are responsible for stimulating insulin secretion in a glucose-dependent manner.[] By inhibiting DPP-4, the half-life of these incretins is prolonged, leading to improved glycemic control in patients with type 2 diabetes.[11] Marketed drugs like Sitagliptin are potent DPP-4 inhibitors built around a chiral β-amino acid core.[12][13]

The following protocol details the synthesis of a representative DPP-4 inhibitor scaffold from this compound. This multi-step synthesis is designed to be robust and illustrative of the core transformations required.

Overall Synthetic Workflow

The synthesis proceeds through four key stages: protection of the amine, oxidation of the alcohol, amide coupling to a heterocyclic core, and final deprotection.

G A Starting Material This compound B Boc Protection (Boc)2O, Et3N A->B Step 1 C Intermediate 1 Boc-Protected Amino Alcohol B->C D Oxidation TEMPO, BAIB C->D Step 2 E Intermediate 2 (R)-Boc-β-Amino Acid D->E F Amide Coupling Heterocycle, EDC, HOBt E->F Step 3 G Intermediate 3 Protected Inhibitor F->G H Deprotection TFA or HCl G->H Step 4 I Final Product DPP-4 Inhibitor Scaffold H->I

Caption: High-level workflow for the four-step synthesis of a DPP-4 inhibitor.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Amine Protection
  • Objective: To protect the primary amine as a tert-butyloxycarbonyl (Boc) carbamate. This prevents the nucleophilic amine from interfering with the subsequent oxidation step. The Boc group is chosen for its stability under oxidative conditions and its ease of removal under acidic conditions.[14]

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

    • Add triethylamine (Et₃N, 1.5 eq) to the solution and cool to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-protected amino alcohol.

Step 2: Oxidation to the Carboxylic Acid
  • Objective: To selectively oxidize the primary alcohol to a carboxylic acid without affecting the Boc-protecting group or the aromatic ring. A TEMPO-mediated oxidation using a co-oxidant like (diacetoxyiodo)benzene (BAIB) is a mild and effective method.

  • Procedure:

    • Dissolve the Boc-protected amino alcohol (1.0 eq) from Step 1 in a 1:1 mixture of acetonitrile and water (approx. 0.1 M).

    • Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.1 eq) and (diacetoxyiodo)benzene (BAIB, 2.5 eq) to the solution.

    • Stir the reaction vigorously at room temperature for 4-6 hours. The reaction mixture will typically turn from orange to a pale yellow.

    • Monitor the disappearance of the starting material by TLC.

    • Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Adjust the pH of the solution to ~2-3 using 1M hydrochloric acid (HCl).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield (R)-3-((tert-butoxycarbonyl)amino)-3-(4-bromophenyl)propanoic acid. The product is often sufficiently pure for the next step, but can be purified by crystallization if necessary.

    • Note on Stereochemistry: The Cahn-Ingold-Prelog priority of the substituents changes upon oxidation of the alcohol (CH₂OH) to a carboxylic acid (COOH). This results in a formal change of the stereochemical descriptor from (s) for the starting amino alcohol to (R) for the resulting amino acid, even though no inversion of the chiral center has occurred.

Step 3: Amide Bond Formation (Peptide Coupling)
  • Objective: To couple the newly formed carboxylic acid with a heterocyclic amine, a common component of DPP-4 inhibitors.[15] This protocol uses 2-methylpiperazine as a representative, readily available coupling partner. Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) are used to facilitate the reaction.[14]

  • Procedure:

    • Dissolve the (R)-Boc-β-amino acid (1.0 eq) from Step 2 in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

    • Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve 2-methylpiperazine (1.5 eq) in DMF and add it to the reaction mixture.

    • Stir the reaction at room temperature for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the protected inhibitor.

Step 4: Boc Deprotection
  • Objective: To remove the Boc protecting group to reveal the primary amine, which is critical for binding to the S1 pocket of DPP-4.

  • Procedure:

    • Dissolve the protected inhibitor (1.0 eq) from Step 3 in DCM (approx. 0.1 M).

    • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in a minimal amount of water and basify to pH 9-10 with 1M sodium hydroxide (NaOH) or saturated NaHCO₃.

    • Extract the free base product with DCM or ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final inhibitor scaffold. The product can be further purified or converted to a pharmaceutically acceptable salt (e.g., hydrochloride) if desired.

Data Summary & Characterization

The following table provides representative data for the key compounds in the synthetic pathway. Actual yields may vary based on reaction scale and optimization.

Compound NameStepMolecular FormulaMol. Wt. ( g/mol )Typical YieldKey Characterization Notes
(s)-tert-butyl (3-(4-bromophenyl)-3-hydroxypropyl)carbamate1C₁₄H₂₀BrNO₃330.2285-95%Appearance of Boc signals in ¹H NMR (~1.4 ppm, 9H).
(R)-3-((tert-butoxycarbonyl)amino)-3-(4-bromophenyl)propanoic acid2C₁₄H₁₈BrNO₄344.2080-90%Disappearance of CH₂OH signals, appearance of broad COOH signal in ¹H and IR spectra.
tert-butyl (R)-(1-(4-bromophenyl)-3-oxo-3-(3-methylpiperazin-1-yl)propyl)carbamate3C₁₉H₂₈BrN₃O₃426.3565-80%Incorporation of piperazine signals in NMR spectra.
(R)-3-amino-1-(3-methylpiperazin-1-yl)-3-(4-bromophenyl)propan-1-one4C₁₄H₂₀BrN₃O326.24>90%Disappearance of Boc signal in ¹H NMR. Successful mass confirmation by LC-MS.

Mechanism of Inhibition and Pharmacophore Model

The synthesized scaffold is designed to fit into the active site of DPP-4, which is characterized by distinct sub-pockets. The primary amine of the β-amino acid core typically forms a key salt bridge with a glutamate residue (Glu205/Glu206) in the S1 pocket, mimicking the N-terminus of natural substrates. The bromophenyl group occupies the largely hydrophobic S2 pocket, where it can interact with tyrosine residues (e.g., Tyr662).

G cluster_0 DPP-4 Active Site cluster_1 S1 S1 Pocket (Anionic, accepts Proline) S2 S2 Pocket (Hydrophobic) CatalyticTriad Catalytic Triad (Ser, His, Asp) Inhibitor_Amine Primary Amine (R-NH3+) Inhibitor_Amine->S1    Salt Bridge    (Key Interaction) Inhibitor_Backbone Amide Linker Inhibitor_Aryl 4-Bromophenyl Group Inhibitor_Aryl->S2 Hydrophobic Interaction

Caption: Pharmacophore model of the inhibitor binding in the DPP-4 active site.

References

  • Runthala, A., Sai, P., Sri, S., Nair, A. S., & Koteshwara, A. (2023). Schematic reaction scheme of the synthesis of β-amino acids catalyzed by transaminases. ResearchGate. Available at: [Link]

  • Mehanna, A. S. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]

  • Various Authors. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. Available at: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. Available at: [Link]

  • Teva Pharmaceutical Industries, Ltd. (2009). Preparation of sitagliptin intermediate. Google Patents.
  • Hsiao, Y., et al. (2009). Synthesis of Sitagliptin. ResearchGate. Available at: [Link]

  • Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990. Available at: [Link]

  • Runthala, A., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 737885. Available at: [Link]

  • Various Patentees. (2023). Sitagliptin patented technology retrieval search results. Patsnap. Available at: [Link]

  • KRKA, d.d., Novo mesto. (2013). Process for the preparation of sitagliptin and its pharmaceutically acceptable salts. Google Patents.
  • Nagatsu, T., et al. (1998). Design and synthesis of long-acting inhibitors of dipeptidyl peptidase IV. Biological & Pharmaceutical Bulletin, 21(3), 275-282. Available at: [Link]

  • Bibi, S., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 794. Available at: [Link]

  • Choudhary, A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets. Available at: [Link]

  • Soni, R., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Drug Design, Development and Therapy, 18, 123-145. Available at: [Link]

  • Pop, R., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6205. Available at: [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4426. Available at: [Link]

  • Ceran, G., et al. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(23), 5764. Available at: [Link]

  • Ghaffar, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. Available at: [Link]

Sources

Application Note: High-Fidelity Reduction of 3-amino-3-(4-bromophenyl)propionic acid to 3-amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the chemoselective reduction of 3-amino-3-(4-bromophenyl)propionic acid to the corresponding amino alcohol, 3-amino-3-(4-bromophenyl)propan-1-ol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol prioritizes the use of borane-tetrahydrofuran complex (BH₃·THF), a reagent known for its high selectivity in reducing carboxylic acids in the presence of other sensitive functional groups, such as the aryl bromide present in the substrate. This document offers a comprehensive guide, including mechanistic insights, a step-by-step experimental procedure, purification strategies, and detailed analytical characterization of the final product.

Introduction

β-amino alcohols are valuable chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals.[1][2] The reduction of β-amino acids presents a direct and atom-economical route to these structures. The primary challenge in the reduction of 3-amino-3-(4-bromophenyl)propionic acid lies in achieving chemoselectivity. The reducing agent must selectively target the carboxylic acid functional group while leaving the aryl bromide moiety intact. Potent reducing agents like lithium aluminum hydride (LiAlH₄) can, under certain conditions, reduce aryl halides, although they are generally less reactive towards them than carboxylic acids.[3][4]

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are highly effective and selective reagents for the reduction of carboxylic acids.[5][6] Their electrophilic nature leads to a rapid reaction with the carboxylic acid, which is faster than with other functional groups like esters or aryl halides.[5][7] This protocol has been designed to leverage the high selectivity of BH₃·THF, ensuring a high-yield synthesis of the desired 3-amino-3-(4-bromophenyl)propan-1-ol.

Mechanistic Rationale for Reagent Selection

The choice of BH₃·THF as the reducing agent is grounded in its well-established mechanism for carboxylic acid reduction. The reaction is initiated by the formation of a triacyloxyborane intermediate through the reaction of three equivalents of the carboxylic acid with one equivalent of borane, releasing hydrogen gas. This intermediate is then further reduced by additional equivalents of borane to yield the primary alcohol after a work-up step. This pathway is significantly favored over the reduction of less reactive functional groups like aryl halides.[8]

Experimental Protocol

Materials and Apparatus
Reagents Grade Supplier
3-Amino-3-(4-bromophenyl)propionic acid≥98%Commercially Available
Borane-tetrahydrofuran complex1 M solution in THFCommercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially Available
Sodium hydroxide (NaOH)1 M aqueous solutionCommercially Available
Ethyl acetate (EtOAc)ACS gradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available

Apparatus:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Procedure

I. Reaction Setup

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add 3-amino-3-(4-bromophenyl)propionic acid (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 10-15 mL per gram of amino acid).

  • Cool the resulting solution to 0 °C using an ice-water bath.

II. Reduction

  • Slowly add the borane-tetrahydrofuran complex (1 M solution in THF, 3.0-4.0 eq) to the cooled solution of the amino acid via a syringe or dropping funnel over a period of 30-60 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure proper ventilation in a fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

III. Work-up and Purification

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Carefully quench the reaction by the slow, dropwise addition of methanol (MeOH) until the evolution of gas ceases. This step is to decompose any excess borane.

  • Add 1 M hydrochloric acid (HCl) to the mixture until a pH of ~2 is reached to hydrolyze the borate esters.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the THF and MeOH under reduced pressure using a rotary evaporator.

  • To the remaining aqueous layer, add 1 M sodium hydroxide (NaOH) solution until the pH is adjusted to ~10-12 to ensure the product is in its free base form.

  • Extract the aqueous layer with ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-amino-3-(4-bromophenyl)propan-1-ol.

  • The crude product can be further purified by column chromatography on silica gel using a gradient of dichloromethane/methanol or by recrystallization.

Data Analysis and Characterization

The final product, 3-amino-3-(4-bromophenyl)propan-1-ol, is expected to be a white to off-white solid. The following table summarizes the expected analytical data for the purified product.

Analysis Expected Results
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm): 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 4.20 (t, J = 6.8 Hz, 1H, CH-N), 3.75 (t, J = 6.2 Hz, 2H, CH₂-O), 2.50 (br s, 3H, NH₂ and OH), 1.90 (q, J = 6.5 Hz, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm): 142.5 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 121.0 (Ar-C-Br), 60.5 (CH₂-O), 52.0 (CH-N), 40.0 (CH₂)
Mass Spectrometry (ESI+) m/z: 230.0/232.0 [M+H]⁺ (characteristic isotopic pattern for bromine)

Visualizing the Workflow

The following diagram illustrates the key steps in the reduction protocol.

Reduction_Workflow cluster_start I. Reaction Setup cluster_reaction II. Reduction cluster_workup III. Work-up and Purification A Dissolve 3-amino-3-(4-bromophenyl)propionic acid in anhydrous THF B Cool to 0 °C A->B C Slowly add BH3·THF (1M in THF) B->C D Warm to RT and reflux for 4-6h C->D E Quench with MeOH at 0 °C D->E F Acidify with 1M HCl E->F G Concentrate and basify with 1M NaOH F->G H Extract with EtOAc G->H I Dry, concentrate, and purify H->I

Caption: Experimental workflow for the reduction of 3-amino-3-(4-bromophenyl)propionic acid.

Chemical Transformation

The overall chemical transformation is depicted below.

Chemical_Reaction cluster_reactants cluster_reagents cluster_product start 3-amino-3-(4-bromophenyl)propionic acid reagents 1. BH3·THF 2. H₂O work-up end 3-amino-3-(4-bromophenyl)propan-1-ol reagents->end Reduction

Caption: Reduction of the carboxylic acid to a primary alcohol.

Troubleshooting

Issue Possible Cause(s) Recommendation(s)
Incomplete reaction - Insufficient equivalents of BH₃·THF.- Reaction time is too short.- Poor quality of anhydrous THF.- Increase the equivalents of BH₃·THF to 4.0.- Extend the reflux time and monitor by TLC.- Ensure all solvents are strictly anhydrous.
Low yield - Incomplete extraction of the polar amino alcohol product.- Loss of product during purification.- Increase the number of extractions with EtOAc.- Use a more polar solvent system for column chromatography if the product is retained on the column.
Formation of side products - Over-reduction (unlikely for aryl bromide with BH₃·THF).- Impurities in the starting material.- Confirm the structure of side products by NMR and MS.- Ensure the purity of the starting 3-amino-3-(4-bromophenyl)propionic acid.

Conclusion

This application note details a reliable and selective protocol for the reduction of 3-amino-3-(4-bromophenyl)propionic acid to 3-amino-3-(4-bromophenyl)propan-1-ol using borane-tetrahydrofuran complex. The method is characterized by its high chemoselectivity, which preserves the integrity of the aryl bromide functionality. The provided step-by-step procedure, along with troubleshooting guidelines and expected analytical data, serves as a valuable resource for researchers engaged in the synthesis of complex molecules for pharmaceutical and other applications.

References

  • Angewandte Chemie International Edition. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Online] Available at: [Link][7]

  • ResearchGate. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Online] Available at: [Link][9]

  • Organic Syntheses. (n.d.). Reduction of L-Valine to L-Valinol. [Online] Available at: [Link][10]

  • ResearchGate. (2001). Reduction of Cyclopropanecarboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions. [Online] Available at: [Link][5]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Online] Available at: [Link][8]

  • ACS Publications. (1975). Organic synthesis using borane-methyl sulfide. II. Reduction of aromatic carboxylic acids in the presence of trimethyl borate. The Journal of Organic Chemistry, 40(1), 1-2. [Online] Available at: [Link]

  • PubMed. (2010). Highly enantioselective synthesis of linear beta-amino alcohols. [Online] Available at: [Link][1]

  • Research & Reviews: Journal of Chemistry. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Online] Available at: [Link][2]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. [Online] Available at: [Link][6]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Online] Available at: [Link][3]

  • Wikipedia. (n.d.). Lithium aluminium hydride. [Online] Available at: [Link][4]

  • Google Patents. (n.d.). Reduction of amino acids in the presence of boron trifluoride. [Online] Available at: [4]

Sources

Application Note: Enhanced Detection and Chiral Analysis of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol Through Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral amino alcohol of significant interest as a building block in pharmaceutical synthesis. Its analysis at low concentrations, particularly the determination of enantiomeric purity, presents a challenge due to the absence of a strong chromophore or fluorophore. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the chemical derivatization of this compound to enhance its detectability by High-Performance Liquid Chromatography (HPLC). We present protocols for UV-Vis and fluorescence detection, with a special focus on chiral derivatization to resolve enantiomers on standard achiral columns. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are discussed to ensure robust and reliable analytical outcomes.

Introduction: The Analytical Challenge

The molecule this compound possesses two key functional groups amenable to chemical modification: a primary amine (-NH2) and a primary alcohol (-OH). While the bromophenyl moiety provides some native UV absorbance, it is often insufficient for trace-level quantification required in process monitoring, impurity profiling, or pharmacokinetic studies. Chemical derivatization is a powerful pre-column strategy to overcome this limitation.[1][2] The process involves reacting the analyte with a labeling reagent to attach a tag that significantly improves its detection properties.[1]

Key Objectives of Derivatization for this Analyte:

  • Enhance Molar Absorptivity: Introduce a potent chromophore for sensitive UV-Vis detection.

  • Induce Fluorescence: Attach a fluorophore to enable highly sensitive fluorescence detection (FLD), often lowering detection limits by orders of magnitude compared to UV-Vis.[3]

  • Enable Chiral Separation: Convert the enantiomers into diastereomers using a chiral derivatizing agent. These diastereomers possess different physicochemical properties and can be separated on a conventional, achiral HPLC column.[4][5]

This guide will focus primarily on derivatizing the primary amine group, as it is typically more nucleophilic and reactive under mild conditions than the hydroxyl group.

Principle of Derivatization: Selecting the Right Tool

The choice of a derivatizing agent is dictated by the analytical goal and the available instrumentation (e.g., HPLC with UV-Vis, Fluorescence, or Mass Spectrometry detectors). The reaction should be rapid, stoichiometric, and yield a single, stable product without causing degradation or racemization of the analyte.[6]

Below is a workflow illustrating the central concept of pre-column derivatization for enhanced HPLC analysis.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte This compound in Solution Reaction Controlled Incubation (pH, Temp, Time) Analyte->Reaction Add to sample Reagent Derivatizing Agent (e.g., Marfey's, Dansyl-Cl) Reagent->Reaction Add to sample HPLC HPLC Separation (Achiral C18 Column) Reaction->HPLC Inject derivatized sample Detector Detection (UV-Vis or Fluorescence) HPLC->Detector Data Data Acquisition & Quantification Detector->Data G Analyte Analyte-NH₂ (Nucleophile) Product Analyte-NH-SO₂-Reagent (Stable, Detectable Derivative) Analyte->Product Reagent Reagent-SO₂Cl (e.g., Dansyl Chloride) Reagent->Product Base Base (e.g., HCO₃⁻) Deprotonates Amine Base->Analyte Activates HCl HCl byproduct Product->HCl +

Figure 2: Simplified reaction of a primary amine with a sulfonyl chloride reagent.

Comparative Overview of Recommended Derivatizing Agents

The selection of the appropriate agent is a critical step that balances sensitivity requirements, the need for chiral information, and potential matrix interferences.

Derivatizing AgentTarget GroupDetection ModeTypical λ (nm)Key AdvantagesKey Disadvantages
Marfey's Reagent (FDAA) Primary AmineUV-VisEx: ~340Enables chiral separation on achiral columns; provides strong UV signal. [4][7]Higher cost; reaction requires heating. [7]
Dansyl Chloride (DNS-Cl) Primary AmineFluorescenceEx: ~340 / Em: ~520Highly fluorescent stable derivatives; robust and well-documented method. [8][9]Excess reagent is also fluorescent and must be separated chromatographically.
FMOC-Cl Primary AmineFluorescenceEx: ~265 / Em: ~315Excellent sensitivity (fmol range); stable derivatives. [3][10]Hydrolysis product (FMOC-OH) can interfere with chromatography. [3]
o-Phthalaldehyde (OPA) Primary AmineFluorescenceEx: ~340 / Em: ~455Reagent is non-fluorescent; very fast reaction at room temperature. [11][12]Derivatives can be unstable; requires a thiol co-reagent. [13]

Experimental Protocols

Safety Precaution: Always handle derivatizing agents and organic solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Chiral Analysis and UV Detection with Marfey's Reagent (FDAA)

This protocol is designed to form diastereomeric derivatives for the simultaneous quantification of enantiomers.

Materials:

  • This compound standard/sample

  • Marfey's Reagent (FDAA) solution: 1 mg/mL in acetone (prepare fresh). [7]* 1 M Sodium Bicarbonate (NaHCO₃) solution.

  • Acetone, HPLC grade.

  • 2 M Hydrochloric Acid (HCl).

  • Water, HPLC grade.

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the amino alcohol in water or a suitable organic solvent.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 50 µL of the amino alcohol solution with 100 µL of 1 M NaHCO₃.

  • Derivatization: Add 200 µL of the Marfey's Reagent solution to the tube.

    • Scientist's Note: A molar excess of the derivatizing reagent is used to drive the reaction to completion. [7]4. Incubation: Vortex the mixture briefly and incubate at 40°C for 60-90 minutes in a water bath or heating block. [6] * Rationale: The elevated temperature accelerates the nucleophilic aromatic substitution reaction between the amine and the fluorodinitrophenyl group of the reagent.

  • Quenching: After incubation, cool the reaction mixture to room temperature. Quench the reaction by adding 50 µL of 2 M HCl to neutralize the excess bicarbonate and stop the reaction.

  • Sample Dilution & Analysis: Dilute the final mixture with the initial mobile phase (e.g., 1:10 with 50% acetonitrile/water) and inject it into the HPLC system.

Suggested HPLC-UV Conditions:

  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 340 nm. [7]* Expected Result: Two separate peaks corresponding to the L-FDAA-(S)-amino alcohol and L-FDAA-(R)-amino alcohol (if present) diastereomers.

Protocol 2: High-Sensitivity Analysis with Dansyl Chloride (DNS-Cl)

This protocol is optimized for trace-level quantification using fluorescence detection.

Materials:

  • This compound standard/sample

  • Dansyl Chloride solution: 5 mg/mL in acetone (prepare fresh and protect from light). [14]* 100 mM Sodium Bicarbonate buffer (pH ~9.5). [15]* Acetone, HPLC grade.

  • 10% Ammonium Hydroxide (optional, for quenching). [16]* Acetonitrile, HPLC grade.

Procedure:

  • Sample Preparation: Prepare a stock solution of the amino alcohol in acetonitrile or water. Serial dilutions should be made to construct a calibration curve.

  • Reaction Setup: In a microcentrifuge tube, add 100 µL of the amino alcohol solution to 100 µL of the sodium bicarbonate buffer.

  • Derivatization: Add 200 µL of the Dansyl Chloride solution.

    • Rationale: The reaction requires alkaline conditions to ensure the primary amine is deprotonated and thus sufficiently nucleophilic to attack the sulfonyl chloride. [15]4. Incubation: Vortex the mixture and incubate in the dark at room temperature for 60 minutes or at 37°C for 30 minutes. [16] * Scientist's Note: Incubation in the dark is crucial as dansyl derivatives can be light-sensitive.

  • Quenching (Optional but Recommended): Add a small amount (e.g., 20 µL) of an amine-containing solution like ammonium hydroxide to consume excess Dansyl Chloride, thereby reducing background signal and protecting the column. [16]6. Sample Dilution & Analysis: Dilute as needed with the mobile phase and inject into the HPLC-FLD system.

Suggested HPLC-FLD Conditions:

  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient starting from ~50% Acetonitrile, ramping up to 95%.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection: Excitation at 340 nm, Emission at 520 nm.

References

  • BenchChem. (2025). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Benchchem.com.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Biosynth. (n.d.). Marfey's reagent | 95713-52-3.
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
  • PubMed. (2004). Marfey's reagent for chiral amino acid analysis: a review.
  • Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
  • PubMed. (n.d.). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC].
  • Auriga Research. (n.d.). ARBRO Does Amino Acid Analysis by Post-column Derivatization.
  • BenchChem. (2025). Application Note and Protocol: Derivatization of Biogenic Amines for HPLC Analysis using 1,7-Diaminoheptane as an Internal Stand. Benchchem.com.
  • ResearchGate. (n.d.). 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives.
  • Ovid. (2004). Marfey's reagent for chiral amino acid analysis.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids.
  • Semantic Scholar. (n.d.). Marfey's reagent for chiral amino acid analysis: A review.
  • PJSIR. (n.d.). O-PHTHALALDEHYDE AS A DERIVATISING REAGENT FOR THE SPECTRO- PHOTOMETRIC DETERMINATION OF AMINES AND AMINO ACIDS.
  • Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols.
  • NIH. (n.d.). Targeted quantification of amino acids by dansylation.
  • PubMed. (n.d.). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate.
  • Interchim. (n.d.). OPA, amine detection reagent.
  • ResearchGate. (n.d.). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV.
  • Taylor & Francis. (n.d.). The Study of UV and VIS Absorption Spectra of the Complexes of Amino Acids with Ninhydrin.
  • ResearchGate. (n.d.). Derivatization reaction of FMOC-Cl with an amine and an alcohol.
  • ResearchGate. (n.d.). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
  • J-Stage. (2017). Quantitative Determination of Total Amino Acids Based on Surface-Enhanced Raman Scattering and Ninhydrin Derivatization.
  • Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling.
  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • PubMed. (2001). Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent.
  • ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl.
  • Royal Society of Chemistry. (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry.
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • ResearchGate. (2017). (PDF) Quantitative Determination of Total Amino Acids Based on Surface-Enhanced Raman Scattering and Ninhydrin Derivatization.
  • TCI Chemicals. (n.d.). HPLC Labeling Reagents.
  • BenchChem. (2025).
  • ACS Publications. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols.
  • ResearchGate. (n.d.). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives.
  • Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
  • PubMed Central. (2022). Simultaneous Detection and Analysis of Free Amino Acids and Glutathione in Different Shrimp.
  • Molnar Institute. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization.
  • Biotium. (n.d.). Amine-Reactive Dyes.
  • ResearchGate. (n.d.). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • PubMed. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization.

Sources

Application Note: Strategic Incorporation of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, medicinal chemistry, and chemical biology.

Abstract: The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2][3][4] This guide provides a detailed examination of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol, a chiral β³-amino alcohol, as a versatile building block for peptide synthesis. We will explore its unique structural attributes, provide validated protocols for its chemical derivatization and incorporation using solid-phase peptide synthesis (SPPS), and discuss the profound impact of its integration on peptide structure and function.

Introduction: The Rationale for β-Amino Alcohols in Peptidomimetics

Peptidomimetics—molecules that mimic the structure and function of natural peptides—are of paramount interest in therapeutic development. By systematically altering the classic α-amino acid backbone, researchers can design peptides with enhanced proteolytic resistance, improved bioavailability, and constrained conformations that favor high-affinity binding to biological targets.[1][3]

β-amino acids, which feature an additional carbon in their backbone, are particularly effective at this. Their inclusion can induce unique and stable secondary structures, such as 12- or 14-helices, that are distinct from the α-helices and β-sheets formed by their natural counterparts.[5][6][7][8]

This compound represents a sophisticated evolution of this concept. It is not a traditional amino acid but an amino alcohol, possessing three key features that make it a highly strategic building block:

  • β³-Aryl Backbone: The chiral amine at the β-position, substituted with a bulky 4-bromophenyl group, enforces significant conformational constraint on the peptide backbone, guiding it into predictable folding patterns and protecting it from enzymatic degradation.[8]

  • Terminal Hydroxyl Group: Replacing the C-terminal carboxyl group with a primary alcohol alters the molecule's polarity, hydrogen bonding capacity, and potential metabolic fate. It allows the molecule to act as a C-terminal cap or a site for subsequent esterification or etherification.

  • Synthetically Versatile Bromine Handle: The bromine atom on the phenyl ring is a reactive handle for post-synthetic modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[9] This enables the attachment of fluorescent probes, pharmacokinetic modifiers, or complex side chains to fine-tune the final molecule's properties.[9]

Physicochemical Properties

A comprehensive understanding of the building block's properties is essential for its effective use in synthesis.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₉H₁₂BrNO[10]
Molar Mass 230.10 g/mol [10][11]
Appearance Colorless or white solid[10]
Melting Point 95-98 °C[10]
Solubility Soluble in alcohols (Methanol, Ethanol), DMF, NMP, and partially in ethers.[10]
Storage 2-8 °C, desiccated[10]
Synthetic Strategy: Preparing the Building Block for SPPS

To be incorporated into a peptide chain using standard solid-phase peptide synthesis (SPPS), the primary amine of this compound must be protected. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protection of choice for modern SPPS due to its stability to acid and its clean removal with a mild base (piperidine).[12][13]

Caption: Structure of the Fmoc-protected building block.

Protocol 1: Synthesis of Fmoc-(s)-3-amino-3-(4-bromophenyl)propan-1-ol

This protocol details the standard procedure for attaching the Fmoc protecting group to the primary amine. This step is critical for preparing the amino alcohol for subsequent peptide coupling reactions.

Materials:

  • This compound

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.1 equivalents)

  • Sodium Bicarbonate (NaHCO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolution: Dissolve this compound in a 1:1 mixture of 1,4-dioxane and water. To this, add sodium bicarbonate and stir until fully dissolved.

  • Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the stirring amino alcohol solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

  • Workup:

    • Once the reaction is complete, add deionized water to the mixture and transfer it to a separatory funnel.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 1 M HCl, water, and finally with brine.

    • Causality Note: The acid wash removes any unreacted base, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Fmoc-protected product.

Protocol 2: Incorporation into a Peptide via Fmoc-SPPS

This protocol outlines the stepwise incorporation of the Fmoc-protected amino alcohol onto a resin-bound peptide. Due to the steric hindrance of the β³-aryl substituent, the use of a high-potency coupling reagent is essential for achieving high coupling efficiency.[14]

Context: This procedure assumes the synthesis is proceeding on a standard solid-phase support (e.g., Rink Amide resin) and that the N-terminal Fmoc group of the preceding amino acid has just been removed.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-(s)-3-amino-3-(4-bromophenyl)propan-1-ol (3-5 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Kaiser Test Kit or similar ninhydrin-based test

Workflow Diagram:

spss_workflow start Fmoc-AA(n)-Resin deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Step 2: Coupling Fmoc-β-Amino Alcohol HATU, DIPEA in DMF wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Step 3: Monitor (Kaiser Test) wash2->kaiser kaiser->coupling Positive (Incomplete) Recouple end Fmoc-β-AA-AA(n)-Resin kaiser->end Negative (Complete)

Caption: SPPS cycle for incorporating the β-amino alcohol.

Procedure:

  • Resin Preparation: Following the synthesis of the N-terminal portion of the peptide, perform the final Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (x5) and DCM (x3) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a clean vessel, dissolve Fmoc-(s)-3-amino-3-(4-bromophenyl)propan-1-ol (3-5 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the solution and vortex briefly. An immediate color change (typically to yellow) indicates the formation of the active OAt-ester.

    • Causality Note: HATU is a superior coupling reagent for hindered systems because it rapidly generates a highly reactive acylating species with a low propensity for racemization.[15] The excess of DIPEA is crucial to neutralize the hexafluorophosphate counterion and the liberated HOAt, driving the reaction forward.

    • Immediately add this activation mixture to the washed, deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: After the coupling period, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A colorless or pale yellow result indicates a complete reaction (no free primary amines). A deep blue/purple color indicates incomplete coupling.

  • Recoupling/Capping: If the Kaiser test is positive, drain the resin and repeat the coupling step with a fresh activation mixture. If coupling remains sluggish, it is advisable to "cap" the unreacted free amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptide sequences.

  • Continuation: Once a negative Kaiser test is achieved, wash the resin thoroughly (DMF x5, DCM x3). The cycle can now be repeated by deprotecting the newly added Fmoc group to continue chain elongation.

  • Final Cleavage: After the full peptide sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane).

Recommended Coupling Conditions

For sterically demanding building blocks, optimizing the coupling conditions is key to success. The following table provides a validated starting point.

ParameterRecommendationRationale
Coupling Reagent HATU or HCTUHigh reactivity, low racemization, proven efficacy for hindered couplings.[16]
Equivalents (Building Block) 3 - 5A higher excess drives the reaction equilibrium towards the product for difficult couplings.
Equivalents (Reagent/Base) ~0.95 eq. of activator relative to AA; ~2 eq. of base relative to activator.Standard stoichiometry for aminium salt activation.
Base DIPEA or N-Methylmorpholine (NMM)Non-nucleophilic tertiary amines that will not interfere with the coupling reaction.
Solvent DMF or NMPExcellent solvating properties for both reagents and the growing peptide chain.
Reaction Time 2 - 4 hoursExtended time is often necessary to ensure complete acylation of the hindered amine.
Temperature Room TemperatureMild conditions are sufficient with potent activators and help prevent side reactions.
Conclusion and Future Applications

This compound is a powerful and versatile building block for the synthesis of advanced peptidomimetics. Its successful incorporation, facilitated by potent coupling reagents like HATU, allows for the introduction of a unique β³-amino alcohol moiety that imparts significant conformational stability and resistance to proteolysis.

The true potential of this building block extends beyond its structural impact. The 4-bromophenyl group serves as a latent functional handle, opening the door to a vast chemical space through post-synthetic modifications. This enables the development of highly tailored peptide conjugates for applications ranging from targeted therapeutics and diagnostic imaging agents to tools for fundamental biochemical research. By following the robust protocols outlined in this guide, researchers can confidently integrate this unique chemical entity into their peptide synthesis workflows, accelerating the discovery of next-generation peptide-based molecules.

References

  • Liu, Y., et al. (2009). Efficient synthesis of alpha-aryl-/heteroaryl-substituted beta-amino acids via Ni(II) complex through the Suzuki coupling reaction. PubMed. Available at: [Link]

  • Seebach, D., et al. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP. Available at: [Link]

  • Reddy, R., et al. (2018). Synthesis of β‐Aryl‐Alaninyl Derivatives by sp C‐H Activation with Pd(OAc)2 Catalyst/Pivalic Acid in DCE and Their Structural Studies in Solid State. ResearchGate. Available at: [Link]

  • Hofmann, H. J., et al. (1996). Basic conformers in beta-peptides. PubMed. Available at: [Link]

  • Maison, W. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Wikipedia contributors. (2023). Beta-peptide. Wikipedia. Available at: [Link]

  • Horne, W. S., et al. (2008). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. NIH. Available at: [Link]

  • DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link]

  • Katritzky, A. R., et al. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Albericio, F., et al. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Albright, S. (2023). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois Chemistry. Available at: [Link]

  • Sharma, G., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]

  • ChemBK. (n.d.). 3-amino-3-(4-bromophenyl)propan-1-ol. ChemBK. Available at: [Link]

  • De Marco, R., et al. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. Available at: [Link]

  • Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. Available at: [Link]

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. PubMed. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. PubChem. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)propan-1-ol. PubChem. Available at: [Link]

  • Myers, K. E., et al. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. Available at: [Link]

  • Jackson, R. F. W., et al. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Barany, G., et al. (1997). Methods for the synthesis of fmoc protected amines. Google Patents.

Sources

Large-scale synthesis of enantiopure (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Enantioselective Synthesis of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol

Abstract

This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereospecific presentation is often crucial for biological activity and safety, making its large-scale, enantiopure synthesis a significant challenge in process chemistry. This document provides a detailed, robust, and scalable protocol for the synthesis of the title compound with high enantiomeric excess (>99% ee). The strategy detailed herein employs an asymmetric reduction of a prochiral β-amino ketone precursor using a well-established oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). This method is selected for its high fidelity, predictability, and scalability. We provide step-by-step instructions for the synthesis of the precursor, the key asymmetric reduction, purification, and comprehensive analytical validation to ensure a self-validating and reliable process for researchers in drug development and chemical synthesis.

Introduction and Strategy Selection

Chiral 1,3-amino alcohols are privileged structural motifs found in numerous biologically active molecules.[1] The efficient production of single-enantiomer drug intermediates is of paramount importance in the pharmaceutical industry to maximize efficacy and minimize potential side effects associated with the undesired enantiomer.[2]

Several strategies exist for the synthesis of enantiopure amino alcohols:

  • Classical Resolution: This involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent.[3] While a time-tested method, it is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer without an effective racemization and recycling loop.

  • Biocatalysis: The use of enzymes, such as ketoreductases or transaminases, offers an environmentally friendly route with typically exceptional enantioselectivity under mild conditions.[4][5] This approach is highly attractive for industrial applications but often requires significant initial investment in enzyme screening and process optimization.

  • Asymmetric Synthesis: This strategy involves the creation of the desired stereocenter from a prochiral precursor using a chiral catalyst or auxiliary.[6] Among these methods, the catalytic asymmetric reduction of prochiral ketones is one of the most powerful and widely used transformations.[7]

For this guide, we focus on the asymmetric reduction of a β-amino ketone using an oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) reduction. This approach offers an excellent balance of high enantioselectivity, operational simplicity, catalyst availability, and proven scalability, making it a reliable choice for large-scale laboratory synthesis.[7]

Overall Synthetic Workflow

The synthesis is a two-step process starting from commercially available 4'-bromoacetophenone. The first step is a Mannich reaction to generate the prochiral β-amino ketone precursor, followed by the key enantioselective reduction to yield the target (S)-amino alcohol.

Caption: Overall two-step synthetic route.

Experimental Protocols

Part 1: Synthesis of Prochiral Precursor: 3-(Dimethylamino)-1-(4-bromophenyl)propan-1-one Hydrochloride

Rationale: The Mannich reaction is a classic and efficient method for producing β-amino ketones. Using the hydrochloride salt of the amine prevents side reactions and facilitates the isolation of the product as a stable salt.

Materials:

  • 4'-Bromoacetophenone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Ethanol, absolute

  • Hydrochloric acid (HCl), concentrated

  • Isopropyl alcohol

Procedure:

  • To a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4'-bromoacetophenone (99.5 g, 0.5 mol), paraformaldehyde (18.0 g, 0.6 mol), and dimethylamine hydrochloride (45.0 g, 0.55 mol).

  • Add absolute ethanol (250 mL) followed by concentrated HCl (1 mL).

  • Heat the mixture to reflux and maintain for 4 hours. The reaction mixture should become a clear, homogeneous solution.

  • After 4 hours, cool the reaction to room temperature and then place it in an ice bath for 1 hour to facilitate crystallization.

  • Collect the resulting white crystalline solid by vacuum filtration.

  • Wash the filter cake with cold isopropyl alcohol (2 x 100 mL) to remove unreacted starting materials and impurities.

  • Dry the solid under vacuum at 50°C to a constant weight.

Expected Outcome: A white to off-white crystalline solid. Typical yield: 120-135 g (82-92%). The product is the hydrochloride salt and is used directly in the next step.

Part 2: Large-Scale Asymmetric Reduction to this compound

Rationale: The CBS reduction utilizes a chiral oxazaborolidine catalyst which complexes with the borane reducing agent and the ketone substrate. This ternary complex creates a rigid, stereochemically defined transition state, forcing the hydride to be delivered to one specific face of the carbonyl, thus inducing high enantioselectivity.[7] The (R)-catalyst is used to produce the (S)-alcohol, a predictable outcome based on the established mechanistic model.

CBS_Catalytic_Cycle cluster_main CBS Catalytic Cycle CAT (R)-CBS Catalyst COMPLEX Catalyst-Borane Complex CAT->COMPLEX + BH3-SMe2 BMS BH3-SMe2 (Borane) TERNARY Ternary Complex (Ketone-Catalyst-BH3) COMPLEX->TERNARY + Ketone KETONE Prochiral Ketone (Substrate) PRODUCT_COMPLEX Product-Catalyst Complex TERNARY->PRODUCT_COMPLEX Hydride Transfer (Stereoselective) PRODUCT_COMPLEX->CAT Product Release (Regeneration) PRODUCT (S)-Alcohol (Product) PRODUCT_COMPLEX->PRODUCT Workup

Caption: Simplified CBS catalytic cycle.

Materials:

  • 3-(Dimethylamino)-1-(4-bromophenyl)propan-1-one hydrochloride (from Part 1)

  • Sodium hydroxide (NaOH) solution, 2 M

  • Diethyl ether

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (HCl) solution, 2 M

Procedure:

  • Free Base Preparation: Suspend the amino ketone hydrochloride (117 g, 0.4 mol) in a mixture of water (400 mL) and diethyl ether (400 mL). Cool the mixture in an ice bath and slowly add 2 M NaOH solution with vigorous stirring until the pH of the aqueous layer is ~10-11.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amino ketone as a pale yellow oil. Use immediately.

  • Asymmetric Reduction: Set up a 2 L, three-necked, oven-dried flask under a nitrogen atmosphere, equipped with a mechanical stirrer, a thermometer, and an addition funnel.

  • Charge the flask with anhydrous THF (500 mL) and cool to 0°C.

  • Add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 40 mL, 0.04 mol, 0.1 equiv).

  • Slowly add borane-dimethyl sulfide complex (BMS, 28 mL, ~0.28 mol, 0.7 equiv) dropwise via syringe over 20 minutes, maintaining the internal temperature below 5°C.

  • Prepare a solution of the free amino ketone (from step 3) in anhydrous THF (200 mL). Add this solution to the addition funnel and add it dropwise to the catalyst-borane mixture over 1.5-2 hours. Maintain the internal temperature between 0°C and 5°C throughout the addition.

  • Stir the reaction at 0°C for an additional 3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

  • Quenching and Workup: Slowly and carefully quench the reaction by the dropwise addition of methanol (50 mL) at 0°C. Vigorous hydrogen evolution will occur.

  • Allow the mixture to warm to room temperature and then add 2 M HCl (200 mL). Stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove most of the organic solvents.

  • Wash the remaining aqueous solution with dichloromethane (2 x 150 mL) to remove the catalyst and borane residues.

  • Cool the aqueous layer in an ice bath and basify to pH >12 by the slow addition of concentrated NaOH solution.

  • Extract the product into ethyl acetate (3 x 200 mL).

  • Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part 3: Purification
  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol/ammonium hydroxide (e.g., 95:5:0.5 to 90:10:1).

  • Alternatively, for large-scale purification, the product can be recrystallized from a suitable solvent system like toluene/heptane.

  • Combine fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid.

Expected Outcome: A white to off-white solid. Typical yield after purification: 70-82 g (76-89% over two steps).

Analytical Characterization

A trustworthy protocol must be self-validating. The identity and purity of the final product must be rigorously confirmed.

Structural Confirmation:
  • ¹H NMR, ¹³C NMR: To confirm the chemical structure and assess chemical purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Enantiomeric Excess (ee) Determination:

The determination of enantiomeric excess is critical.[8] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Protocol: Chiral HPLC Method

  • Column: Chiralcel OD-H or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 85:15 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve ~1 mg of the final product in 1 mL of the mobile phase.

  • Analysis: Inject a sample of the racemic material first (prepared by reduction with sodium borohydride) to identify the retention times of both enantiomers. Then, inject the sample from the asymmetric synthesis. The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

Expected Result: Enantiomeric excess should be >99%.

Data Summary

ParameterPrecursor SynthesisAsymmetric Reduction & Purification
Starting Material 4'-Bromoacetophenone (99.5 g)Amino Ketone HCl (117 g)
Product 3-(Dimethylamino)-1-(4-bromophenyl)propan-1-one HClThis compound
Yield 120-135 g (82-92%)70-82 g (76-89%)
Appearance White crystalline solidWhite solid
Chemical Purity (HPLC) >98%>99%
Enantiomeric Excess (ee) N/A>99%

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Borane-dimethyl sulfide (BMS) is a corrosive, flammable liquid with a strong, unpleasant odor. It reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Concentrated acids and bases are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • The quenching of the reaction with methanol is highly exothermic and produces flammable hydrogen gas. Perform the addition slowly and behind a safety shield.

References

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777. [Link]

  • Ingram, C. U. (2006). Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. Doctoral thesis, University of London. [Link]

  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 789468. [Link]

  • Patel, R. N. (2015). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

  • Patel, R. N. (2013). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. PubMed. [Link]

  • Shcherbakova, E. G., et al. (2018). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Communications, 9(1), 3234. [Link]

  • Shcherbakova, E. G., et al. (2018). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. OUCI. [Link]

  • Kim, D., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 358-364. [Link]

  • Jo, H. H., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2212-2221. [Link]

  • Evans, D. A., et al. (1988). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Journal of the American Chemical Society, 110(11), 3560-3578. [Link]

  • Wikipedia. (n.d.). Enantioselective ketone reduction. Wikipedia. [Link]

  • Giménez-Nueno, I., et al. (2019). Enantioselective Synthesis of 3-Heterosubstituted-2-amino-1-ols by Sequential Metal-Free Diene Aziridination/Kinetic Resolution. Chemistry, 25(54), 12628-12635. [Link]

  • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

  • Westcott, N. A., et al. (2020). A Boron-Oxygen Transborylation Strategy for the Asymmetric Reduction of Ketones. Angewandte Chemie International Edition, 59(15), 6149-6153. [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • Azov, V. A. (2007). Resolution of racemic amine mixtures. Science of Synthesis, 2007/1, 419-434. [Link]

  • Kawanami, H., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Catalysts, 8(9), 384. [Link]

  • Chandrasekhar, S., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3734-3740. [Link]

  • Kawamata, Y., et al. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry. [Link]

  • Krishna, P. R., et al. (2004). Simple and convenient methods for synthesis, resolution and application of aminonaphthols. Indian Journal of Chemistry, 43B, 2447-2454. [Link]

  • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. ResearchGate. [Link]

  • Kawamata, Y., et al. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. [Link]

  • Ruble, J. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. ResearchGate. [Link]

  • Sullivan, R. H. (1963). U.S. Patent No. 3,116,332. Washington, DC: U.S.
  • Macleod, C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. ACS Catalysis, 11(15), 9317-9323. [Link]

  • Brogi, S., et al. (2017). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 22(12), 2108. [Link]

  • Padwa, A., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613-7617. [Link]

  • ResearchGate. (n.d.). Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by... ResearchGate. [Link]

Sources

Experimental procedure for Suzuki coupling with (s)-3-Amino-3-(4-bromophenyl)propan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Suzuki-Miyaura Coupling of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol Derivatives for the Synthesis of Biaryl Scaffolds

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki coupling of this compound derivatives with various boronic acids. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step procedure, and present a troubleshooting guide to address common experimental challenges. This guide is intended for researchers in medicinal chemistry and materials science engaged in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Biaryl Moieties

Biaryl structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura coupling has emerged as a particularly powerful tool for their synthesis due to its mild reaction conditions and broad substrate scope. The reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

The substrate at the heart of this note, this compound, and its derivatives, are valuable chiral building blocks. The presence of both a primary amine and a primary alcohol presents a unique challenge: the potential for these functional groups to coordinate with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Therefore, the choice of catalyst, ligand, base, and solvent system is critical to achieving high yields and preserving the stereochemical integrity of the chiral center.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to the palladium(0) complex, forming a palladium(II) species.

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: This is the final step where the two organic fragments on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-R Transmetalation Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(L2)-R->Ar-R Ar-Br Ar-Br Ar-Br->Ar-Pd(II)(L2)-Br R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)(L2)-R Base Base Base->Ar-Pd(II)(L2)-R B(OH)2(Base) B(OH)2(Base)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol provides a general procedure that can be adapted for various boronic acids and derivatives of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound>98%Sigma-AldrichStarting material.
Arylboronic Acid>97%Combi-BlocksCoupling partner.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem ChemicalsCatalyst. Other catalysts like Pd(dppf)Cl₂ can also be used.
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Acros OrganicsBase. Other bases like cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃) may be used.
1,4-DioxaneAnhydrous, >99.8%Fisher ScientificSolvent. A mixture with water (e.g., 4:1 dioxane:water) is often used. Other solvents like toluene or DMF can be employed.
Deionized WaterHigh PurityIn-houseCo-solvent.
Ethyl AcetateACS GradeVWRFor extraction.
BrineSaturated solutionIn-houseFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)>97%Alfa AesarDrying agent.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add the anhydrous 1,4-dioxane and deionized water (e.g., a 4:1 mixture) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical mobile phase for TLC analysis is a mixture of dichloromethane and methanol.

  • Work-up: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, is often effective for separating the polar product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Suzuki_Workflow A 1. Reagent Addition (Aryl Bromide, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Catalyst Addition (e.g., Pd(PPh3)4) B->C D 4. Solvent Addition (e.g., Dioxane/Water) C->D E 5. Heating & Stirring (80-100 °C) D->E F 6. Reaction Monitoring (TLC or LC-MS) E->F G 7. Work-up (Extraction & Washing) F->G H 8. Drying & Concentration G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization (NMR, MS) I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst.- Insufficiently anhydrous conditions.- Ineffective base or solvent system.- Use a fresh batch of catalyst or a different palladium source (e.g., a pre-catalyst).- Ensure all glassware is flame-dried and solvents are properly dried.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, DMF).
Formation of Side Products - Homocoupling of the boronic acid (deboronation-dimerization).- Protodeborylation or protodebromination.- Decomposition of the starting materials or product.- Use a stoichiometric amount or a slight excess of the boronic acid.- Ensure the reaction is performed under a strictly inert atmosphere.- Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.
Difficulty in Purification - Product is highly polar and streaks on the silica gel column.- Co-elution with residual starting materials or byproducts.- Consider using a different stationary phase like alumina or a reverse-phase column.- Add a small amount of a basic modifier like triethylamine to the eluent to suppress the interaction of the amine with the silica gel.- Recrystallization may be an alternative purification method if the product is a solid.

Conclusion

The Suzuki-Miyaura coupling is a versatile and reliable method for the synthesis of biaryl compounds from this compound derivatives. Careful selection of the catalyst, base, and solvent system is paramount to achieving high yields and purity, especially given the presence of potentially coordinating amine and alcohol functional groups. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to utilize this powerful transformation in their synthetic endeavors.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

The Strategic Application of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds remains a paramount objective, particularly within pharmaceutical and materials science. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. This document provides a comprehensive guide to the application of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol, a versatile chiral auxiliary, for researchers, scientists, and professionals in drug development. While specific documented protocols for this auxiliary are not widely available, its structural similarity to well-established amino alcohol-based auxiliaries allows for the development of robust, rational protocols based on proven methodologies.

Introduction to this compound as a Chiral Auxiliary

This compound is a chiral building block that possesses the key structural features necessary for effective stereochemical control. The presence of a stereogenic center, a nucleophilic amino group, and a hydroxyl group allows for its temporary incorporation into a substrate, thereby directing the approach of a reactant to one of the prochiral faces of the molecule. The bulky 4-bromophenyl group plays a crucial role in creating a sterically hindered environment, enhancing the facial selectivity of the reaction.

The primary application of such auxiliaries is in asymmetric synthesis, where they are covalently attached to a carbonyl compound to form a chiral enolate precursor. This chiral enolate then reacts with an electrophile, such as an aldehyde in an aldol reaction, to generate a new stereocenter with a high degree of diastereoselectivity. Following the reaction, the auxiliary can be cleaved and potentially recycled, yielding the desired enantiomerically enriched product. The principles governing the use of this auxiliary are analogous to those of the well-studied Evans and Crimmins auxiliaries.[1][2][3]

Mechanistic Principles: The Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis, and the use of chiral auxiliaries provides a reliable method for controlling its stereochemical outcome.[4][5] The mechanism, when employing an amino alcohol-derived auxiliary like this compound, generally proceeds through a six-membered chair-like transition state, often chelated to a Lewis acid such as a boron or titanium species.[6][7]

The stereochemical outcome is dictated by the minimization of steric interactions within this transition state. The chiral auxiliary, once acylated and converted to an enolate, orients itself to minimize steric clashes between its bulky substituent (the 4-bromophenyl group) and the reacting aldehyde. This forces the aldehyde to approach from the less hindered face of the enolate, leading to the preferential formation of one diastereomer.

Experimental Protocols

The following protocols are based on well-established procedures for analogous chiral auxiliaries and are adapted for the use of this compound. Optimization may be required for specific substrates.

Attachment of the Chiral Auxiliary (Acylation)

This step involves the coupling of the chiral auxiliary to a carboxylic acid to form a chiral imide.

Materials:

  • This compound

  • Carboxylic acid (e.g., propanoic acid)

  • Pivaloyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.1 eq).

  • Slowly add pivaloyl chloride (1.05 eq) and stir the mixture for 1 hour at 0 °C.

  • In a separate flask, prepare a solution of this compound (1.0 eq) and lithium chloride (1.0 eq) in anhydrous THF.

  • Cool the amino alcohol solution to 0 °C and slowly add the mixed anhydride solution from step 2.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Asymmetric Aldol Reaction

This protocol describes the diastereoselective aldol reaction of the chiral imide with an aldehyde.

Materials:

  • N-acylated this compound (chiral imide)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dibutylboron triflate (Bu2BOTf)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Phosphate buffer (pH 7)

  • Methanol

Protocol:

  • Dissolve the chiral imide (1.0 eq) in anhydrous DCM and cool the solution to -78 °C.

  • Slowly add dibutylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the Z-enolate.

  • Cool the reaction mixture back down to -78 °C.

  • Add the aldehyde (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding phosphate buffer (pH 7), followed by methanol.

  • Concentrate the mixture under reduced pressure to remove most of the organic solvents.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash column chromatography.

Cleavage of the Chiral Auxiliary

This step removes the auxiliary to yield the chiral β-hydroxy acid.

Materials:

  • Aldol adduct

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Protocol:

  • Dissolve the aldol adduct in a mixture of THF and water (3:1) at 0 °C.

  • Add aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • Make the aqueous solution basic (pH > 11) with aqueous NaOH and extract with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH < 3 with aqueous HCl and extract with ethyl acetate to isolate the β-hydroxy acid product.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify as necessary.

Data Presentation

The efficacy of a chiral auxiliary is determined by the diastereoselectivity of the reaction. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture or by HPLC analysis of the purified product.

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde>95:585
2Benzaldehyde>95:582
3Acetaldehyde>90:1078
Note: The data presented in this table is hypothetical and representative of typical results obtained with high-performing chiral auxiliaries under optimized conditions.

Visualization of the Workflow

The following diagram illustrates the general workflow for the application of this compound as a chiral auxiliary in an asymmetric aldol reaction.

G cluster_0 Preparation cluster_1 Asymmetric Aldol Reaction cluster_2 Cleavage and Recovery Carboxylic Acid Carboxylic Acid Acylation Acylation Carboxylic Acid->Acylation Auxiliary This compound Auxiliary->Acylation Chiral Imide Chiral Imide Acylation->Chiral Imide Enolate Formation Enolate Formation Chiral Imide->Enolate Formation Aldehyde Aldehyde Aldol Addition Aldol Addition Aldehyde->Aldol Addition Enolate Formation->Aldol Addition Aldol Adduct Aldol Adduct Aldol Addition->Aldol Adduct Cleavage Cleavage Aldol Adduct->Cleavage Product Enantiopure β-Hydroxy Acid Cleavage->Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to improve the yield and enantioselectivity of this important chiral building block.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Mannich Reaction: Synthesis of the β-Aminoketone Precursor

Question 1: My Mannich reaction with 4-bromoacetophenone is giving a low yield of the desired β-aminoketone. What are the likely causes and how can I improve it?

Answer:

Low yields in the Mannich reaction are a common issue and can often be attributed to several factors. The reaction involves the formation of an iminium ion from an amine and formaldehyde, which is then attacked by the enol form of the ketone.[1][2]

Probable Causes & Solutions:

  • Inefficient Iminium Ion Formation: The formation of the iminium ion is a crucial first step.[3]

    • pH Control: The reaction is typically acid-catalyzed. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the formaldehyde. An optimal pH is generally mildly acidic.[2] If you are using an amine salt (e.g., dimethylamine hydrochloride), the in-situ generation of the free amine might be inefficient. Consider adding a catalytic amount of a stronger acid like HCl.

    • Formaldehyde Source: Paraformaldehyde is a common source of formaldehyde. Ensure it is of high quality and fully depolymerizes during the reaction. Heating the reaction mixture can facilitate this.[1]

  • Poor Enolization of 4-Bromoacetophenone: The electron-withdrawing nature of the bromine atom can slightly disfavor enol formation compared to acetophenone.

    • Reaction Temperature: Increasing the reaction temperature can promote enolization and increase the reaction rate. Refluxing in a suitable solvent like ethanol is a common practice.[1]

  • Side Reactions:

    • Self-Condensation of the Ketone: Under strongly basic or acidic conditions, self-condensation of 4-bromoacetophenone can occur. Maintaining a controlled pH is key.

    • Bisz-alkylation: If the amine has two acidic protons (primary amine or ammonia), the resulting Mannich base can react further.[3] Using a secondary amine, if the final product allows, can prevent this.

dot

Mannich_Troubleshooting Start Low Yield in Mannich Reaction Cause1 Inefficient Iminium Ion Formation Start->Cause1 Cause2 Poor Enolization Start->Cause2 Cause3 Side Reactions Start->Cause3 Solution1a Optimize pH (mildly acidic) Cause1->Solution1a Solution Solution1b Ensure quality of formaldehyde source Cause1->Solution1b Solution Solution2 Increase reaction temperature (reflux) Cause2->Solution2 Solution Solution3a Control pH to avoid self-condensation Cause3->Solution3a Solution Solution3b Use a secondary amine if possible Cause3->Solution3b Solution Asymmetric_Reduction_Workflow Start Start: (S)-CBS Catalyst in Anhydrous THF Cool1 Cool to -20°C Start->Cool1 AddBorane Slowly add Borane-DMS complex Cool1->AddBorane Stir1 Stir for 10 min AddBorane->Stir1 AddKetone Dropwise addition of β-aminoketone solution Stir1->AddKetone Stir2 Stir at -20°C for 2-4 hours (Monitor by TLC) AddKetone->Stir2 Quench Quench with Methanol Stir2->Quench Workup Workup and Purification Quench->Workup Product End: this compound Workup->Product

Caption: Workflow for the asymmetric reduction using a CBS catalyst.

Question 3: My overall yield is low after the reduction and workup. Where could I be losing my product?

Answer:

Product loss can occur at several stages, from the reaction itself to the final purification.

Probable Causes & Solutions:

  • Incomplete Reaction:

    • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The disappearance of the starting ketone spot is a good indicator of completion.

    • Stoichiometry: Ensure the correct stoichiometry of the borane reducing agent is used. Typically, a slight excess (e.g., 1.1 equivalents) is employed.

[4]* Difficult Workup and Extraction:

  • Emulsion Formation: Amino alcohols can sometimes form emulsions during aqueous workup. Using brine (saturated NaCl solution) during the washes can help to break up emulsions.
  • pH Adjustment: The amino alcohol is soluble in aqueous acid. During extraction with an organic solvent, ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the ammonium salt and bring the free amine into the organic phase.
  • Choice of Solvent: Dichloromethane or a mixture of ethyl acetate and isopropanol can be effective for extracting amino alcohols.
  • Purification Issues:

    • Column Chromatography: The polarity of amino alcohols can lead to tailing on silica gel columns. Pre-treating the silica with triethylamine or using a mobile phase containing a small amount of a base (e.g., 1% triethylamine or ammonia in methanol) can significantly improve the chromatography.

    • Crystallization: If the product is a solid, crystallization is an excellent purification method that can also enhance enantiomeric purity. If it is an oil, it may be possible to form a crystalline salt (e.g., hydrochloride or tartrate) for purification.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient route involves a two-step process:

  • A Mannich reaction between 4-bromoacetophenone, formaldehyde, and a suitable amine (e.g., dimethylamine hydrochloride) to form the β-aminoketone precursor. 2[1]. An asymmetric reduction of the β-aminoketone to the desired chiral alcohol. F[4]or the (S)-enantiomer, a well-regarded method is the Corey-Bakshi-Shibata (CBS) reduction using an (S)-oxazaborolidine catalyst.

[4]Q2: Are there alternative methods to asymmetric reduction for obtaining the enantiomerically pure product?

Yes, another common strategy is chiral resolution. This involves synthesizing the racemic 3-amino-3-(4-bromophenyl)propan-1-ol and then separating the enantiomers. This is typically done by reacting the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired salt is treated with a base to liberate the pure enantiomer of the amino alcohol. Chiral HPLC can also be used for the separation of enantiomers.

[5]Q3: Can the bromine atom on the phenyl ring interfere with the reduction?

The bromo-substituent is generally stable under the conditions of a CBS reduction with borane. However, with more reactive reducing agents or under harsh conditions (e.g., catalytic hydrogenation with certain catalysts at high pressure and temperature), hydrodebromination (replacement of bromine with hydrogen) can be a potential side reaction. For borane-based reductions, this is typically not a significant concern.

Q4: How can I confirm the enantiomeric excess (ee) of my final product?

The most reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. A[6]lternatively, NMR spectroscopy using a chiral solvating agent or derivatizing the alcohol with a chiral reagent (like Mosher's acid chloride) to form diastereomers can also be used to determine the ee.

[5]---

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)-1-(4-bromophenyl)propan-1-one hydrochloride (Mannich Base Precursor)

This protocol is adapted from established Mannich reaction procedures.

[1]Materials:

  • 4-Bromoacetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoacetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (2.0 eq).

  • Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux with vigorous stirring. The reaction mixture should become a homogeneous solution.

  • Monitor the reaction by TLC until the 4-bromoacetophenone is consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the product under vacuum to yield 3-(dimethylamino)-1-(4-bromophenyl)propan-1-one hydrochloride.

Protocol 2: Asymmetric Reduction to this compound

This protocol is based on the Corey-Bakshi-Shibata (CBS) reduction methodology.

[4][7]Materials:

  • 3-(Dimethylamino)-1-(4-bromophenyl)propan-1-one hydrochloride

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine

  • Methanol

Procedure:

  • Preparation of the Free Amine: In a flask, suspend the 3-(dimethylamino)-1-(4-bromophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF. Add triethylamine (1.1 eq) and stir at room temperature for 30 minutes. Filter off the triethylamine hydrochloride salt under an inert atmosphere and wash the solid with a small amount of anhydrous THF. The resulting filtrate contains the free aminoketone.

  • Reaction Setup: In a separate, oven-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add the (S)-CBS catalyst solution (0.1 eq). Dilute with anhydrous THF and cool the flask to -20°C using a cryocooler or a suitable cooling bath.

  • Slowly add the borane-dimethyl sulfide complex (0.6 eq of BH3) to the catalyst solution and stir for 10-15 minutes.

  • Substrate Addition: Add the solution of the free aminoketone from step 1 dropwise to the catalyst-borane mixture over 30-45 minutes, maintaining the internal temperature at -20°C.

  • Stir the reaction at -20°C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20°C.

  • Allow the mixture to warm to room temperature and remove the solvents under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1 M HCl. To recover the product, make the aqueous layer basic (pH > 10) with 2 M NaOH and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol, potentially with 1% triethylamine to prevent streaking) to afford the desired this compound.

  • Characterization: Confirm the structure by NMR and MS. Determine the enantiomeric excess by chiral HPLC.

IV. Data Summary

Table 1: Representative Conditions for Asymmetric Reduction of Propiophenone Derivatives

Catalyst SystemSubstrateReductantTemp (°C)Yield (%)ee (%) (Configuration)
(S)-CBS-Oxazaborolidine3-Amino-1-phenylpropan-1-oneBH₃·SMe₂-20>90>95 (S)
RuCl₂[(S)-BINAP]Methyl 3-oxo-3-phenylpropanoateH₂30~95>98 (S)
Whole-cell (yeast)1-(4-bromophenyl)ethanoneGlucose30~82>99 (S)

Note: These are representative data from analogous systems and may vary for the specific synthesis of this compound. Optimization is recommended.

V. References

  • BenchChem. (2025). Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols.

  • BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol.

  • PrepChem. (n.d.). Synthesis of 4-amino-3-bromoacetophenone. Retrieved from [Link]

  • He, L., et al. (2021). Three-component radical homo Mannich reaction. Nature Communications, 12(1), 953.

  • BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone.

  • L.S.College, Muzaffarpur. (2020). Mannich reaction.

  • Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....

  • Pizzano, A., et al. (2003). A Three-Step Procedure for Asymmetric Catalytic Reductive Amidation of Ketones. The Journal of Organic Chemistry, 68(19), 7422–7425.

  • ResearchGate. (n.d.). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines.

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(9), 2332.

  • Organic Syntheses. (1925). p-BROMOACETOPHENONE. Org. Synth., 5, 17.

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 163-172.

  • ResearchGate. (2010). ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids.

  • Journal of the Chemical Society, Perkin Transactions 1. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. J. Chem. Soc., Perkin Trans. 1, 2039-2044.

Sources

Technical Support Center: Purification of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol. This resource, designed for researchers and drug development professionals, provides troubleshooting advice and detailed protocols to help you achieve high purity for this critical chiral building block.

Introduction: Understanding the Core Challenges

This compound is a polar amino alcohol, a class of compounds known for presenting distinct purification hurdles.[1] The presence of both a basic amino group and a hydrophilic alcohol group imparts high polarity, leading to several common issues:

  • Chromatographic Difficulties: The basic amine interacts strongly with the acidic silanol groups on standard silica gel, often causing significant tailing (streaking) and poor separation.[1][2][3]

  • Crystallization Issues: The compound's high polarity can lead to high solubility in many polar solvents, making recrystallization difficult and sometimes causing the product to "oil out" instead of forming crystals.[1]

  • Enantiomeric Separation: As a specific stereoisomer, the primary challenge is often the removal of the unwanted (R)-enantiomer to achieve high enantiomeric excess (e.e.).

This guide is structured to address these issues directly, providing both quick answers and in-depth strategic workflows.

Section 1: Frequently Asked Questions (FAQs) - Initial Purification & Troubleshooting

This section addresses the most common initial hurdles encountered after synthesis.

Q1: My crude product is a sticky oil that streaks badly on a silica TLC plate. How can I get a clean separation with column chromatography?

A1: This is a classic issue with amino alcohols on silica gel. The basic amine group adsorbs strongly to acidic sites on the silica, causing poor elution and band broadening.

Core Problem: Strong acid-base interaction between the amine and the silica surface.

Solutions:

  • Mobile Phase Modification (First Approach): The most straightforward solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase (eluent).

    • Recommended Modifier: 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) in your ethyl acetate/hexane or dichloromethane/methanol solvent system.

    • Causality: The added base will preferentially bind to the acidic silanol groups, allowing your amino alcohol to elute more symmetrically and predictably.

  • Switching the Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a better choice for basic compounds.

    • Reverse-Phase Chromatography (C18): Given the compound's polarity, reverse-phase chromatography is an excellent alternative where the compound will likely be well-retained and separated from non-polar impurities using a water/acetonitrile or water/methanol mobile phase.[1][4]

Q2: I've isolated my product, but I can't get it to crystallize from any common solvents. It just forms an oil. What is the best strategy to obtain a solid?

A2: Oiling out is common when a compound is too soluble in the chosen solvent or when residual impurities are depressing its melting point. The most robust strategy for inducing crystallization in amino alcohols is through salt formation.

Expert Recommendation: Purification via Salt Formation

Converting the basic free amine into an acid addition salt dramatically alters its physical properties, typically increasing its crystallinity and melting point while changing its solubility profile.

  • Mechanism: Reacting the amine with an acid (like HCl or Tartaric Acid) creates an ionic salt. The strong ionic interactions in the crystal lattice favor the formation of a stable, crystalline solid over an amorphous oil.

  • Practical Advantage: Impurities that do not form salts (e.g., unreacted starting materials, non-basic byproducts) will remain in the solvent, allowing for purification by simple filtration of the crystalline salt.[5]

A detailed protocol for this method is provided in Section 3, Protocol 3.2 .

Section 2: Advanced Purification & Chiral Integrity Workflows

This section provides systematic approaches for tackling persistent achiral and chiral impurities.

Issue 1: Removing Stubborn Achiral Impurities

Symptom: NMR or LC-MS analysis shows persistent impurities that co-elute with your product even after standard chromatography.

Troubleshooting Workflow:

The following decision tree outlines a systematic approach to resolving this issue.

Caption: Workflow for removing persistent achiral impurities.

Featured Protocol: Purification via a Boc-Protecting Group Strategy

When impurities have similar polarity to your product, temporarily masking the highly polar amine and alcohol groups can drastically alter the molecule's chromatographic behavior, enabling separation.

  • Expertise & Causality: Protecting the amine with a tert-butoxycarbonyl (Boc) group makes the molecule significantly less polar and eliminates its basicity.[1][5] This new intermediate will behave very differently during chromatography, often allowing for easy separation from polar or basic impurities. The Boc group is then easily removed under acidic conditions to yield the purified product.

Step-by-Step Protocol:

  • Protection:

    • Dissolve the crude amino alcohol (1.0 eq) in dichloromethane (DCM).

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

    • Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to get the crude Boc-protected intermediate.

  • Chromatography:

    • Purify the crude Boc-protected product using standard silica gel chromatography. A typical eluent system would be 20-40% ethyl acetate in hexane.

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA), or in a solution of 4M HCl in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Evaporate the solvent and excess acid under reduced pressure.

    • Redissolve the residue in water and basify with NaOH or NaHCO₃ to pH > 9, then extract with ethyl acetate to recover the pure this compound.

Issue 2: Insufficient Enantiomeric Purity

Symptom: Chiral HPLC analysis indicates the presence of the undesired (R)-enantiomer, resulting in an enantiomeric excess (e.e.) below the required specification (e.g., <99% e.e.).

Solution Comparison:

MethodScalabilityCostSpeedKey Requirement
Preparative Chiral HPLC Low to Medium (mg to g)HighFastAccess to preparative HPLC system and expensive chiral column.
Diastereomeric Salt Resolution High (g to kg)Low to MediumSlow (requires optimization)A suitable, inexpensive chiral resolving agent and a solvent system for selective crystallization.

Expert Recommendation: Diastereomeric Salt Resolution

For lab-scale and pilot-plant scale, diastereomeric salt resolution is often the most practical and cost-effective method for enriching enantiomeric purity.

  • Mechanism: The racemic or enantioenriched mixture is reacted with a single enantiomer of a chiral acid (the "resolving agent"). This creates a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. By carefully selecting a solvent, one diastereomeric salt can be selectively crystallized and filtered off, leaving the other in solution. The desired enantiomer is then liberated from the purified salt.

A detailed protocol is provided in Section 3, Protocol 3.3 .

Section 3: Detailed Experimental Protocols

Protocol 3.1: Column Chromatography with a Basic Modifier
  • Objective: Purify the crude product from less polar or non-basic impurities.

  • Methodology:

    • Slurry Preparation: Adsorb your crude material onto a small amount of silica gel.

    • Column Packing: Pack a glass column with silica gel using your chosen eluent system (e.g., 50% Ethyl Acetate / Hexane).

    • Mobile Phase Preparation: Prepare the mobile phase containing 1% triethylamine (Et₃N). For example, for 1 L of eluent, use 495 mL Hexane, 495 mL Ethyl Acetate, and 10 mL Et₃N.

    • Elution: Carefully load the silica slurry with your compound onto the top of the column. Elute with the modified mobile phase, collecting fractions and monitoring by TLC.

    • Work-up: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Protocol 3.2: Purification via HCl Salt Formation & Recrystallization
  • Objective: To obtain a pure, crystalline solid product.

  • Methodology:

    • Dissolution: Dissolve the crude amino alcohol in a minimum amount of a suitable solvent like isopropanol (IPA) or ethyl acetate.

    • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether or isopropanol dropwise until the solution becomes acidic (check with pH paper). A precipitate should form immediately.

    • Crystallization: Stir the resulting slurry for 1-2 hours, potentially cooling it in an ice bath to maximize precipitation.

    • Isolation: Filter the solid precipitate (the hydrochloride salt) and wash it with a small amount of cold diethyl ether.

    • Drying: Dry the crystalline salt under vacuum.

    • (Optional) Liberation of Free Base: To recover the amino alcohol, dissolve the salt in water, basify the solution to pH > 9 with aqueous NaOH, and extract the free base with a solvent like ethyl acetate. Dry the organic extracts and concentrate to yield the pure product.

Protocol 3.3: Enantiomeric Enrichment by Diastereomeric Salt Resolution
  • Objective: To increase the enantiomeric excess of the (s)-enantiomer.

  • Resolving Agent: L-(+)-Tartaric acid is a common and effective choice.

  • Methodology:

    • Salt Formation: In a flask, dissolve the enantioenriched (but not pure) amino alcohol (1.0 eq) in a solvent like methanol or ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent.

      • Causality: Using 0.5 equivalents of the resolving agent ensures that only one enantiomer can fully crystallize as the salt, maximizing the enrichment in a single step.

    • Combine and Crystallize: Slowly add the tartaric acid solution to the amino alcohol solution. Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature overnight.

    • Isolate First Crop: A crystalline precipitate should form. This is the diastereomeric salt of one of the enantiomers (e.g., the (R)-amino alcohol L-tartrate salt, which is less soluble). Filter this solid. The mother liquor is now enriched in the other diastereomer (the desired (S)-amino alcohol).

    • Liberate and Analyze: Take the mother liquor, evaporate the solvent, and liberate the free base as described in Protocol 3.2, Step 6. Analyze the resulting amino alcohol by chiral HPLC to determine the new enantiomeric excess.

    • Optimization: This process may need to be repeated or the solvent system adjusted to achieve the desired level of purity. The key is the differential solubility of the two diastereomeric salts.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Sorbtech.
  • Procter, D. J., et al. (2021). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids.
  • Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5.
  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.
  • Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • Yuan, H., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Lee, K., et al. (2021).
  • BenchChem. (n.d.). 3-Amino-3-(4-chlorophenyl)-1-propanol.

Sources

Technical Support Center: A Guide to the Synthesis and Purification of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. The synthesis of optically pure amino alcohols is a nuanced process where minor impurities can have significant implications for downstream applications. This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.

Our objective is to equip you with the knowledge to not only identify and resolve purity issues but also to proactively prevent them. The information is structured into a series of frequently asked questions and a detailed troubleshooting section, complemented by validated protocols and logical workflow diagrams.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the purity and analysis of this compound.

Q1: What are the primary categories of impurities encountered during the synthesis of this compound?

Impurities can generally be classified into four main groups:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 4-bromoacetophenone) or synthetic intermediates, such as the corresponding β-aminoketone (3-amino-1-(4-bromophenyl)propan-1-one). Their presence typically indicates an incomplete reaction.

  • The Unwanted Enantiomer: The (R)-enantiomer is the most critical impurity from a pharmacological and regulatory standpoint. Its presence arises from incomplete stereoselectivity in an asymmetric synthesis or incomplete resolution of a racemic mixture.

  • Side-Reaction Products: These are molecules generated from competing reaction pathways. Examples include products from over-reduction, where the aromatic bromine is cleaved, or elimination byproducts like 4-bromocinnamic acid derivatives, which can arise under certain conditions.[1]

  • Reagent- and Solvent-Related Impurities: This category includes residual solvents, salts from workup procedures, or byproducts from the reagents themselves (e.g., from the reducing agent).

Q2: Why is the enantiomeric impurity, (R)-3-Amino-3-(4-bromophenyl)propan-1-ol, of such critical concern?

In drug development, enantiomers of a chiral molecule often exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1] One enantiomer may be therapeutically active while the other could be inactive, less active, or even contribute to adverse effects. Therefore, regulatory agencies demand strict control and quantification of enantiomeric purity for chiral drug substances. As a key intermediate, ensuring the highest possible enantiomeric excess (e.e.) of the (S)-enantiomer is paramount to guarantee the quality and safety of the final active pharmaceutical ingredient (API).

Q3: What is the recommended suite of analytical techniques for a comprehensive purity assessment?

A multi-faceted analytical approach is essential for robust quality control:

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring and for quickly assessing the complexity of the crude product mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for confirming the chemical structure of the desired product and identifying the structures of any major impurities if they can be isolated.

  • High-Performance Liquid Chromatography (HPLC/UPLC): Used with a standard achiral column (like a C18) to determine the chemical purity by separating the target molecule from process-related and side-reaction impurities.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): The definitive method for determining enantiomeric purity. This technique uses a chiral stationary phase (CSP) to resolve the (S) and (R) enantiomers into two distinct peaks, allowing for precise quantification of the enantiomeric excess.[2]

  • Mass Spectrometry (MS), often coupled with LC (LC-MS): Provides molecular weight information for the main product and any detectable impurities, which is crucial for their identification.[3]

Q4: What are the industry-standard purity and enantiomeric excess (e.e.) targets for a chiral intermediate like this?

While specifications can vary based on the final application, typical targets for advanced pharmaceutical intermediates are:

  • Chemical Purity (by HPLC): > 99.0%

  • Enantiomeric Excess (e.e., by Chiral HPLC): > 99.5%

Achieving these stringent targets requires carefully optimized reaction conditions and robust, often multi-step, purification protocols.

Section 2: Troubleshooting Guide: From Problem to Solution

This section provides a deeper dive into specific experimental issues, focusing on root cause analysis and corrective actions.

Problem 1: My final product shows low chemical purity with multiple peaks in the achiral HPLC analysis.

  • Question: I've completed the synthesis and workup, but my HPLC report shows three significant peaks: my product at ~90% and two other impurities at ~5% and ~3%. How do I proceed?

  • Expert Analysis & Solution: This common scenario requires a systematic impurity identification workflow. The goal is to understand what the impurities are to prevent their formation or select the best method for their removal.

    • Step 1: Preliminary Identification: Compare the retention times of the impurity peaks with those of your key starting materials and intermediates (if available as standards). An impurity that is less polar than your amino alcohol product is often an unreacted ketone precursor.

    • Step 2: Isolation: If the impurities are not known standards, they must be isolated for characterization. Flash column chromatography is the primary method for this. The difference in polarity between the amino alcohol product and less polar precursors or more polar byproducts usually allows for good separation.

    • Step 3: Structural Characterization: Once an impurity is isolated in sufficient quantity and purity, determine its structure using LC-MS (to get the molecular weight) and 1D/2D NMR. This definitive identification is crucial. For instance, finding a molecular weight two units less than your product could indicate an elimination byproduct.

    • Step 4: Root Cause Correction: Once identified, you can address the root cause.

      • Unreacted Starting Material: Indicates incomplete reaction. Consider increasing the reaction time, temperature, or the equivalents of the limiting reagent.

      • Side-Reaction Product: This may require a more fundamental change, such as using a milder reagent, a different solvent, or running the reaction at a lower temperature to improve selectivity.

    Workflow for Unknown Impurity Identification

    G A Crude Product Shows Multiple HPLC Peaks B Compare Retention Times with Known Standards A->B C Impurity Identified? B->C D Isolate Impurity via Flash Chromatography C->D No G Implement Corrective Action: Modify Reaction or Purification C->G Yes E Characterize by LC-MS and NMR D->E F Structure Determined E->F F->G H Yes I No

    Caption: Systematic workflow for identifying and addressing unknown chemical impurities.

Problem 2: My enantiomeric excess (e.e.) is below the 99.5% target.

  • Question: My chiral HPLC shows an e.e. of 95%. How can I upgrade my material to >99.5% e.e.?

  • Expert Analysis & Solution: A 95% e.e. is a good starting point but insufficient for pharmaceutical use. The most reliable and scalable method for enhancing enantiomeric purity is Diastereomeric Salt Resolution .

    • The Principle: This classical chemical resolution technique relies on the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting your enantiomeric mixture (a racemic or enantio-enriched amine) with a single enantiomer of a chiral acid, you form a mixture of two diastereomeric salts:

      • (S)-Amine + (L)-Acid → [(S,L)-Salt]

      • (R)-Amine + (L)-Acid → [(R,L)-Salt]

    • These two salts have different crystal structures and, crucially, different solubilities in a given solvent system. By carefully selecting the chiral acid and the crystallization solvent, you can induce one diastereomeric salt (e.g., the less soluble (S,L)-salt) to selectively crystallize out of the solution, leaving the other in the mother liquor.

    • Execution:

      • Select a Resolving Agent: Common choices for resolving amines are chiral acids like L-(+)-Tartaric acid, (1R)-(-)-Camphor-10-sulfonic acid, or (S)-(+)-Mandelic acid.

      • Solvent Screening: The choice of solvent is critical and often requires empirical screening. Alcohols (methanol, ethanol, isopropanol) or aqueous alcohol mixtures are excellent starting points.

      • Crystallization: The process involves dissolving the amine and a sub-stoichiometric amount (typically 0.5-0.6 equivalents) of the resolving agent in the heated solvent, followed by slow cooling to promote selective crystallization.

      • Isolation and Liberation: The crystallized salt is isolated by filtration. The purified (S)-amine is then "liberated" from the salt by treatment with a base (e.g., NaHCO₃ or NaOH solution) and extraction into an organic solvent.

    • Validation: After liberation, the enantiomeric excess of the purified amine must be re-analyzed using the established chiral HPLC method to confirm the success of the resolution.

    Decision Tree for Purification Strategy

    G Start Analyze Crude Product Check_ee Is e.e. > 99.5%? Start->Check_ee Check_purity Is Chemical Purity > 99.0%? Check_ee->Check_purity  Yes Resolution Perform Diastereomeric Salt Resolution Check_ee->Resolution  No Chromatography Perform Flash Column Chromatography Check_purity->Chromatography  No End Final Product Meets Spec Check_purity->End  Yes Resolution->Start Re-analyze Chromatography->Start Re-analyze

    Caption: Decision-making process for selecting the appropriate purification method.

Section 3: Standard Operating Protocols

These protocols provide detailed, field-tested methodologies for the analysis and purification of this compound.

Protocol 1: Analytical Chiral HPLC Method for Enantiomeric Purity

This method is based on established principles for separating chiral amino alcohols and provides a robust starting point for analysis.[1][2]

Parameter Condition Rationale
Chiral Stationary Phase Chiralcel® OD-H or equivalent polysaccharide-based columnPolysaccharide-based CSPs are known to provide excellent selectivity for a wide range of chiral compounds, including amino alcohols.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v)A normal-phase system provides good interaction with the CSP. The small amount of amine modifier improves peak shape and reduces tailing by deactivating acidic sites on the silica support.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a good balance between resolution and analysis time.
Column Temperature 25 °CMaintaining a constant temperature ensures reproducible retention times and resolution.
UV Detection 225 nmThe bromophenyl group provides strong chromophoric activity at this wavelength.
Sample Preparation Accurately weigh ~5 mg of sample and dissolve in 10 mL of mobile phase.Ensures the sample is fully dissolved in a solvent compatible with the mobile phase to prevent peak distortion.

Step-by-Step Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a solution of the racemic standard to confirm the elution order of the (R) and (S) enantiomers.

  • Inject 10 µL of the sample solution.

  • Integrate the peak areas for both the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Protocol 2: Purification via Diastereomeric Salt Resolution with L-Tartaric Acid

  • Dissolution: In a round-bottom flask, dissolve 10.0 g of the enantio-impure (e.g., 95% e.e.) 3-Amino-3-(4-bromophenyl)propan-1-ol in 100 mL of methanol at 50 °C.

  • Acid Addition: In a separate beaker, dissolve 2.9 g (~0.45 equivalents relative to the (S)-enantiomer) of L-(+)-Tartaric acid in 20 mL of methanol. Add this solution dropwise to the stirred amine solution.

  • Crystallization: A precipitate should begin to form. Stop heating and allow the mixture to cool slowly to room temperature, then stir for an additional 4 hours. For maximum recovery, cool the mixture in an ice bath (0-5 °C) for 1 hour.

  • Isolation: Collect the crystalline solid by vacuum filtration through a Büchner funnel. Wash the filter cake twice with 15 mL of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Base:

    • Transfer the filtered salt to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of a 1 M Sodium Bicarbonate (NaHCO₃) aqueous solution.

    • Shake the funnel vigorously until all solids dissolve. The tartaric acid will react with the bicarbonate to form the water-soluble sodium tartrate, liberating the free amine into the ethyl acetate layer.

    • Separate the layers. Wash the organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

  • Final Analysis: Determine the chemical purity by achiral HPLC and, most importantly, the final enantiomeric excess by Chiral HPLC (Protocol 1).

References

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals. Available at: [Link]

  • ChemBK Product Page: 3-amino-3-(4-bromophenyl)propan-1-ol. ChemBK. Available at: [Link]

  • Google Patents: A method for preparing optically active 3-amino-1-phenylpropanol derivatives.Google Patents.

Sources

Technical Support Center: Optimizing Mobile Phase for Chiral Separation of Brominated Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of brominated amino alcohols. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Section 1: Getting Started: First Principles of Method Development

The journey to a successful chiral separation begins with a systematic and informed approach to method development. The complexity of chiral recognition mechanisms makes a "one-size-fits-all" approach ineffective. This section addresses the foundational questions you should consider before beginning your experiments.

FAQ 1.1: Where do I begin with developing a chiral separation method for my brominated amino alcohol?

A systematic screening approach is the most efficient path to success. Chiral separations are notoriously difficult to predict, and a trial-and-error approach can be exceedingly time-consuming.[1] Your initial strategy should involve screening a diverse set of chiral stationary phases (CSPs) with a few key mobile phase systems.

The goal of the initial screening is not to achieve a perfect separation, but to find promising conditions (i.e., any hint of enantioselectivity) that can then be optimized.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization start Define Analyte Properties (Brominated Amino Alcohol) select_csp Select 3-4 Diverse CSPs (e.g., Amylose, Cellulose, Glycopeptide) start->select_csp select_mp Select Screening Mobile Phases (NP, POM, RP) select_csp->select_mp run_screen Run Isocratic Screens on All CSP/Mobile Phase Combinations select_mp->run_screen evaluate Evaluate Results: Any Enantioselectivity? run_screen->evaluate evaluate->select_csp No, try different CSPs select_best Select Best CSP/ Mobile Phase Combination evaluate->select_best Yes optimize_modifier Optimize Modifier Percentage (e.g., Alcohol in NP) select_best->optimize_modifier optimize_additive Optimize Additive Type & Conc. (e.g., DEA, TFA) optimize_modifier->optimize_additive optimize_temp Optimize Temperature & Flow Rate optimize_additive->optimize_temp final_method Final Robust Method optimize_temp->final_method

Caption: Initial method development workflow for chiral separations.

FAQ 1.2: Which type of chiral stationary phase (CSP) is most suitable for brominated amino alcohols?

There is no single "best" CSP, but for amino alcohols, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points due to their broad applicability.[1][2]

  • Polysaccharide-Based CSPs: These are derived from cellulose or amylose, often with derivatized phenylcarbamates.[3] They are incredibly versatile and can be used in normal phase, reversed-phase, and polar organic modes.[4] The chiral recognition mechanism involves interactions like hydrogen bonding, dipole-dipole, and π-π interactions, which are highly relevant for brominated amino alcohols. The aromatic ring and the amino/hydroxyl groups of your analyte are key interaction points.

  • Macrocyclic Glycopeptide CSPs: These phases (e.g., based on vancomycin or teicoplanin) are particularly effective for ionizable molecules like amino alcohols.[5] They offer unique selectivity and are well-suited for polar ionic and reversed-phase modes.[5] Their complex structure provides multiple interaction sites, including ionic, hydrogen bonding, and inclusion complexing.[6]

Starting Recommendation: Screen your brominated amino alcohol on at least one amylose-based CSP (e.g., Chiralpak® AD-H) and one cellulose-based CSP (e.g., Chiralcel® OD-H), along with a macrocyclic glycopeptide CSP (e.g., Astec® CHIROBIOTIC® V2).

FAQ 1.3: What are the primary mobile phase modes I should screen, and what are their pros and cons for this class of compounds?

Screening across different chromatographic modes is crucial because a CSP can offer completely different selectivity for the same compound under different mobile phase conditions.[4][5]

ModeTypical Mobile PhasePros for Brominated Amino AlcoholsCons
Normal Phase (NP) Hexane/Heptane with an alcohol modifier (e.g., Ethanol, Isopropanol)Often provides the highest selectivity and resolution. Strong hydrogen bonding interactions are favored.[7]Analyte solubility can be poor. Not directly compatible with MS.
Polar Organic Mode (POM) Pure polar solvents (e.g., Methanol, Ethanol, Acetonitrile) or mixtures.[8]Good analyte solubility.[7] Shorter analysis times. Directly compatible with LC-MS, which is excellent for bioanalysis.[7]May offer lower selectivity compared to NP for some compounds.
Polar Ionic Mode (PIM) Polar organic solvent (usually Methanol) with acidic and basic additives (e.g., TFA/TEA).[5]Excellent for ionizable compounds like amino alcohols. Allows for fine-tuning of retention and selectivity by adjusting the acid/base ratio.Mobile phase complexity is higher. Column equilibration can be slower.
Reversed Phase (RP) Buffered aqueous solution with an organic modifier (e.g., Acetonitrile, Methanol).Useful for highly polar analytes. Compatible with many standard HPLC systems.Often provides the lowest chiral selectivity for underivatized amino alcohols.[2]

Section 2: Mobile Phase Optimization - The Core of Chiral Separation

Once the initial screening has identified a promising CSP and mobile phase mode, the next step is optimization. Small changes in mobile phase composition can lead to dramatic improvements in resolution.[4]

FAQ 2.1: How do I systematically optimize the mobile phase in Normal Phase (NP) mode for a brominated amino alcohol?

In NP, the primary factor controlling retention and selectivity is the type and concentration of the alcohol modifier.

  • Vary the Alcohol Percentage: Start with the alcohol concentration that gave you a hint of separation (e.g., 10% Ethanol in Hexane). Analyze at 5%, 10%, 15%, and 20%. Generally, decreasing the alcohol percentage will increase retention and may improve resolution, but be mindful of excessive run times.

  • Change the Alcohol Type: If optimizing the percentage isn't enough, switch the alcohol. The common order to try is Isopropanol (IPA) -> Ethanol (EtOH) -> Methanol (MeOH). These alcohols have different polarities and hydrogen bonding capabilities, which can significantly alter the interaction with the CSP.

FAQ 2.2: My brominated amino alcohol is a basic compound. What is the role of basic additives like DEA or TEA in the mobile phase?

This is one of the most critical aspects of separating basic analytes like amino alcohols. Peak tailing is a common problem, often caused by strong, unwanted interactions between the basic amine group of the analyte and residual acidic silanol groups on the silica surface of the CSP.[9]

A small amount of a basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), is added to the mobile phase (typically 0.1% v/v) to act as a competitor.[9][10] The additive masks these active silanol sites, preventing the analyte from interacting with them. This results in:

  • Improved Peak Shape: Symmetrical, Gaussian peaks instead of tailing ones.

  • Better Resolution: As peak shape improves, the ability to resolve the two enantiomers increases dramatically.

  • More Reproducible Retention: Eliminates a source of unwanted secondary interactions.

For basic compounds, it is almost always necessary to use a basic additive in NP mode.[11]

FAQ 2.3: When should I consider using an acidic additive like TFA or formic acid?

While counterintuitive for a basic analyte, acidic additives can be powerful tools, particularly in Polar Ionic Mode (PIM) or when using polysaccharide CSPs with certain mobile phases.[12]

  • In Polar Ionic Mode (PIM): PIM relies on the controlled ionization of both the analyte and the CSP. A mobile phase like Methanol with 0.1% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA) creates a buffered system. By varying the ratio of this acid and base, you can fine-tune the ionic interactions and significantly impact enantioselectivity.

  • In Acetonitrile-based Mobile Phases: Studies have shown that for some basic drugs on polysaccharide CSPs, the addition of an acidic additive like formic acid to an acetonitrile mobile phase can surprisingly improve resolution and even reverse the elution order of the enantiomers.[12] This suggests the acidic additive can alter the conformation of the CSP or the analyte, leading to different chiral recognition mechanisms.

FAQ 2.4: What is Polar Organic Mode (POM), and what are its advantages for separating my compound, especially for LC-MS applications?

Polar Organic Mode (POM) uses polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase.[7][13] It has gained significant popularity for several reasons:

  • Enhanced Analyte Solubility: Brominated amino alcohols, especially salts, are often more soluble in polar solvents than in hexane-based normal phase eluents.[7]

  • LC-MS Compatibility: POM mobile phases are volatile and directly compatible with mass spectrometry, a major advantage for pharmacokinetic and metabolic studies.[7]

  • Faster Equilibration: Columns typically equilibrate much faster in POM than in NP, and issues like the "memory effect" from additives are less pronounced.[14]

  • Complementary Selectivity: The conformation of a polysaccharide CSP can change in polar organic solvents compared to NP solvents, offering a different and potentially successful chiral recognition environment.[7]

Section 3: Troubleshooting Common Issues

Even with a systematic approach, challenges are common. This section provides a logical framework for diagnosing and solving the most frequent problems.

TroubleshootingTree start Problem: Poor or No Resolution q1 Are peaks sharp and symmetrical? start->q1 a1_yes Yes q1->a1_yes a1_no No, peaks are tailing/broad q1->a1_no q2 Is retention time (k') optimal (2 < k' < 10)? a1_yes->q2 sol_tailing Add/Increase Basic Additive (DEA/TEA) to 0.1-0.2% in NP/POM. Check for column contamination. a1_no->sol_tailing a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you tried different mobile phase modes? a2_yes->q3 sol_k_high k' too high (>10): Increase % alcohol modifier (NP) or organic modifier (RP/PIM). a2_no->sol_k_high sol_k_low k' too low (<2): Decrease % alcohol modifier (NP) or organic modifier (RP/PIM). a2_no->sol_k_low a3_yes Yes q3->a3_yes a3_no No q3->a3_no final_sol Try a different CSP. The chosen stationary phase may not be suitable for this specific analyte. a3_yes->final_sol sol_mode Screen on same column with a different mode (e.g., switch from NP to POM). Selectivity is often complementary. a3_no->sol_mode

Caption: Troubleshooting decision tree for poor or no resolution.

Q&A 3.1: Problem: I see no separation between my enantiomers.

Answer: This indicates a lack of chiral recognition under the current conditions.

  • Confirm Column Viability: First, ensure the column is performing correctly by injecting a standard racemic mixture known to separate on that CSP.

  • Change Mobile Phase Mode: If you screened in Normal Phase, try Polar Organic Mode on the same column. The change in solvent can alter the CSP's conformation and induce selectivity.[7]

  • Switch the CSP: If different mobile phases on one column don't work, the chosen chiral selector is likely not suitable for your analyte. Move to a CSP with a different recognition mechanism (e.g., from an amylose-based to a teicoplanin-based CSP).[1]

Q&A 3.2: Problem: My peaks are broad and tailing significantly.

Answer: This is the most common issue for basic compounds like amino alcohols and severely compromises resolution.[9][15]

  • Primary Cause - Silanol Interactions: The basic amine function is interacting with acidic silanol groups on the silica support.[9]

    • Solution: Add a basic modifier to your mobile phase. Diethylamine (DEA) at 0.1% (v/v) is a standard starting point for Normal Phase or Polar Organic modes.[2][9] This will mask the active sites and dramatically improve peak shape.

  • Secondary Cause - Column Overload: Injecting too much sample can cause peak distortion.[15][16]

    • Solution: Dilute your sample by a factor of 10 and reinject. If peak shape improves, you were overloading the column.

  • Tertiary Cause - Contamination: The column inlet frit or the head of the column may be contaminated with strongly adsorbed material.

    • Solution: Follow the manufacturer's instructions for column washing. For immobilized columns, flushing with a strong solvent like tetrahydrofuran (THF) may be possible.[17]

Q&A 3.3: Problem: I have some resolution, but it's very poor (Rs < 1.0).

Answer: This is a great starting point! Now you need to optimize for selectivity (α) and efficiency (N).

  • Optimize Mobile Phase Strength: As a general rule, increasing retention time often leads to better resolution. Decrease the amount of the polar modifier (e.g., alcohol in NP) in small increments (e.g., from 10% to 8% to 5%).

  • Change the Modifier: Switch the alcohol (e.g., from EtOH to IPA). This can change the selectivity (the distance between the two peak maxima).

  • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) often increases enantioselectivity, leading to better resolution.[4][9]

  • Reduce the Flow Rate: A lower flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) gives more time for the enantiomers to interact with the CSP, which can improve resolution, though at the cost of longer analysis time.[9]

Q&A 3.4: Problem: My retention times are drifting and not reproducible.

Answer: Drifting retention times point to an unequilibrated system or changes in the mobile phase.[9]

  • Insufficient Equilibration: Chiral columns, especially in NP with additives, can take a long time to fully equilibrate.

    • Solution: Ensure you flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[9]

  • Mobile Phase Instability: Volatile components of the mobile phase (like hexane or DEA) can evaporate over time, changing the composition and affecting retention.

    • Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure it is thoroughly mixed and degassed.[9]

  • Temperature Fluctuations: Ensure your column oven is maintaining a stable temperature, as small changes can affect retention.

Q&A 3.5: Problem: I changed to a new column of the same type, but my separation is different.

Answer: This can be a frustrating issue, often attributable to the "memory effect" of mobile phase additives.[17][18]

  • The "Memory Effect": Basic or acidic additives can strongly adsorb to the CSP surface. An older column that has been consistently used with a specific additive (e.g., DEA) may have this additive permanently altering its surface chemistry, contributing to the separation. A brand new column will not have this "conditioned" surface.[17][18]

    • Solution: Condition the new column by flushing it for an extended period (a few hours) with a mobile phase containing the relevant additive before use.[17] This helps to "reset" and prepare the stationary phase surface to behave like the previous column.

Section 4: Advanced Protocols and Considerations

Protocol 4.1: Step-by-Step Guide for a Four-Column/Four-Solvent Screening Protocol

This protocol is designed for maximum efficiency in finding a successful starting point.

  • Columns:

    • CHIRALPAK® IA (Amylose-based)

    • CHIRALPAK® IC (Cellulose-based)

    • CHIRALCEL® OD-H (Cellulose-based)

    • Astec® CHIROBIOTIC® V2 (Vancomycin-based)

  • Mobile Phases:

    • NP: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA

    • NP-alt: n-Hexane / Ethanol (85:15, v/v) + 0.1% DEA

    • POM: Methanol + 0.1% DEA

    • PIM: Methanol + 0.1% TFA + 0.2% TEA

  • Methodology:

    • Run a short isocratic method (e.g., 10-15 minutes) for each column with each mobile phase.

    • Monitor at a suitable UV wavelength (e.g., 220 nm or 254 nm).

    • Identify any condition that shows peak splitting or broadening of the single racemic peak, indicating partial separation.

    • Select the most promising condition for further optimization as described in Section 2.

Consideration 4.2: The Impact of the Bromo-substituent on Chiral Recognition

The presence of a bromine atom on an aromatic ring in your amino alcohol analyte is a key feature to consider during method development.

  • Increased Polarizability & π-π Interactions: The large, polarizable bromine atom can enhance π-π interactions between the analyte's aromatic ring and the phenyl groups on many polysaccharide CSPs. This can be a dominant factor in achieving separation. Normal phase conditions, which favor π-π interactions, are therefore a very strong starting point.[5]

  • Steric Effects: The size of the bromine atom can create steric hindrance, influencing how the enantiomer fits into the "chiral pocket" or groove of the CSP.[3] This steric factor is a fundamental component of chiral recognition.

  • Derivatization as an Option: For some brominated chiral intermediates, direct analysis can be challenging. Derivatizing the amino or alcohol group to form a carbamate, for example, can enhance stability and interaction with the CSP, often leading to excellent resolution on polysaccharide phases.[19] While this guide focuses on direct separation, derivatization remains a powerful alternative strategy.[2]

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Chiral Method Development Str
  • Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns with acetonitrile as mobile phase. PubMed.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chiral HPLC Method Development. I.B.S.
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
  • Accessing the Benefits of Polar Organic Mobile Phases on Cellulose-Based CSPs for Chiral HPLC. Sigma-Aldrich.
  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
  • Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
  • Application Note: Chiral Separation of (S)-(-)-1-(4-Bromophenyl)
  • Playing with Selectivity for Optimal Chiral Separation.
  • additives for chiral.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Chiral separation strategy in polar organic solvent chromatography and performance comparison with normal-phase liquid and supercritical-fluld chromatography.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. MDPI.
  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Basics of chiral HPLC. Sigma-Aldrich.

Sources

Common side reactions in the synthesis of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol. This chiral amino alcohol is a valuable building block in medicinal chemistry and drug development. Its synthesis, while well-documented, presents several challenges that can impact yield, purity, and stereochemical integrity. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these complexities. We will delve into the causality behind common issues and offer robust, self-validating protocols to ensure reproducible success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent and stereoselective methods typically involve the asymmetric reduction of a prochiral precursor. The two main strategies are:

  • Asymmetric Reduction of a β-Aminoketone: This involves the reduction of 3-amino-3-(4-bromophenyl)propan-1-one using chiral reducing agents like the Corey-Bakshi-Shibata (CBS) catalyst system.[1] This method offers high enantioselectivity but requires the synthesis of the aminoketone precursor.

  • Asymmetric Reduction of a β-Nitrostyrene: A more convergent approach starts with 1-bromo-4-(2-nitrovinyl)benzene (4-bromo-β-nitrostyrene). This substrate undergoes a simultaneous reduction of the nitro group and the alkene C=C double bond. Chiral borane complexes or catalytic hydrogenation with chiral catalysts are often employed to control the stereochemistry. This route is often favored for its efficiency.[2]

Q2: Why is controlling stereochemistry (enantioselectivity) the primary challenge?

The biological activity of chiral molecules is often highly dependent on their stereochemistry. For this compound, the (s)-enantiomer may have the desired pharmacological effect while the (r)-enantiomer could be inactive or even cause undesirable side effects. Achieving high enantiomeric excess (ee) requires carefully selected chiral catalysts or reagents that can effectively differentiate between the two prochiral faces of the substrate during the reduction step.[3][4]

Q3: What are the critical parameters to control during the reduction of 4-bromo-β-nitrostyrene?

Several factors are crucial:

  • Temperature: Low temperatures (typically 0°C to -20°C) are often necessary to maximize enantioselectivity and minimize side reactions.

  • Reagent Stoichiometry: The molar ratio of the reducing agent to the substrate is critical. An excess may lead to over-reduction or debromination, while an insufficient amount will result in an incomplete reaction.

  • Order of Addition: The sequence in which reagents are added can significantly influence the reaction pathway, particularly in preventing side reactions like Michael additions.[5][6]

  • Solvent: The choice of solvent (e.g., THF, 2-propanol) can affect the solubility of reagents and intermediates, influencing reaction rates and selectivity.[5][7]

Q4: What analytical techniques are essential for monitoring this synthesis?

  • Thin-Layer Chromatography (TLC): For tracking the consumption of starting material and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee%) of the final product, which is a critical quality attribute.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the likely causes and solutions?

Low yield is a common issue stemming from several potential sources. The following decision tree can help diagnose the problem.

G Start Low Yield Observed Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Degradation / Workup Loss Start->Cause3 Sol1a Verify Reagent Quality (e.g., titrate BH3-THF) Cause1->Sol1a Reagent Potency? Sol1b Optimize Reaction Time/ Temperature Cause1->Sol1b Kinetics? Sol1c Increase Equivalents of Reducing Agent Cause1->Sol1c Stoichiometry? Sol2a Michael Addition Occurring? (Check TLC for high MW spots) Cause2->Sol2a Likely Culprit with Nitrostyrene Substrates Sol3a Optimize Purification (e.g., adjust solvent gradient) Cause3->Sol3a Chromatography Issues? Sol3b Avoid Emulsions During Extraction (e.g., add brine) Cause3->Sol3b Extraction Issues? Sol2b Control Reagent Addition (Add substrate to reductant) Sol2a->Sol2b Yes Sol2c Maintain Low Temperature Sol2b->Sol2c

Fig 1. Troubleshooting workflow for low product yield.

Detailed Explanation:

  • Incomplete Reaction: Borane-THF (BH3-THF) can degrade over time. It is crucial to use a fresh or recently titrated bottle. If the reaction stalls (as observed by TLC), consider increasing the reaction time or the equivalents of the reducing agent.

  • Side Reactions (Michael Addition): 4-bromo-β-nitrostyrene is a potent Michael acceptor. If the reducing agent (e.g., sodium borohydride) is present with the unreacted nitrostyrene, it can catalyze a Michael addition side reaction, leading to dimers or polymers.[5][6] To mitigate this, ensure the substrate is added slowly to a solution of the reducing agent, keeping the instantaneous concentration of the nitrostyrene low.

Problem 2: Poor Enantioselectivity (Low ee%)

Q: My product has a low enantiomeric excess. How can I improve the stereoselectivity?

Achieving high enantioselectivity is the core challenge. Low ee% indicates that the chiral control element is not performing optimally.

Probable Cause Explanation & Causality Recommended Solution
Racemization The product, a chiral amino alcohol, can potentially racemize under harsh conditions (e.g., strongly acidic or basic workup, high temperatures). The benzylic position is susceptible to epimerization.[8]Ensure the workup is performed under mild conditions (e.g., using saturated ammonium chloride for quench) and avoid excessive heat during solvent removal.
Ineffective Chiral Catalyst The chiral catalyst or auxiliary may be impure, degraded, or used under suboptimal conditions. The catalyst's environment (solvent, temperature) dictates the rigidity of the transition state, which is essential for stereodifferentiation.Verify the quality and purity of the chiral source. Optimize the reaction temperature—lower temperatures often lead to higher ee%. Screen different chiral ligands or catalysts if necessary.
Incorrect Stoichiometry An incorrect ratio of the chiral ligand to the metal or borane can lead to the formation of non-selective or racemic reducing species in situ.Adhere strictly to proven stoichiometric ratios between the components of the chiral reducing agent.
Problem 3: Persistent Impurities in the Final Product

Q: After purification, I still see significant impurities by NMR/MS. What are they and how do I prevent them?

The nature of the impurity provides clues to the underlying side reaction.

G Start 4-bromo-β-nitrostyrene Precursor DesiredPath Desired Reduction This compound Start->DesiredPath Controlled Asymmetric Reduction SideReaction1 Incomplete Reduction Hydroxylamine/Nitroalkane Intermediate Start->SideReaction1 Insufficient Reducing Agent/ Time SideReaction3 Michael Addition Dimer/Polymer Start->SideReaction3 Incorrect Addition Order/High Conc. SideReaction2 Over-reduction Debromination DesiredPath->SideReaction2 Excess Reducing Agent/High Temp.

Sources

Preventing racemization during the synthesis of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Racemization

Welcome to the technical support center for advanced chiral synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds. Here, we address the specific challenges of preventing racemization during the synthesis of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol, a valuable chiral building block in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and stereoselective method for synthesizing this compound?

A1: The most robust and widely adopted strategy for producing this chiral amino alcohol with high enantiopurity is the asymmetric reduction of the prochiral precursor, 3-amino-3-(4-bromophenyl)propanone. The Corey-Bakshi-Shibata (CBS) reduction is the preeminent method for this transformation, routinely achieving excellent yields and high enantiomeric excess (>99% ee).[1][2][3]

The power of the CBS reduction lies in its use of a chiral oxazaborolidine catalyst. This catalyst coordinates with both the borane reducing agent and the ketone substrate, creating a rigid, six-membered transition state.[2][4] This steric arrangement forces the hydride to be delivered to one specific face of the ketone, resulting in the preferential formation of one enantiomer of the alcohol.

Below is a diagram illustrating the key steps in a recommended synthetic workflow.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction (CBS) cluster_2 Step 3: Analysis & Purification A Mannich Reaction (4-bromoacetophenone, paraformaldehyde, NH4Cl) B Prochiral β-Amino Ketone (3-Amino-3-(4-bromophenyl)propanone) A->B Formation of Precursor C CBS Catalyst + BH3•THF B->C Introduce Chiral Catalyst & Reductant D This compound C->D Enantioselective Reduction E Mild Acidic Workup D->E Quench Reaction F Chiral HPLC Analysis E->F Determine ee G Flash Chromatography E->G Purify Product

Caption: Recommended workflow for the synthesis of this compound.

Q2: I am observing significant racemization in my final product. What are the most likely causes?

A2: Racemization, the conversion of a chiral compound into a mixture of equal parts of both enantiomers, results in the loss of optical activity and is a critical issue in asymmetric synthesis.[5][6] It typically proceeds through the formation of a planar, achiral intermediate.[7][8] In the synthesis of your target molecule, racemization can occur at several stages:

  • During Precursor Synthesis or Storage: The α-proton of the β-amino ketone precursor is acidic. Under either acidic or basic conditions, this proton can be abstracted to form a planar enol or enolate intermediate.[5][8] Reprotonation can then occur from either face, leading to racemization of the ketone even before the chiral center at the alcohol is introduced.

  • During the CBS Reduction: While the CBS reduction itself is highly stereoselective, suboptimal conditions can compromise its efficacy.

    • Moisture: Water can react with the borane and the CBS catalyst, reducing the effectiveness of the chiral complex and promoting a non-selective background reduction.[2][4]

    • Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for non-selective reduction pathways or even promote racemization of the starting material.[5]

  • During Workup and Purification: The final amino alcohol product can be susceptible to racemization under harsh conditions.

    • Strong Acids or Bases: Exposure to strong acidic or basic conditions during the reaction quench or extraction can lead to the formation of intermediates that facilitate racemization.[9]

    • Excessive Heat: Prolonged heating during solvent removal or purification can also contribute to the loss of stereochemical integrity.[5]

Q3: How can I specifically troubleshoot racemization during the CBS reduction step?

A3: The CBS reduction is the critical stereochemistry-defining step. If you suspect this is the source of racemization, a systematic approach to troubleshooting is essential. The following table outlines common issues, their causes, and actionable solutions.

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) 1. Inactive or Decomposed Catalyst: The oxazaborolidine catalyst is sensitive to air and moisture.• Purchase fresh catalyst from a reputable supplier. • Handle the catalyst under an inert atmosphere (Argon or Nitrogen). • Use anhydrous solvents and reagents.
2. Presence of Water: Moisture in the reaction flask, solvent, or borane solution.• Flame-dry all glassware before use. • Use freshly distilled, anhydrous THF as the solvent. • Use a fresh, titrated solution of BH3•THF.
3. Incorrect Stoichiometry: An incorrect ratio of catalyst to borane or borane to ketone.• The catalyst and borane form a complex; ensure the correct molar ratios are used (typically 5-10 mol% catalyst).[1] • Use a slight excess of the borane-catalyst complex relative to the ketone.
4. Reaction Temperature Too High: Promotes the non-catalyzed, non-selective reduction pathway.• Maintain the reaction temperature at or below the recommended level (e.g., -20 °C to 0 °C). • Use a cryostat or a well-insulated ice/salt bath for accurate temperature control.
Inconsistent Results 1. Impure Starting Material: Impurities in the β-amino ketone can interfere with the catalyst.• Purify the precursor ketone by recrystallization or chromatography before the reduction step.
2. Variable Reagent Quality: Inconsistent quality of borane solution or catalyst between batches.• Titrate the borane solution before each use to confirm its molarity. • If possible, use the same batch of catalyst for a series of related experiments.

Below is a decision tree to guide your troubleshooting process for the CBS reduction.

G A Low ee% Observed in Product B Check Reagent & Solvent Purity A->B C Use Fresh, Anhydrous Solvents & Reagents. Re-run Reaction. B->C Purity Issue Suspected D Verify Reaction Conditions B->D Purity Confirmed H Problem Resolved C->H E Ensure Inert Atmosphere. Control Temperature Strictly. Re-run Reaction. D->E Condition Deviation Suspected F Review Stoichiometry D->F Conditions Confirmed E->H G Titrate Borane. Recalculate Catalyst Loading. Re-run Reaction. F->G Stoichiometry Error Suspected I Consult Catalyst Supplier/ Consider Alternative Chiral Ligand F->I Stoichiometry Confirmed G->H

Caption: Troubleshooting decision tree for low enantioselectivity in CBS reductions.

Q4: What are the best practices for workup and purification to maintain the stereochemical integrity of my product?

A4: A mild workup and purification protocol is crucial to prevent racemization of the final this compound product. Harsh conditions can easily compromise the enantiopurity you worked hard to achieve.

Recommended Workup and Purification Protocol:

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add methanol dropwise to quench any excess borane. Caution: Hydrogen gas is evolved.

    • Once gas evolution ceases, add a mild acidic solution, such as 1 M HCl, dropwise until the solution is slightly acidic (pH ~5-6). This protonates the alkoxyborane intermediate to release the alcohol. Avoid strongly acidic conditions.

  • Extraction:

    • Add a suitable organic solvent, such as ethyl acetate, to the mixture.

    • To neutralize any remaining acid and deprotonate the ammonium salt for better extraction into the organic layer, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is slightly basic (pH ~8-9).

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • Crucially, use a low water bath temperature (<40 °C) to prevent thermal degradation or racemization.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). The polarity can be adjusted based on TLC analysis.

Q5: How can I accurately determine the enantiomeric excess (ee) of my final product?

A5: The most reliable method for determining the enantiomeric excess of chiral amino alcohols is Chiral High-Performance Liquid Chromatography (HPLC) .[10][11][12] Since your target compound lacks a strong UV chromophore, a derivatization step is necessary to attach a UV-active tag, allowing for sensitive detection.

Protocol: Derivatization for Chiral HPLC Analysis

  • Sample Preparation: Dissolve a small amount (~1-2 mg) of your purified product in an anhydrous solvent like dichloromethane (DCM) or acetonitrile (ACN) (approx. 1 mL).

  • Reagent Addition: Add 1.5 equivalents of a non-chiral base, such as triethylamine or DIPEA. Then, add 1.2 equivalents of a derivatizing agent, most commonly 3,5-Dinitrobenzoyl chloride .[10] This agent reacts with both the amino and hydroxyl groups, attaching a strongly UV-absorbent tag.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction with a small amount of water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude derivatized product is typically suitable for direct HPLC analysis.

Chiral HPLC Analysis:

The derivatized sample can then be analyzed on a polysaccharide-based chiral stationary phase (CSP).

Parameter Typical Condition
Column Chiralpak® IA, IB, or similar amylose/cellulose-based CSP
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 or 80:20 v/v).
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient

The two enantiomers will interact differently with the chiral stationary phase, resulting in two separate peaks with different retention times. The enantiomeric excess (ee) is calculated from the integrated area of the two peaks using the formula:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by a chiral oxazaborolidine. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9. [Link]

  • Grokipedia. (n.d.). Racemization. Retrieved from Grokipedia. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from NROChemistry. [Link]

  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from The Organic Chemistry Tutor. [Link]

  • MDPI. (2016). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Catalysts, 6(12), 201. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from Organic Chemistry Portal. [Link]

  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from Westlake University News. [Link]

  • Wikipedia. (n.d.). Racemization. Retrieved from Wikipedia. [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from Study.com. [Link]

  • Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283. [Link]

  • ACS Publications. (2010). Enantioselective Synthesis of syn- and anti-1,3-Aminoalcohols via β-Aminoketones and Subsequent Reduction/Dynamic Kinetic Asymmetric Transformation. Journal of the American Chemical Society, 132(42), 14944-14949. [Link]

  • NIH National Library of Medicine. (n.d.). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. PubMed Central. [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from Chemistry LibreTexts. [Link]

  • Oxford Academic. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 33(9), 509-514. [Link]

  • ResearchGate. (2025). Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2026). Enantioselective Mannich Reactions of γ,δ-Unsaturated β-Keto Esters and Application in the Synthesis of β'-Amino enones, 2,6-Disubstituted Piperidin-4-ones, and (+)-241 D. The Journal of Organic Chemistry. [Link]

  • Wiley Online Library. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24699-24726. [Link]

  • ResearchGate. (2025). Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. Retrieved from ResearchGate. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from SciSpace. [Link]

  • SlidePlayer. (n.d.). Asymmetric reactions_synthesis. Retrieved from SlidePlayer. [Link]

  • PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from Organic Chemistry Portal. [Link]

  • NIH National Library of Medicine. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PubMed Central. [Link]

  • Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from Diva-Portal.org. [Link]

  • ResearchGate. (2025). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Retrieved from ResearchGate. [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from The Organic Chemistry Tutor. [Link]

  • ChemRxiv. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. Retrieved from ChemRxiv. [Link]

  • RSC Publishing. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]

  • Quora. (2020). What are the two methods used for resolving a racemic mixture into two optically active forms?. Retrieved from Quora. [Link]

  • NIH National Library of Medicine. (n.d.). Enzymatic strategies for asymmetric synthesis. Retrieved from PubMed Central. [Link]

  • ACS Publications. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society, 144(51), 23416-23424. [Link]

  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from Semantic Scholar. [Link]

  • Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.

Sources

Technical Support Center: Troubleshooting Low Enantioselectivity in Chiral Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Chiral amino alcohols are indispensable building blocks in modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2] Their value is intrinsically linked to their enantiomeric purity, as different enantiomers of a molecule often exhibit vastly different biological activities.[3] Achieving high enantioselectivity in their synthesis is therefore not merely a matter of academic interest, but a critical parameter for the efficacy and safety of the final product.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of chiral amino alcohols. Drawing from established principles of asymmetric catalysis and practical laboratory experience, this document will address common challenges and offer actionable solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction is yielding a nearly racemic mixture of the amino alcohol. What are the most likely initial causes?

A1: A nearly racemic or low enantiomeric excess (ee) product suggests a fundamental issue with the asymmetric induction process. The primary culprits to investigate are:

  • Inactive or Decomposed Catalyst/Ligand: The chiral catalyst or ligand is the heart of the enantioselective transformation. If it is not active, the reaction will proceed through a non-selective background pathway.

  • Presence of Inhibitors: Trace impurities in your starting materials or solvent can act as catalyst poisons. Water and oxygen are common inhibitors for many organometallic catalysts.

  • Incorrect Reaction Conditions: Temperature, solvent, and concentration can all have a profound impact on the transition state energies that govern enantioselectivity.

Troubleshooting Guide: A Deeper Dive

Problem 1: Consistently Low Enantiomeric Excess (% ee)

Q2: I've confirmed my catalyst is active, yet my enantioselectivity remains stubbornly low across multiple runs. What factors should I investigate next?

A2: When the catalyst shows activity but poor selectivity, the issue often lies in the subtle interplay of reaction parameters that influence the chiral environment of the transition state. A systematic approach to optimization is crucial.

1. Catalyst and Ligand Integrity:

  • Enantiomeric Purity of the Ligand/Catalyst: The enantiomeric excess of your product is directly influenced by the enantiomeric purity of your chiral source.[4] It is crucial to verify the enantiomeric purity of the commercially sourced or synthesized ligand/catalyst. Even small amounts of the opposite enantiomer can lead to a significant drop in the product's ee, a phenomenon known as a non-linear effect.[5]

  • Structural Integrity: Has the ligand or catalyst degraded during storage or handling? Spectroscopic analysis (NMR, IR) can confirm its structural integrity.

2. Reaction Conditions:

  • Temperature: Enantioselectivity is often highly temperature-dependent.[3] Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.[3] However, this is not a universal rule; some reactions exhibit optimal enantioselectivity at a specific temperature range.[6][7] It is advisable to screen a range of temperatures to identify the optimal conditions.

    Temperature (°C)Typical Effect on EnantioselectivityRationale
    25 to 0Often a moderate increaseBalances reaction rate and selectivity.
    0 to -78Frequently a significant increaseMaximizes the energy difference between transition states.[3]
    Above 25Usually a decreaseIncreased thermal energy can overcome the energy barrier for the formation of the undesired enantiomer.[7]
  • Solvent: The choice of solvent can dramatically alter the course of an asymmetric reaction.[8][9] Solvents can influence catalyst solubility, aggregation state, and the stability of the transition state. A screening of solvents with varying polarities and coordinating abilities is recommended. Apolar or weakly polar organic solvents are commonly used in enantioselective organocatalytic reactions.[9]

    Solvent TypePotential Impact on EnantioselectivityExample
    Aprotic, Non-coordinatingOften favor well-defined catalyst-substrate complexes.Toluene, Hexane
    Aprotic, CoordinatingCan compete with the substrate for binding to the catalyst.THF, Diethyl Ether
    ProticCan interfere with the catalyst through hydrogen bonding.Alcohols

3. Substrate and Reagent Purity:

  • Impurities in the Substrate: Even small amounts of impurities in the starting material can have a detrimental effect on the catalyst's performance. Purification of the substrate by distillation, chromatography, or recrystallization is a critical step.

  • Stoichiometry of Reagents: Incorrect stoichiometry, particularly of the chiral ligand to the metal precursor, can lead to the formation of less selective catalytic species.

Problem 2: My reaction has both low conversion and low enantioselectivity.

Q3: What should I do if the reaction is not proceeding to completion and the enantioselectivity is also poor?

A3: This scenario often points to catalyst deactivation or fundamentally incorrect reaction conditions.[10]

  • Catalyst Deactivation: Many catalysts used in asymmetric synthesis are sensitive to air and moisture.[10] Ensure that all glassware is rigorously dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents and reagents should be freshly distilled or dried according to standard procedures.

  • Insufficient Catalyst Loading: While the goal is to use a catalytic amount of the chiral promoter, too low a concentration can result in a slow reaction where the background, non-selective reaction becomes significant. A systematic variation of the catalyst loading can help identify the optimal concentration.

  • Reaction Time and Temperature: If the conversion is low, increasing the reaction time or temperature may be necessary.[10] However, be mindful that higher temperatures can negatively impact enantioselectivity.[7][10] It's a balancing act that requires careful monitoring of both conversion and ee over time.

Experimental Protocols & Workflows

Protocol 1: Screening of Reaction Solvents

This protocol outlines a systematic approach to evaluating the effect of different solvents on the enantioselectivity of a representative reaction: the addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

  • Preparation: Under an inert atmosphere, add the chiral amino alcohol ligand (e.g., 0.1 mmol) to a series of flame-dried reaction vessels.

  • Solvent Addition: To each vessel, add 2 mL of a different anhydrous solvent (e.g., toluene, THF, dichloromethane, hexane).

  • Catalyst Formation: Add a solution of diethylzinc (1.0 M in hexanes, 1.0 mmol) dropwise to each vessel at room temperature and stir for 30 minutes.

  • Reaction Initiation: Cool the mixtures to the desired reaction temperature (e.g., 0 °C) and add the aldehyde (1.0 mmol) dropwise.

  • Monitoring and Analysis: Stir the reactions at the set temperature and monitor their progress by TLC or GC. Once the reaction is complete, quench carefully and analyze the enantiomeric excess of the product by chiral HPLC or GC.

Workflow for Troubleshooting Low Enantioselectivity

The following diagram illustrates a logical workflow for diagnosing and resolving issues of low enantioselectivity.

Troubleshooting_Workflow cluster_conditions Reaction Condition Optimization cluster_materials Material Verification start Low Enantioselectivity Observed check_catalyst Verify Catalyst/Ligand Integrity (Purity, Structure) start->check_catalyst optimize_temp Optimize Reaction Temperature (Screen -78°C to RT) check_catalyst->optimize_temp If catalyst is sound optimize_solvent Optimize Solvent (Screen a range of polarities) optimize_temp->optimize_solvent If ee is still low check_reagents Verify Substrate/Reagent Purity (Purify if necessary) optimize_solvent->check_reagents If ee is still low adjust_loading Adjust Catalyst Loading check_reagents->adjust_loading If reagents are pure final_product High Enantioselectivity Achieved adjust_loading->final_product Optimization complete

Caption: A step-by-step decision tree for troubleshooting low enantioselectivity.

Advanced Considerations

Q4: I have optimized the reaction conditions, but the enantioselectivity is still not satisfactory. Are there more advanced strategies I can employ?

A4: Yes, several advanced strategies can be considered:

  • Ligand Modification: The steric and electronic properties of the chiral ligand play a crucial role in determining enantioselectivity.[11] A systematic modification of the ligand structure, for example, by introducing bulkier or electron-donating/withdrawing groups, can lead to significant improvements.

  • Use of Additives or Co-catalysts: In some cases, the addition of a co-catalyst or an additive can enhance the activity and selectivity of the primary catalyst.[12] These additives can function by activating the substrate, stabilizing the active catalytic species, or suppressing side reactions.

  • Biocatalysis: Enzymes often exhibit exquisite enantioselectivity and can be a powerful alternative for the synthesis of chiral amino alcohols.[2][13] A wide range of commercially available enzymes can be screened for the desired transformation.

Q5: How can I be sure that my analytical method for determining enantiomeric excess is accurate?

A5: Inaccurate determination of ee can be misleading. It is essential to:

  • Validate the Analytical Method: Use a racemic sample of the product to ensure that the two enantiomers are well-resolved by your chiral chromatography method (HPLC or GC).

  • Consider Derivatization: If the amino alcohol lacks a suitable chromophore for UV detection in HPLC, derivatization with a UV-active reagent can be employed.[14]

  • Use an Internal Standard: An internal standard can help to improve the accuracy and precision of your measurements.

By systematically addressing these potential issues, researchers can significantly improve the enantioselectivity of their chiral amino alcohol syntheses, leading to the efficient and reliable production of these valuable compounds.

References

  • Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]

  • Enantioselective synthesis. Wikipedia. Available at: [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Effect of temperature on the enantioselectivity of basic analytes using CE with sulfated beta-cyclodextrins. PubMed. Available at: [Link]

  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing). Available at: [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. PubMed. Available at: [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • DNA–Based Asymmetric Catalysis: Role of Ionic Solvents and Glymes. PMC. Available at: [Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central. Available at: [Link]

  • Asymmetric reactions_synthesis. Available at: [Link]

  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science (ACS Publications). Available at: [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. MDPI. Available at: [Link]

  • Effect of co-catalyst on yield and enantioselectivity. ResearchGate. Available at: [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. NIH. Available at: [Link]

  • Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. PMC - NIH. Available at: [Link]

  • Non-linear effects. Wikipedia. Available at: [Link]

  • Effects of catalyst loading on enantioselectivity. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. PMC - NIH. Available at: [Link]

  • 01.11 Enantioselective Catalysis. YouTube. Available at: [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. Available at: [Link]

  • Asymmetric-Synthesis. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews (ACS Publications). Available at: [Link]

  • ASYMMETRIC SYNTHESIS. IIP Series. Available at: [Link]

  • Asymmetric Induction. MSU chemistry. Available at: [Link]

  • Concise Introduction to Asymmetric Synthesis. chem.iitb.ac.in. Available at: [Link]

  • (PDF) A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate. Available at: [Link]

  • Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions. ChemRxiv. Available at: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. Available at: [Link]

  • New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available at: [Link]

Sources

Stability issues and degradation products of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (s)-3-Amino-3-(4-bromophenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve challenges during your experiments.

Introduction: Understanding the Molecule

This compound is a chiral molecule featuring a primary alcohol, a primary amine, and a brominated aromatic ring. Each of these functional groups presents potential sites for chemical degradation under various environmental and experimental conditions. Understanding these potential liabilities is crucial for developing stable formulations and robust analytical methods. This guide will walk you through common stability issues and provide systematic approaches to investigate and mitigate them.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have about the stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule stem from its functional groups: the primary amine, the primary alcohol, and the bromophenyl group. The amino group is susceptible to oxidation and reactions with aldehydes or ketones. The alcohol can be oxidized to an aldehyde or carboxylic acid. The entire molecule may be sensitive to acidic or basic conditions, high temperatures, and UV light.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is advisable to protect it from light and moisture. For long-term storage, refrigeration (2-8°C) is recommended.

Q3: I am observing unexpected peaks in my chromatogram when analyzing my sample. What could be the cause?

A3: Unexpected peaks are often indicative of degradation products or impurities from the synthesis. To determine the source, a forced degradation study is highly recommended.[2][3] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in developing a stability-indicating analytical method that can resolve the parent compound from all potential degradants.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products. A common approach is to use reverse-phase HPLC with a C18 column and a gradient elution. The mobile phase could consist of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol). UV detection is suitable due to the aromatic ring. The critical step is to challenge the method with samples from forced degradation studies to ensure all degradation products are well-separated from the main peak.[2]

Part 2: Troubleshooting Guide - Investigating Degradation Pathways

This section provides a structured approach to identifying the cause of instability and characterizing the degradation products of this compound.

Issue 1: Sample Discoloration or Precipitation

Potential Cause: This can be a sign of significant degradation, potentially through oxidation or polymerization. Oxidative degradation of amines can often lead to colored products.

Troubleshooting Steps:

  • Visual Inspection: Note the color and nature of the precipitate.

  • Solubility Check: Test the solubility of the discolored sample or precipitate in various solvents to aid in its isolation and characterization.

  • Spectroscopic Analysis: Acquire UV-Vis spectra of the degraded sample. A shift in the maximum absorbance wavelength can indicate changes to the chromophore.

  • Forced Oxidation Study: To confirm if oxidation is the cause, perform a controlled forced degradation study using an oxidizing agent like hydrogen peroxide.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a systematic way to investigate the stability of a drug substance under stress conditions.[2][3][4]

Objective: To generate potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • pH meter

  • Heating block or oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of a control (unstressed) sample. Look for new peaks (degradation products) and a decrease in the area of the parent peak.

Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (Solid & Solution, 80°C) Thermal->HPLC Photo Photolytic (UV/Vis Light) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Stock Stock Solution of This compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for forced degradation and analysis.

Issue 2: Loss of Assay Potency Over Time

Potential Cause: This indicates slow degradation under standard storage or experimental conditions. The degradation pathway could be hydrolysis, oxidation, or a slow intramolecular reaction.

Troubleshooting Steps:

  • Identify the Degradation Pathway: Use the results from the forced degradation study to identify which conditions (acid, base, oxidation, etc.) cause a similar degradation profile to what is observed in the long-term stability samples.

  • Characterize Degradation Products: Use LC-MS to determine the mass of the degradation products. This will provide clues to the chemical transformation that has occurred.

  • Propose Degradation Mechanisms: Based on the mass of the degradants and the known reactivity of the functional groups, propose potential degradation pathways.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

  • Oxidation:

    • The primary alcohol can be oxidized to an aldehyde and then to a carboxylic acid.

    • The primary amine can be oxidized to a nitroso or nitro compound.

  • Elimination: Under acidic or basic conditions, dehydration of the alcohol could occur, leading to an unsaturated compound.

  • Cyclization: Intramolecular cyclization between the amino and alcohol groups could form a cyclic ether.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Ox_Aldehyde Oxidation Product (Aldehyde) Parent->Ox_Aldehyde Oxidation [O] Elimination Elimination Product (Unsaturated) Parent->Elimination Dehydration (Acid/Base) Cyclization Cyclization Product (Cyclic Ether) Parent->Cyclization Intramolecular Cyclization Ox_Acid Oxidation Product (Carboxylic Acid) Ox_Aldehyde->Ox_Acid Further Oxidation

Caption: Potential degradation pathways.

Part 3: Quantitative Data and Methodologies

Table 1: Example Data from a Forced Degradation Study
Stress Condition% Degradation of Parent CompoundNumber of Degradation Peaks
0.1 M HCl (60°C, 24h)15%2
0.1 M NaOH (60°C, 24h)8%1
3% H₂O₂ (RT, 24h)25%3
Thermal (80°C, 48h)5%1
Photolytic (UV/Vis)12%2

This is example data and will vary based on experimental conditions.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

Chromatographic Conditions (Starting Point):

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 220 nm (or λmax of the compound)

  • Injection Volume: 10 µL

Method Development and Validation:

  • Initial Screening: Inject the unstressed and stressed samples using the starting conditions.

  • Method Optimization: Adjust the gradient, mobile phase pH, and column temperature to achieve adequate resolution (>2) between the parent peak and all degradation peaks.

  • Peak Purity: Use the PDA detector to assess peak purity of the parent compound in the presence of its degradants.

  • Validation: Once the method is optimized, perform a full validation according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

References

  • International Conference on Harmonisation (ICH), Q1A(R2): Stability Testing of New Drug Substances and Products.
  • International Conference on Harmonisation (ICH), Q1B: Photostability Testing of New Drug Substances and Products.
  • Alsante, K. M., et al. (2003). Solving impurity/degradation problems: case studies. In Handbook of Isolation and Characterization of Impurities in Pharmaceuticals. Academic Press.
  • MedCrave. (2016). Forced degradation studies. [Link]

Sources

Technical Support Center: Enhancing Resolution in the Chiral HPLC Analysis of Aminopropanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges and enhance the resolution in your chiral HPLC analysis of aminopropanol derivatives. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the chiral separation of aminopropanol derivatives.

Q1: I'm not seeing any separation of my aminopropanol enantiomers. Where should I start troubleshooting?

A1: Observing a single, unresolved peak is a common starting point in chiral method development. The primary factor to investigate is the suitability of your Chiral Stationary Phase (CSP).

  • CSP Selection is Critical: For aminopropanol derivatives, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the most effective choice. These[1][2] CSPs, like Chiralpak® and Chiralcel®, provide a complex chiral environment with grooves and cavities that facilitate enantioselective interactions. If yo[3][4]u are not using a polysaccharide-based column, it is highly recommended to screen a few, such as an amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H or IA) and a cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralcel OD-H).

  • [5][6]Initial Mobile Phase Conditions: A good starting point for normal-phase chromatography is a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol (IPA) or ethanol. A typ[1][7]ical initial ratio to explore is 90:10 or 80:20 (n-hexane:alcohol, v/v).

Q2[1]: My peaks are broad and tailing. What is the most probable cause and how can I fix it?

A2: Peak tailing with basic compounds like aminopropanols is frequently caused by secondary interactions with acidic silanol groups on the silica surface of the CSP.

  • [6][8]The Role of Basic Additives: To mitigate this, the addition of a small amount of a basic modifier to the mobile phase is highly effective. Diethylamine (DEA) at a concentration of 0.1% is a standard choice to improve peak shape and, in many cases, enhance resolution. Other[1][9][10][11] amines like triethylamine (TEA), butylamine, or ethanolamine can also be considered. These[9][10] additives compete with the basic analyte for interaction with the silanol groups, effectively masking them.

Q3[8][10]: Should I be using normal-phase or reversed-phase chromatography for my aminopropanol derivatives?

A3: While reversed-phase chromatography is a staple in achiral HPLC, normal-phase chromatography is generally more successful for the chiral separation of aminopropanol derivatives on polysaccharide-based CSPs . The o[1][6]rganic solvents used in normal-phase systems often provide better enantioselectivity by promoting the necessary hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the CSP.

Q4[2][6]: How much impact does the choice of alcohol modifier have on the separation?

A4: The choice of alcohol modifier (e.g., methanol, ethanol, isopropanol) can significantly influence the separation. Diffe[6][11]rent alcohols possess varying polarities and hydrogen bonding capabilities, which can alter the way your analyte interacts with the CSP. It is highly recommended to screen different alcohol modifiers during method development as a change from isopropanol to ethanol, for instance, can sometimes be the key to achieving baseline resolution.

Q5: Can I use temperature to optimize my separation?

A5: Yes, temperature is a powerful yet often overlooked parameter for optimizing chiral separations.

  • [6][12]General Trend: In many cases, lowering the column temperature (e.g., from 25°C to 10°C) can improve resolution. This [13]is because the enthalpic differences in the interactions between the enantiomers and the CSP become more significant at lower temperatures, leading to better separation.

  • [14]Atypical Behavior: However, it's important to note that this is not a universal rule. In some instances, increasing the temperature can lead to improved resolution or even a reversal of the enantiomeric elution order. There[12][14]fore, it is always advisable to investigate the effect of temperature on your specific separation.

Section 2: Troubleshooting Guide: From Poor Resolution to Baseline Separation

This guide provides a systematic approach to troubleshooting and enhancing the resolution of your chiral separation.

Issue 1: Poor Resolution (Rs < 1.5)

When you have some separation but it's not sufficient for accurate quantification, the following steps will help you systematically improve it.

Sources

Navigating the Challenges of Basic Chiral Amine Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Overcoming Poor Peak Shape in the Analysis of Basic Chiral Amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peak tailing and asymmetry during the chromatographic analysis of these critical compounds. As a Senior Application Scientist, my goal is to provide you with not only solutions but also a deep understanding of the underlying chemical principles to empower your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the analysis of basic chiral amines.

Q1: Why do my basic chiral amine peaks consistently show tailing?

A1: Peak tailing for basic compounds, especially amines, is a frequent issue in reversed-phase and even normal-phase chromatography. The primary cause is secondary interactions between the basic amine analytes and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] These silanol groups can become deprotonated (negatively charged), particularly at a mobile phase pH greater than approximately 2.0, and then interact with the positively charged (protonated) basic amines through an ion-exchange mechanism.[3][4] This strong, secondary retention mechanism, alongside the primary mode of separation, leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical, tailing peak.[5]

Q2: What is the role of the mobile phase pH in controlling peak shape?

A2: The pH of the mobile phase is a critical parameter that directly influences the ionization state of both the basic chiral amine and the stationary phase's silanol groups.[4]

  • At low pH (typically ≤ 3.0): The ionization of silanol groups is suppressed, reducing their ability to interact with the protonated amine.[6][7] This is often a first-line strategy to improve peak shape.

  • At intermediate pH: Both the amine and silanol groups can be ionized, leading to strong electrostatic interactions and significant peak tailing.[8] It's generally advisable to operate well away from the analyte's pKa.[8]

  • At high pH (typically > 8.0, with appropriate pH-stable columns): The basic amine is in its neutral form, which can minimize ionic interactions with the stationary phase.[6] However, this requires columns specifically designed for high pH stability to prevent dissolution of the silica backbone.[9]

Q3: How do mobile phase additives like triethylamine (TEA) or diethylamine (DEA) improve peak shape?

A3: Mobile phase additives, such as TEA or DEA, are competing bases.[10] They are added in small concentrations (typically 0.1-0.5%) to the mobile phase to "mask" or "block" the active silanol sites on the stationary phase.[11][12] By preferentially interacting with the silanol groups, these additives prevent the basic chiral amine analyte from engaging in these strong, secondary interactions, leading to a more symmetrical peak shape.[4]

Q4: What are the key differences between coated and immobilized chiral stationary phases (CSPs) for amine analysis?

A4: Polysaccharide-based CSPs are widely used for chiral separations and come in two main types: coated and immobilized.[13]

  • Coated CSPs: The chiral selector is physically adsorbed onto the silica surface.[14] While often providing excellent enantioselectivity, they have limitations on the types of organic solvents that can be used, as aggressive solvents can strip the coating.[15][16]

  • Immobilized CSPs: The chiral selector is covalently bonded to the silica support.[14] This provides much greater robustness and allows for the use of a wider range of solvents, including those that would damage a coated phase.[13][17] This expanded solvent choice can be crucial for optimizing the separation of challenging basic amines.[14] In some cases, coated phases may offer better initial chiral discrimination, but immobilized phases are generally preferred for their durability.[15]

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

This section provides a systematic approach to diagnosing and resolving poor peak shape for your basic chiral amine analyses.

Problem: Severe Peak Tailing

Potential Cause 1: Strong Silanol Interactions

This is the most common culprit. The basic amine analyte is interacting with acidic silanol groups on the silica-based stationary phase.

Solutions:

  • Introduce a Competing Base: Add a basic modifier to your mobile phase.

    • Protocol: Start by adding 0.1% (v/v) of diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[11] You may need to optimize the concentration, but this is a good starting point. Be aware that long-term use of amine additives can condition the column, so it's good practice to dedicate columns for methods using basic additives.[11]

  • Adjust Mobile Phase pH: Lowering the pH can suppress silanol ionization.

    • Protocol: If your analyte and column are stable at low pH, try adding 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH to around 2-3.[6] TFA can also act as an ion-pairing agent, further improving peak shape.[6]

  • Use a Modern, End-Capped Column: Newer columns are designed with better end-capping and are made from higher purity silica, which reduces the number of accessible silanol groups.[2][8]

Potential Cause 2: Inappropriate Mobile Phase Conditions

The composition of your mobile phase can significantly impact peak shape.

Solutions:

  • Optimize Organic Modifier: The choice of organic solvent can influence interactions.

    • Protocol: In reversed-phase, compare the performance of acetonitrile and methanol. Methanol can sometimes offer better peak shape due to its ability to hydrogen bond with silanol groups, effectively shielding them.[4] In normal-phase, experiment with different alcohols like ethanol and isopropanol.[11]

  • Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol effects.[7]

    • Protocol: If using a buffer, try increasing the concentration to >20 mM.[7]

Potential Cause 3: Column Issues

The column itself could be the source of the problem.

Solutions:

  • Column Conditioning: New columns may require conditioning.

    • Protocol: Make several injections of a high-concentration standard of your basic analyte.[3] This can saturate the most active sites on the stationary phase, leading to improved peak shape in subsequent injections.[3]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

    • Protocol: If you have an immobilized CSP, you may be able to use a regeneration procedure with strong solvents to restore performance.[18] For coated phases, this is not an option. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[10]

Potential Cause 4: System and Injection Issues

Problems outside of the column can also contribute to poor peak shape.

Solutions:

  • Check for Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[8][10]

    • Protocol: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that the length is minimized.[8]

  • Sample Overload: Injecting too much sample can lead to peak distortion.[19]

    • Protocol: Try reducing the injection volume or the concentration of your sample.[12]

  • Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.[19]

    • Protocol: Whenever possible, dissolve your sample in the initial mobile phase.[19]

Visualizing the Problem and Solution

To better understand the primary cause of peak tailing and how mobile phase additives work, consider the following diagrams:

cluster_0 Without Additive cluster_1 With Additive Silica Silica Surface (Si-O⁻) Tailing Peak Tailing Silica->Tailing Amine Basic Amine (R-NH₃⁺) Amine->Silica Strong Ionic Interaction Silica_w_add Silica Surface (Si-O⁻) Amine_w_add Basic Amine (R-NH₃⁺) Symmetry Symmetrical Peak Amine_w_add->Symmetry Additive Additive (e.g., TEA) Additive->Silica_w_add Masks Silanol Sites

Caption: Interaction of a basic amine with the stationary phase.

The diagram above illustrates how a basic mobile phase additive can mitigate peak tailing by blocking the active silanol sites on the silica surface.

A Systematic Approach to Troubleshooting

When faced with poor peak shape, a logical, step-by-step approach is most effective.

start Poor Peak Shape (Tailing) check_system 1. Check System (Extra-column volume, leaks) start->check_system optimize_mp 2. Optimize Mobile Phase check_system->optimize_mp add_additive Add Competing Base (e.g., 0.1% DEA/TEA) optimize_mp->add_additive If pH neutral/basic adjust_ph Adjust pH (e.g., 0.1% FA/TFA) optimize_mp->adjust_ph If pH acidic change_column 3. Evaluate Column add_additive->change_column adjust_ph->change_column condition_column Condition New Column change_column->condition_column New Column replace_column Replace Old/Contaminated Column change_column->replace_column Old Column end Symmetrical Peak condition_column->end replace_column->end

Caption: Troubleshooting workflow for poor peak shape.

This workflow provides a structured path to identify and resolve the root cause of peak tailing in your chiral amine analysis.

Data Summary Table

ParameterRecommendationRationale
Mobile Phase Additive 0.1% - 0.5% DEA or TEACompetes with the basic analyte for active silanol sites, reducing secondary interactions.[11]
Mobile Phase pH ≤ 3.0 (with acid-stable column)Suppresses the ionization of silanol groups, minimizing their interaction with the protonated amine.[6]
Column Chemistry Modern, high-purity, end-capped silica; Immobilized CSPsReduces the number of available silanol groups and provides greater solvent flexibility.[2]
Sample Concentration As low as practicalAvoids column overload, which can lead to peak distortion.
Injection Solvent Match to initial mobile phasePrevents peak shape issues caused by solvent mismatch.[19]

By understanding the fundamental interactions at play and systematically applying these troubleshooting strategies, you can overcome the challenges of poor peak shape and achieve robust, reliable, and accurate results in your analysis of basic chiral amines.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.).
  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. (n.d.). Waters Knowledge Base.
  • Why would a basic compound tail more on my new reverse-phase column and then tail less as I make more injections? - WKB235916. (n.d.).
  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
  • Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation. (n.d.). Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • HPLC Peak Tailing. (n.d.). Axion Labs.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023, July 19). ResearchGate.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (n.d.).
  • Troubleshooting peak tailing in chiral HPLC of Butane-2-sulfonamide. (n.d.). Benchchem.
  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate.
  • Advantages of using immobilized stationary phases in chiral separations. (n.d.).
  • Advantages of using immobilized stationary phases in chiral separations. (n.d.). Phenomenex.
  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (2021, September 9). PubMed Central (PMC).
  • Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. (n.d.).
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Enantioseparation of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol: A Comparative Analysis of Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical integrity of chiral intermediates is paramount. The enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles, making their effective separation and quantification a critical aspect of process control and regulatory compliance. This guide provides an in-depth comparison of chiral stationary phases (CSPs) for the challenging enantioseparation of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol, a key chiral building block. Drawing upon established methodologies for structurally analogous compounds and the fundamental principles of chiral recognition, this document offers researchers, scientists, and drug development professionals a comprehensive resource for selecting and optimizing a robust analytical method.

The Challenge: Resolving a Chiral Amino Alcohol

3-Amino-3-(4-bromophenyl)propan-1-ol possesses a single stereocenter, giving rise to two enantiomers. The presence of a primary amine, a hydroxyl group, and a π-electron-rich bromophenyl moiety provides multiple potential sites for interaction with a chiral stationary phase. The goal is to exploit these interactions to achieve differential retention and, consequently, baseline separation of the (S) and (R) enantiomers. This guide will compare three major classes of CSPs renowned for their efficacy in separating amino alcohols and similar structures: the Pirkle-type, polysaccharide-based, and macrocyclic glycopeptide CSPs.

Comparative Analysis of Chiral Stationary Phases

The selection of an appropriate CSP is the cornerstone of a successful chiral separation. The table below provides a comparative overview of the performance and methodological considerations for three leading CSPs for the separation of this compound.

Chiral Stationary Phase (CSP)Chiral SelectorPrinciple of SeparationTypical Mobile PhaseExpected PerformanceAdvantagesDisadvantages
(R,R) Whelk-O1 (Pirkle-type)1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthreneπ-π interactions, hydrogen bonding, dipole-dipole interactionsNormal Phase: Hexane/Ethanol with acidic and basic additivesHigh selectivity and resolution are anticipated, based on data from structurally similar compounds[1].Covalently bonded phase offers broad mobile phase compatibility and durability[2][3]. Proven efficacy for a wide range of racemates[2][3][4].May require optimization of mobile phase additives for optimal peak shape and resolution.
Chiralpak® AD-H (Polysaccharide-based)Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharideNormal Phase: Hexane/Isopropanol with a basic additive (e.g., DEA)Good to excellent enantioselectivity is expected for this class of compounds[5].Broad applicability for a wide range of chiral compounds. High success rate for method development.Coated nature of the stationary phase imposes limitations on the choice of solvents to prevent damage[6][7].
CHIROBIOTIC® T (Macrocyclic Glycopeptide)TeicoplaninComplex formation via hydrogen bonding, ionic interactions, and inclusion in the macrocyclic cavityPolar Organic, Reversed-Phase, or Polar Ionic ModesGood potential for separation, especially for polar and ionizable analytes like amino alcohols[8].Can often separate underivatized polar compounds[8]. Offers multiple separation modes.The mechanism of interaction can be complex, sometimes leading to longer method development times.

In-Depth Mechanistic Insights

The chiral recognition mechanism is a nuanced interplay of intermolecular forces. For the (R,R) Whelk-O1 , the π-basic bromophenyl ring of the analyte can form a strong π-π interaction with the π-acidic dinitrobenzoyl group of the chiral selector.[2][3][4] Simultaneously, the amino and hydroxyl groups of the analyte can engage in hydrogen bonding with the amide functionality of the selector. The combination of these interactions for one enantiomer results in a more stable diastereomeric complex and thus, longer retention on the column.

Polysaccharide-based CSPs like Chiralpak® AD-H function by creating chiral grooves on the surface of the silica gel.[5] Enantiomers fit differently into these grooves, leading to differential interaction energies. Hydrogen bonding between the analyte's polar groups and the carbamate linkages of the chiral selector is a primary driver of separation.

Macrocyclic glycopeptide CSPs , such as CHIROBIOTIC® T, offer a unique "basket-like" structure.[8] The analyte can enter the macrocyclic cavity and interact through a combination of hydrogen bonding, ionic interactions (with the amino and acidic functionalities of the glycopeptide), and hydrophobic interactions.

Experimental Protocols

The following protocols are provided as a starting point for method development. Optimization will likely be necessary to achieve baseline separation for this compound.

Protocol 1: Separation on (R,R) Whelk-O1 (Pirkle-type CSP)

This method is adapted from a validated protocol for the closely related compound, β-amino-β-(4-bromophenyl) propionic acid[1].

Chromatographic Conditions:

  • Column: (R,R) Whelk-O1, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) / Isopropylamine (95:5:0.1:0.025 v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Ethanol:TFA (100:1) to a concentration of 1.0 mg/mL.

Rationale for Experimental Choices:

  • The use of a normal phase mobile phase with a low percentage of a polar alcohol modifier (ethanol) provides good selectivity for many chiral separations on Pirkle-type phases.

  • Trifluoroacetic acid (TFA) is added to protonate the primary amine of the analyte, which can enhance its interaction with the stationary phase and improve peak shape.

  • Isopropylamine, a basic additive, is used to counteract the acidic effects of TFA on the silica support and to minimize peak tailing.

Protocol 2: Screening on Chiralpak® AD-H (Polysaccharide-based CSP)

This protocol is a standard starting point for screening amino alcohols on polysaccharide-based CSPs.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

Rationale for Experimental Choices:

  • A mobile phase of hexane and isopropanol is a common starting point for normal phase chiral separations on polysaccharide columns.

  • Diethylamine (DEA) is a basic modifier that is often essential for obtaining good peak shapes for basic analytes like primary amines by minimizing interactions with residual acidic silanol groups on the silica surface.[6][7][9]

Visualizing the Workflow

A systematic approach to chiral method development is crucial for efficiency. The following diagram illustrates a typical workflow.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method Start Racemic Analyte Sample CSP_Selection Select CSPs: 1. (R,R) Whelk-O1 2. Chiralpak AD-H 3. CHIROBIOTIC T Start->CSP_Selection Screening Screen with Generic Mobile Phases CSP_Selection->Screening Evaluation Evaluate Resolution (Rs) and Selectivity (α) Screening->Evaluation Optimization Optimize Mobile Phase: - Modifier Ratio - Additives (Acid/Base) - Flow Rate - Temperature Evaluation->Optimization Partial or No Separation Validation Method Validation: - Linearity - Accuracy - Precision - Robustness Evaluation->Validation Baseline Separation (Rs > 1.5) Optimization->Validation Final_Method Final Validated Chiral HPLC Method Validation->Final_Method

Caption: A generalized workflow for chiral method development, from initial screening to a validated method.

Conclusion and Recommendations

For the enantioseparation of this compound, a systematic screening approach is recommended. Based on the successful separation of a close structural analog, the (R,R) Whelk-O1 Pirkle-type CSP presents a highly promising starting point. Its robust, covalently bonded nature and proven track record with similar compounds make it a reliable choice.[1][2][3] Polysaccharide-based phases such as Chiralpak® AD-H also offer a high probability of success and should be included in the initial screening. The choice between these CSPs will ultimately depend on the specific separation goals, such as analytical quantification or preparative isolation, and the experimental outcomes of the initial screening and subsequent optimization. By understanding the underlying principles of chiral recognition and adopting a logical, stepwise approach to method development, researchers can confidently establish a robust and reliable method for the critical analysis of this important chiral intermediate.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021-06-30). [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Trade Science Inc. Journals. [Link]

  • 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. PubChem. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

  • Instruction manual for chiralpak® as-h. Daicel Chiral Technologies. [Link]

  • Regis Technologies - HPLC. Regis Technologies. [Link]

  • WHELK-O®1. Regis Technologies. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing). [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OX-3 and CHIRALCEL® OZ-3. Daicel Chiral Technologies. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® AD-3, AS-3 and CHIRALCEL® OD-3, OJ-3. Daicel Chiral Technologies. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Regis Whelk O-1 Chiral Columns. Element Lab Solutions. [Link]

  • Amino alcohol-derived chiral stationary phases. PubMed. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® AD-3, CHIRALPAK® AS-3, CHIRALCEL® OD-3 and CHIRALCEL® OJ-3. Daicel Chiral Technologies. [Link]

  • (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. PubChem. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, CHIRALPAK® IB-3, CHIRALPAK® IC-3, CHIRALPAK® ID-3, CHIRALPAK® IE-3 and CHIRALPAK® IF-3 . Daicel Chiral Technologies. [Link]

  • Whelk-O 1. MZ-Analysentechnik. [Link]

  • Daicel CHIRALPAK ID-3 HPLC Analytical Column, 3 um, ID 4.6 mm x L 150 mm. Daicel Chiral Technologies. [Link]

  • Whelk-O®1. Jasco France. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK- 3, IM-3, and IN-3 . Daicel Chiral Technologies. [Link]

Sources

A Comparative Guide to the Asymmetric Synthesis of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral β-amino alcohol, (s)-3-Amino-3-(4-bromophenyl)propan-1-ol, is a valuable building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. Its synthesis in high enantiomeric purity is therefore of significant interest. This guide provides a comparative analysis of the primary asymmetric strategies for the synthesis of this target molecule, offering insights into the mechanistic underpinnings, detailed experimental protocols, and performance data to aid researchers in selecting the most suitable method for their needs.

Introduction to Synthetic Strategies

The key challenge in the synthesis of this compound lies in the stereoselective formation of the chiral center at the C-3 position. Several powerful methodologies in asymmetric synthesis can be employed to achieve this, each with its own set of advantages and limitations. This guide will focus on a comparative analysis of four principal approaches:

  • Asymmetric Reduction of a Prochiral β-Amino Ketone: A convergent and efficient method that utilizes a chiral catalyst to stereoselectively reduce the ketone functionality.

  • Enzymatic Kinetic Resolution of a Racemic Mixture: A biocatalytic approach that leverages the enantioselectivity of enzymes to separate the desired (s)-enantiomer from a racemic mixture.

  • Chiral Auxiliary-Mediated Synthesis: A substrate-controlled diastereoselective method where a chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming reaction.

  • Biocatalytic Asymmetric Synthesis via Transamination: A direct and atom-economical enzymatic approach that installs the chiral amine functionality onto a prochiral ketone.

Below, we delve into the specifics of each of these methods, providing both the theoretical basis and practical experimental details.

Method 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] This method employs a chiral oxazaborolidine catalyst, which, in the presence of a stoichiometric borane source, facilitates the stereoselective delivery of a hydride to one face of the ketone.

Mechanistic Rationale

The enantioselectivity of the CBS reduction stems from the formation of a rigid, bicyclic transition state. The oxazaborolidine catalyst coordinates to both the borane reducing agent and the ketone substrate. This ternary complex orients the ketone in a sterically defined manner, exposing one face to intramolecular hydride delivery from the coordinated borane.[2][4] The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates the stereochemical outcome of the reduction. For the synthesis of the (s)-alcohol, the (S)-CBS catalyst is typically employed.

CBS_Reduction_Workflow cluster_prep Precursor Synthesis cluster_reduction Asymmetric Reduction cluster_product Final Product ketone 3-Amino-1-(4-bromophenyl)propan-1-one cbs_reduction CBS Reduction with (S)-catalyst and Borane ketone->cbs_reduction Prochiral Substrate product This compound cbs_reduction->product Enantioselective Hydride Delivery

Caption: Workflow for the CBS Reduction of the precursor β-amino ketone.

Experimental Protocol: CBS Reduction of 3-Amino-1-(4-bromophenyl)propan-1-one
  • Materials:

    • 3-Amino-1-(4-bromophenyl)propan-1-one hydrochloride

    • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

    • Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • The precursor, 3-amino-1-(4-bromophenyl)propan-1-one hydrochloride, is first neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted into an organic solvent. The organic layer is dried and the solvent removed to yield the free aminoketone.

    • To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous THF at -20 °C under an inert atmosphere, add the borane source (e.g., BMS, 1.0 eq.) dropwise.

    • Add a solution of the free aminoketone in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

    • Stir the reaction mixture at -20 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, quench by the slow addition of methanol at -20 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Concentrate the mixture under reduced pressure.

    • The residue is then taken up in an organic solvent and washed with saturated aqueous sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by silica gel column chromatography to afford this compound.

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful biocatalytic strategy for the separation of enantiomers from a racemic mixture. This method relies on the high enantioselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Mechanistic Rationale

In the context of resolving racemic 3-Amino-3-(4-bromophenyl)propan-1-ol, a lipase can be used to selectively acylate the hydroxyl group of one enantiomer. For instance, using an appropriate lipase, the (R)-enantiomer can be selectively acylated, leaving the desired (S)-enantiomer as the unreacted alcohol. The success of this method hinges on the high enantioselectivity of the chosen lipase for the specific substrate.

EKR_Workflow cluster_start Starting Material cluster_resolution Kinetic Resolution cluster_products Separated Products racemate Racemic 3-Amino-3-(4-bromophenyl)propan-1-ol lipase Lipase-catalyzed Acylation racemate->lipase Racemic Substrate s_product This compound lipase->s_product Unreacted (S)-enantiomer r_ester (R)-acylated amino alcohol lipase->r_ester Acylated (R)-enantiomer

Caption: Workflow for the Enzymatic Kinetic Resolution of the racemic amino alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Materials:

    • Racemic 3-Amino-3-(4-bromophenyl)propan-1-ol

    • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica lipase B, or Amano Lipase PS from Pseudomonas cepacia)

    • Acyl donor (e.g., vinyl acetate, ethyl acetate)

    • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

    • Molecular sieves (optional, to maintain anhydrous conditions)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of racemic 3-Amino-3-(4-bromophenyl)propan-1-ol (1.0 eq.) in an anhydrous organic solvent, add the immobilized lipase and the acyl donor (1.5-2.0 eq.).

    • The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (typically 30-50 °C).

    • The progress of the reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

    • The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.

    • The enzyme is removed by filtration.

    • The solvent is evaporated, and the resulting mixture of the (s)-alcohol and the (R)-acylated alcohol is separated by silica gel column chromatography.

Method 3: Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis.[5] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed. The Evans oxazolidinone auxiliaries are particularly effective for stereoselective aldol reactions.[6]

Mechanistic Rationale

In this approach, a chiral oxazolidinone, derived from a readily available amino acid, is acylated to form an N-acyl oxazolidinone. Deprotonation of this imide with a suitable base generates a chiral enolate. The stereochemistry of the subsequent aldol reaction with an aldehyde is controlled by the steric bulk of the oxazolidinone auxiliary, which directs the electrophile to attack from the less hindered face of the enolate. This results in the formation of a new stereocenter with high diastereoselectivity. Subsequent reduction of the ketone and removal of the auxiliary yields the desired chiral amino alcohol.

Evans_Auxiliary_Workflow cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_product Final Product auxiliary Chiral Oxazolidinone acylation Acylation auxiliary->acylation acetyl_halide Acetyl Halide acetyl_halide->acylation aldol Diastereoselective Aldol Reaction with 4-bromobenzaldehyde acylation->aldol reduction Ketone Reduction aldol->reduction cleavage Auxiliary Cleavage reduction->cleavage product This compound cleavage->product

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Experimental Protocol: Evans Auxiliary Approach
  • Materials:

    • (S)-4-benzyl-2-oxazolidinone

    • n-Butyllithium

    • Acetyl chloride

    • Titanium(IV) chloride

    • Diisopropylethylamine

    • 4-Bromobenzaldehyde

    • Reducing agent (e.g., sodium borohydride)

    • Lithium hydroxide

    • Hydrogen peroxide

  • Procedure:

    • Acylation: The chiral oxazolidinone is acylated with acetyl chloride to form the corresponding N-acetyl oxazolidinone.

    • Aldol Reaction: The N-acetyl oxazolidinone is treated with a Lewis acid (e.g., TiCl₄) and a hindered base (e.g., diisopropylethylamine) to form a titanium enolate. This enolate then reacts with 4-bromobenzaldehyde in a highly diastereoselective aldol addition.

    • Reduction: The resulting β-hydroxy ketone is then reduced to the corresponding diol using a suitable reducing agent.

    • Auxiliary Cleavage: The chiral auxiliary is cleaved, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield this compound. The chiral auxiliary can often be recovered.

Method 4: Biocatalytic Asymmetric Synthesis with Transaminases

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[7][8] This biocatalytic approach offers a direct and highly enantioselective route to chiral amines from prochiral ketones.

Mechanistic Rationale

An (S)-selective ω-transaminase can directly convert 3-hydroxy-1-(4-bromophenyl)propan-1-one into this compound. The reaction requires an amino donor, such as isopropylamine or L-alanine, which is converted to acetone or pyruvate, respectively. The high enantioselectivity is a result of the enzyme's chiral active site, which binds the substrate in a specific orientation for the stereoselective transfer of the amino group.[8]

Transaminase_Workflow cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_product Final Product ketone 3-Hydroxy-1-(4-bromophenyl)propan-1-one transaminase (S)-Selective Transaminase ketone->transaminase amine_donor Amino Donor (e.g., Isopropylamine) amine_donor->transaminase product This compound transaminase->product

Caption: Workflow for Transaminase-Catalyzed Asymmetric Synthesis.

Experimental Protocol: Transaminase-Mediated Synthesis
  • Materials:

    • 3-Hydroxy-1-(4-bromophenyl)propan-1-one

    • (S)-selective ω-transaminase (commercially available or expressed in a whole-cell system)

    • Pyridoxal-5'-phosphate (PLP) cofactor

    • Amino donor (e.g., isopropylamine)

    • Buffer solution (e.g., phosphate buffer, pH 7.5)

    • Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

  • Procedure:

    • A reaction mixture is prepared containing the buffer, PLP, the amino donor, and the transaminase enzyme (as a lyophilized powder or whole-cell suspension).

    • The substrate, 3-hydroxy-1-(4-bromophenyl)propan-1-one, is added to the reaction mixture (dissolved in a minimal amount of co-solvent if necessary).

    • The reaction is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • The progress of the reaction and the enantiomeric excess of the product are monitored by HPLC.

    • Once the reaction reaches completion, the enzyme (if in a whole-cell form) is removed by centrifugation.

    • The product is extracted from the aqueous phase with an organic solvent.

    • The organic extracts are combined, dried, and concentrated to yield the crude product, which can be further purified if necessary.

Comparative Analysis of Synthetic Methods

MethodKey Reagents/CatalystsTypical YieldTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
CBS Reduction (S)-CBS catalyst, BoraneHigh (>85%)Very High (>95%)[1]High enantioselectivity, well-established, predictable stereochemistry.[3]Requires stoichiometric, pyrophoric borane reagents; catalyst can be expensive.
Enzymatic Kinetic Resolution Lipase (e.g., Novozym 435), Acyl donorModerate (Max. 50% for one enantiomer)High (>95%)Mild reaction conditions, high enantioselectivity, reusable biocatalyst.Theoretical maximum yield of 50%, requires separation of product from unreacted starting material.
Chiral Auxiliary (Evans) Evans oxazolidinone, Lewis acid, BaseGoodVery High (>98% de)High diastereoselectivity, reliable and well-understood methodology.[6]Multi-step process, requires stoichiometric amounts of the chiral auxiliary, protection/deprotection steps.
Transaminase Biocatalysis (S)-ω-Transaminase, Amino donor, PLPHighExcellent (>99%)[8]Direct, atom-economical, high enantioselectivity, mild and environmentally friendly conditions.Substrate scope can be limited by the specific enzyme, potential for product inhibition.[9]

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through several distinct and powerful methodologies.

  • The Corey-Bakshi-Shibata reduction offers a rapid and highly enantioselective route from the corresponding β-amino ketone, making it an excellent choice for laboratory-scale synthesis where high purity is paramount.

  • Enzymatic kinetic resolution provides a green and efficient method for separating the desired enantiomer from a racemic mixture, although it is inherently limited to a maximum theoretical yield of 50%.

  • The Evans chiral auxiliary approach is a robust and reliable method for constructing the chiral center with excellent diastereoselectivity, though it involves a multi-step sequence.

  • Transaminase-mediated biocatalysis represents the most direct and atom-economical approach, offering outstanding enantioselectivity under mild, environmentally benign conditions.

The optimal choice of synthetic route will depend on the specific requirements of the researcher, including scale, cost considerations, desired purity, and available expertise and equipment. This guide provides the foundational knowledge and practical protocols to make an informed decision for the successful synthesis of this valuable chiral building block.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane. Journal of the Chemical Society, Chemical Communications, (8), 469. [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]

  • Wikipedia contributors. (2023, November 28). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved January 19, 2026, from [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved January 19, 2026, from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved January 19, 2026, from [Link]

  • Ferreira, A. A., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols and esters. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Koszelewski, D., et al. (2010). ω-Transaminase-mediated synthesis of chiral amines. Trends in Biotechnology, 28(6), 324-332. [Link]

  • Turner, N. J. (n.d.). TRANSAMINASES (TAs). Turner Biocatalysis. Retrieved January 19, 2026, from [Link]

  • Sharma, M., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(7), 254. [Link]

  • Gotor-Fernández, V., et al. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 22(16), 8689. [Link]

  • Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved January 19, 2026, from [Link]

  • YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. OChem Explained. [Link]

  • Padilla, F., & Ordóñez, M. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 63(2), 1-17. [Link]

  • Polgár, D., et al. (2019). Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. Molecules, 24(9), 1796. [Link]

  • Wikipedia contributors. (2023, December 2). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Amazon S3. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (2024, May 10). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 103-107. [Link]

  • ResearchGate. (2004, June). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

  • SciSpace. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. [Link]

  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]

  • PubMed. (2002). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. [Link]

  • PubMed Central (PMC). (n.d.). Natural transaminase fusions for biocatalysis. [Link]

  • PubMed Central (PMC). (n.d.). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

  • Ukrainian Chemistry Journal. (2022). HAMARI'S CONTRIBUTION TO THE ASYMMETRIC SYNTHESIS OF TAILOR-MADE AMINO ACIDS. [Link]

  • ResearchGate. (2022, May 22). Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. [Link]

  • PubMed Central (PMC). (n.d.). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]

  • Semantic Scholar. (2021, February 26). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. [Link]

  • PubMed. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. [Link]

  • ResearchGate. (2003, November 19). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. [Link]

  • PubMed Central (PMC). (n.d.). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. [Link]

  • PubMed Central (PMC). (n.d.). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. [Link]

Sources

A Comparative Guide to Chiral β-Amino Alcohols in Drug Design: The Strategic Value of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the demand for structurally complex and stereochemically pure molecules has never been greater.[1][2] Biological systems are inherently chiral, and the therapeutic efficacy and safety of a drug are often dictated by the precise three-dimensional arrangement of its atoms.[3] Chiral building blocks are therefore indispensable tools for medicinal chemists, enabling the efficient construction of enantiomerically pure drug candidates.[4][5] This guide provides an in-depth comparison of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol, a versatile β-amino alcohol, with other classes of chiral building blocks. We will explore its unique synthetic advantages and contextualize its performance against alternative synthons through functional applications and supporting experimental frameworks.

The Central Role of Chirality and the Rise of Specialized Building Blocks

The vast majority of biological targets, such as enzymes and receptors, are chiral macromolecules that selectively interact with only one enantiomer of a chiral drug.[2][3] This stereoselectivity has profound implications for a drug's pharmacokinetics and pharmacodynamics. The "wrong" enantiomer can be inactive, less active, or even responsible for toxic side effects. Consequently, regulatory bodies like the FDA strongly encourage the development of single-enantiomer drugs.[3] This has driven significant innovation in asymmetric synthesis and the commercial availability of diverse, optically pure building blocks.[1][5]

Chiral 1,3-amino alcohols, also known as γ-amino alcohols, are particularly valuable motifs found in numerous natural products and pharmaceuticals.[6][7] Their synthesis, however, requires robust stereocontrol. This guide focuses on a specific β-amino alcohol, this compound, which offers a unique combination of functionalities that make it a strategic asset in drug discovery programs.

cluster_0 Core Chiral Scaffolds cluster_1 Key Chiral Building Block Classes Chiral Pool Chiral Pool Alpha-Amino Acids Alpha-Amino Acids Chiral Pool->Alpha-Amino Acids e.g., Natural Amino Acids Asymmetric Synthesis Asymmetric Synthesis Beta-Amino Alcohols Beta-Amino Alcohols Asymmetric Synthesis->Beta-Amino Alcohols e.g., Asymmetric Hydrogenation Chiral Epoxides/Aziridines Chiral Epoxides/Aziridines Asymmetric Synthesis->Chiral Epoxides/Aziridines Other Amino Alcohols Other Amino Alcohols Asymmetric Synthesis->Other Amino Alcohols Drug Candidate Drug Candidate Alpha-Amino Acids->Drug Candidate Peptidomimetics Beta-Amino Alcohols->Drug Candidate Scaffold Diversification Chiral Epoxides/Aziridines->Drug Candidate Ring-Opening Other Amino Alcohols->Drug Candidate

Figure 1: Logical relationship between chiral sources, building block classes, and their application in constructing drug candidates.

Profile of a Strategic Synthon: this compound

This compound is a trifunctional building block that provides medicinal chemists with multiple, orthogonal handles for molecular elaboration.

  • Structure and Key Features:

    • (S)-Stereocenter: Provides the requisite chirality for stereospecific interactions with biological targets.

    • Primary Amine (-NH₂): A nucleophilic and basic center, ideal for amide bond formation, reductive amination, and sulfonylation to build out a core scaffold.

    • Primary Alcohol (-OH): Can be oxidized, etherified, or esterified, offering another vector for modification.

    • 4-Bromophenyl Ring: This is the key feature for strategic diversification. The bromine atom serves as a versatile reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkyne groups.[8] This is invaluable for exploring Structure-Activity Relationships (SAR).[9]

This combination of features makes the molecule an excellent intermediate for creating libraries of complex, chiral compounds, particularly for therapeutics targeting neurological disorders.[8][9][10]

Comparative Analysis with Alternative Chiral Building Blocks

The choice of a chiral building block is a critical decision in synthesis design. Here, we compare this compound to other common classes.

vs. α-Amino Acids

Alpha-amino acids are the most traditional chiral building blocks, often sourced directly from the "chiral pool" of natural products.[11]

  • Advantages of α-Amino Acids: High optical purity, readily available, and relatively inexpensive.[11] They are the fundamental components for solid-phase peptide synthesis (SPPS).

  • Advantages of this compound:

    • Scaffold Diversity: The 1,3-relationship between the amine and alcohol groups creates a different, often more flexible, molecular backbone compared to the rigid 1,2-relationship in α-amino acids. This is crucial for developing non-peptidic scaffolds and peptidomimetics.

    • Metabolic Stability: Peptides derived from β-amino acids often exhibit enhanced resistance to proteolytic degradation compared to those made from natural α-amino acids.

    • Synthetic Handle: While functionalized α-amino acids exist (e.g., p-bromo-phenylalanine), the integration of the alcohol provides an additional, orthogonal site for modification not present in a standard amino acid.

vs. Other Chiral Amino Alcohols

Chiral amino alcohols are widely used, not only as structural components but also as ligands and catalysts in asymmetric synthesis.[12][13][14]

  • As Catalysts/Ligands: Many simpler β-amino alcohols are precursors to chiral ligands (e.g., oxazaborolidines for asymmetric reductions).[13] Their performance is typically benchmarked in reactions like the enantioselective addition of diethylzinc to aldehydes.

  • As Building Blocks: When used as a building block, the key differentiator for this compound is the bromophenyl group. A simple phenyl or cyclohexyl group lacks the specific chemical handle for late-stage diversification via cross-coupling, which is a cornerstone of modern medicinal chemistry for rapid SAR exploration.[15]

Table 1: Performance of Representative Chiral Amino Alcohol-Derived Catalysts in a Benchmark Asymmetric Reaction

Catalyst/Ligand TypeCatalyst Loading (mol%)Metal Co-catalystBaseSolventTime (h)Temp (°C)Yield (%)ee (%)Reference
Chiral bis(β-amino alcohol)20Cu(OAc)₂·H₂O-Ethanol2425>9994.6[16]
(1R,2S)-N-Pyrrolidinylnorephedrine10--Toluene7209598[16]
Chiral ferrocenyl amino alcohol2--Toluene48259299[16]
(Note: This table illustrates the use of amino alcohols as catalysts in the asymmetric Henry reaction, a different application than their use as a direct structural building block, to highlight the diversity within this chemical class.)
vs. Chiral Epoxides and Aziridines

These three-membered rings are powerful synthons because they can be opened by nucleophiles (like ammonia for epoxides or water for N-activated aziridines) to generate 1,2-amino alcohols.

  • Advantages of Epoxides/Aziridines: Provide access to 1,2-amino alcohol scaffolds through highly stereospecific ring-opening reactions.

  • Advantages of this compound:

    • Direct Access to 1,3-Scaffold: It directly provides the 1,3-amino alcohol architecture, avoiding the need for multi-step homologation procedures (like the Arndt-Eistert reaction) that would be required to convert an α-amino acid into a β-amino acid precursor.[17]

    • Reduced Synthetic Complexity: Using a pre-formed, functionalized building block simplifies the overall synthetic route, often leading to higher overall yields and fewer purification steps compared to building the scaffold from simpler precursors.

Experimental Protocols and Workflows

To illustrate the practical utility of this compound, we provide a representative experimental protocol for a key synthetic transformation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for SAR Exploration

This protocol demonstrates the use of the bromophenyl moiety as a handle for diversification, a key advantage of this building block.

Objective: To couple a new aryl group to the 4-position of the phenyl ring to explore how this modification impacts biological activity.

Methodology:

  • Reactant Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by the addition of a base such as sodium carbonate (Na₂CO₃, 2.0 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The enantiomeric excess can be confirmed by chiral HPLC if necessary.

Start Start Prep Prepare Reactants in Schlenk Flask under Argon Start->Prep Add Add Degassed Solvent and Base Prep->Add Heat Heat Reaction Mixture (80-100 °C) Add->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Cool, Dilute, and Perform Aqueous Workup Monitor->Workup Purify Purify by Flash Column Chromatography Workup->Purify Validate Characterize Product (NMR, HRMS, Chiral HPLC) Purify->Validate End End Validate->End

Sources

Enantiomeric excess determination of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol by different techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiopurity in Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different effects in a biological system. One enantiomer may be therapeutically active, while the other could be inert, less active, or even dangerously toxic. Consequently, the accurate determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a cornerstone of drug development and quality control.[1]

This guide provides a comparative analysis of various analytical techniques for determining the enantiomeric excess of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol , a chiral amino alcohol and a valuable building block in pharmaceutical synthesis. We will delve into the principles, experimental protocols, and relative merits of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy, providing researchers, scientists, and drug development professionals with the insights needed to select the most appropriate method for their specific needs.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and widely adopted technique for separating and quantifying enantiomers. Its efficacy lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities, leading to different retention times.

Causality of Experimental Choices: The target molecule, 3-Amino-3-(4-bromophenyl)propan-1-ol, lacks a strong chromophore, making direct detection by a standard UV detector inefficient. To overcome this, a pre-column derivatization step is employed to attach a UV-active tag, such as 3,5-Dinitrobenzoyl chloride. This not only enhances detectability but can also improve the chiral recognition on the CSP. Polysaccharide-based CSPs are often the first choice for amino alcohols due to their broad applicability and excellent resolving power.

Experimental Protocol: Indirect Chiral HPLC via Derivatization
  • Derivatization:

    • Dissolve 1 mg of the this compound sample in 1 mL of anhydrous acetonitrile.

    • Add 1.2 equivalents of 3,5-Dinitrobenzoyl chloride.

    • Add 1.5 equivalents of a non-chiral base, such as triethylamine, to act as an acid scavenger.

    • Allow the reaction to proceed at room temperature for 1-2 hours. Monitor for completion using thin-layer chromatography (TLC).

  • Sample Preparation:

    • Once the reaction is complete, dilute the mixture with the mobile phase to an appropriate concentration (e.g., 0.5 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Polysaccharide-based CSP (e.g., Amylose or Cellulose phenylcarbamate derivatives).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio must be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Data Presentation

Table 1: Hypothetical Chiral HPLC Results for Derivatized Analyte

EnantiomerRetention Time (min)Peak Area
(R)-enantiomer8.515,000
(S)-enantiomer10.21,485,000

Calculation: % ee = [(1,485,000 - 15,000) / (1,485,000 + 15,000)] * 100 = 98.0%

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Derivatize Derivatize Analyte (3,5-Dinitrobenzoyl chloride) Dilute Dilute in Mobile Phase Derivatize->Dilute Filter Filter Sample (0.45 µm) Dilute->Filter Inject Inject onto Chiral Column Filter->Inject Separate Isocratic Elution & Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Chiral HPLC workflow with pre-column derivatization.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds.[2] Similar to HPLC, separation is achieved on a chiral stationary phase, typically based on cyclodextrin derivatives for GC.[3]

Causality of Experimental Choices: The target amino alcohol is not sufficiently volatile for direct GC analysis. Therefore, derivatization of both the amino and hydroxyl groups is necessary. A common approach is acylation with an agent like trifluoroacetic anhydride (TFAA), which creates a more volatile and thermally stable derivative. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

Experimental Protocol: Chiral GC with Derivatization
  • Derivatization:

    • Dissolve 1 mg of the analyte in 500 µL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes in a sealed vial.

    • After cooling, evaporate the excess reagents under a gentle stream of nitrogen.

  • Sample Preparation:

    • Re-dissolve the residue in 1 mL of dichloromethane or another suitable solvent for injection.

  • GC Conditions:

    • Column: Cyclodextrin-based chiral capillary column (e.g., Chirasil-L-Val).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 120°C, hold for 1 min, then ramp to 200°C at 5°C/min.

    • Carrier Gas: Helium or Hydrogen.

    • Detector: FID at 270°C.

  • Data Analysis:

    • Integrate the peak areas and calculate the enantiomeric excess as described for HPLC.

Data Presentation

Table 2: Hypothetical Chiral GC Results for Derivatized Analyte

EnantiomerRetention Time (min)Peak Area
(R)-enantiomer12.18,200
(S)-enantiomer12.5811,800

Calculation: % ee = [(811,800 - 8,200) / (811,800 + 8,200)] * 100 = 98.0%

Workflow Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Derivatize Derivatize Analyte (TFAA) Evaporate Evaporate Reagents Derivatize->Evaporate Redissolve Redissolve in Solvent Evaporate->Redissolve Inject Inject into GC Redissolve->Inject Separate Temperature Program Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Chiral GC workflow with derivatization for volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct advantage as it does not require chromatographic separation. However, since enantiomers are indistinguishable in a standard (achiral) NMR environment, a chiral auxiliary must be introduced to induce diastereomeric differences.[4] This can be achieved through two primary mechanisms: covalent bonding with a Chiral Derivatizing Agent (CDA) or non-covalent association with a Chiral Solvating Agent (CSA).[4]

A. Using Chiral Derivatizing Agents (CDAs)

Principle: A CDA is an enantiomerically pure compound that reacts with the analyte to form a stable pair of diastereomers.[5] These diastereomers have different chemical and physical properties, resulting in distinct and resolvable signals in the NMR spectrum.[5] The relative integration of these signals directly reflects the original enantiomeric ratio.[5] A well-known CDA for alcohols and amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[5]

Causality of Experimental Choices: The reaction between the CDA and the analyte must be quantitative, and the CDA must react at the same rate with both enantiomers to prevent kinetic resolution, which would skew the results.[5] The choice of CDA is critical and depends on the analyte's functional groups to ensure a clean reaction and produce diastereomers with sufficiently separated NMR signals for accurate integration.

  • Derivatization:

    • In an NMR tube, dissolve ~5 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a trace of pyridine.

    • Add ~1.1 equivalents of enantiomerically pure (R)-Mosher's acid chloride.

    • Mix thoroughly and allow the reaction to proceed to completion.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum. The trifluoromethyl group of Mosher's acid provides a sensitive ¹⁹F probe with no background signals.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Carefully integrate these signals.

    • Calculate the enantiomeric excess from the integration ratio.

CDA_NMR_Workflow Prep Dissolve Analyte in Deuterated Solvent AddCDA Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) Prep->AddCDA React Formation of Diastereomers AddCDA->React Acquire Acquire NMR Spectrum (¹H or ¹⁹F) React->Acquire Analyze Integrate Distinct Signals & Calculate % ee Acquire->Analyze

Caption: Workflow for ee determination using NMR with a CDA.

B. Using Chiral Solvating Agents (CSAs)

Principle: CSAs, or chiral shift reagents, form transient, non-covalent diastereomeric complexes with the analyte.[4] This weak interaction is sufficient to alter the chemical environment of the enantiomers differently, leading to the splitting of certain signals in the NMR spectrum.[4][6] Unlike CDAs, this method is non-destructive. BINOL derivatives are common CSAs for amino alcohols.[7]

Causality of Experimental Choices: The interaction between the CSA and analyte is an equilibrium process, sensitive to concentration, solvent, and temperature. These parameters must be carefully controlled and optimized to achieve maximum signal separation (anisochrony). Non-polar deuterated solvents like CDCl₃ or C₆D₆ are preferred as they minimize competition with the desired analyte-CSA interaction.[7]

  • Sample Preparation:

    • Dissolve ~5-10 mg of the analyte in 0.6 mL of a non-polar deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add ~1.1 equivalents of an enantiomerically pure CSA (e.g., (R)-1,1'-Bi-2-naphthol, (R)-BINOL).

    • Gently mix the sample.

  • NMR Acquisition:

    • Acquire another ¹H NMR spectrum. It may be necessary to test different analyte/CSA ratios to optimize signal resolution.

  • Data Analysis:

    • Compare the spectra before and after adding the CSA.

    • Identify a well-resolved proton signal that has split into two distinct signals for the diastereomeric complexes.

    • Integrate these signals and calculate the % ee.

CSA_NMR_Workflow Prep Dissolve Analyte in Deuterated Solvent AddCSA Add Chiral Solvating Agent (e.g., (R)-BINOL) Prep->AddCSA Complex Transient Diastereomeric Complex Formation AddCSA->Complex Acquire Acquire ¹H NMR Spectrum Complex->Acquire Analyze Integrate Split Signals & Calculate % ee Acquire->Analyze

Caption: Workflow for ee determination using NMR with a CSA.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light by chiral molecules.[8] Enantiomers produce mirror-image CD spectra. For a mixture of enantiomers, the magnitude of the CD signal at a specific wavelength is directly proportional to the excess of one enantiomer over the other.[9]

Causality of Experimental Choices: This technique requires that the analyte possesses a chromophore in proximity to the chiral center. The bromophenyl group in the target molecule serves this purpose. The method is highly dependent on establishing a reliable calibration curve using standards of known enantiomeric composition. This makes it less of a primary method and more suitable for routine analysis once a standard is available.

Experimental Protocol
  • Prepare Standards:

    • Prepare a series of solutions with known enantiomeric excess (e.g., 100% S, 75% S, 50% S, racemic, etc.) at a constant total concentration.

  • Acquire Spectra:

    • Record the CD spectrum for each standard solution over the relevant UV wavelength range.

  • Create Calibration Curve:

    • Identify a wavelength with a strong CD signal (a Cotton effect maximum or minimum).

    • Plot the CD signal intensity (in millidegrees) at this wavelength against the known % ee. A linear relationship should be observed.

  • Analyze Unknown Sample:

    • Prepare the unknown sample at the same total concentration as the standards.

    • Record its CD spectrum.

    • Measure the CD signal intensity at the chosen wavelength and determine the % ee by interpolating from the calibration curve.

Workflow Visualization

CD_Workflow Prep Prepare Standards of Known % ee AcquireStd Acquire CD Spectra of Standards Prep->AcquireStd Calibrate Generate Calibration Curve AcquireStd->Calibrate Determine Interpolate % ee from Curve Calibrate->Determine PrepUnk Prepare Unknown Sample AcquireUnk Acquire CD Spectrum of Unknown PrepUnk->AcquireUnk AcquireUnk->Determine

Caption: Workflow for ee determination using CD spectroscopy.

Comparative Summary of Techniques

Table 3: Performance Comparison of Analytical Methods

FeatureChiral HPLCChiral GCNMR with CDANMR with CSACircular Dichroism (CD)
Principle Physical separation on a chiral stationary phase.[10]Separation of volatile enantiomers on a chiral stationary phase.[2]Covalent formation of diastereomers with distinct NMR signals.Non-covalent formation of transient diastereomeric complexes.[4]Differential absorption of circularly polarized light.[8]
Sample Throughput MediumMediumLow to MediumMediumHigh (with automation)
Analysis Time 15-45 min per sample20-60 min per sample10-20 min per sample (plus reaction time)5-15 min per sample< 5 min per sample (after setup)
Precision (%RSD) Excellent (< 2%)Very Good (< 3%)Good (< 5%)Good (< 5%)Good (< 5%), depends on calibration
Instrumentation HPLC with chiral column, UV/other detectorGC with chiral column, FID/MS detectorHigh-field NMR spectrometerHigh-field NMR spectrometerCD Spectropolarimeter
Pros High precision, robust, widely applicable, gold standard for purity.High resolution, very low detection limits.No chromatography needed, provides structural info.Non-destructive, simple sample prep, no reaction needed.Fast, non-destructive, suitable for high-throughput screening.
Cons Method development can be lengthy, may require derivatization.Analyte must be volatile and thermally stable, requires derivatization.Destructive, potential for kinetic resolution, CDA can be expensive.Weaker interactions, signal separation can be small and condition-dependent.Requires pure standards for calibration, less universal, needs a chromophore.

Conclusion and Recommendations

The selection of an optimal technique for determining the enantiomeric excess of this compound is contingent on the specific requirements of the analysis.

  • For Definitive Purity and Quality Control: Chiral HPLC is the gold standard. Its high precision and robustness make it the most reliable method for regulatory submissions and final product release, despite the potential need for method development and derivatization.

  • For High-Sensitivity Trace Analysis: Chiral GC is an excellent choice if the analyte can be successfully derivatized to be volatile and thermally stable. It often provides superior resolution and lower detection limits than HPLC.

  • For Rapid Screening and Mechanistic Studies: NMR spectroscopy is highly valuable. The non-destructive CSA method is ideal for quick checks of enantiopurity during reaction optimization due to its simple "mix-and-measure" nature. The CDA method , while destructive, can provide larger signal separations and is useful when CSA methods fail to give adequate resolution.

  • For High-Throughput Screening (HTS): Circular Dichroism shines in HTS environments where speed is paramount and a calibration curve has been established. It allows for the rapid assessment of many samples in parallel.[11]

Ultimately, a comprehensive understanding of the principles, advantages, and limitations of each technique empowers researchers to make informed decisions, ensuring the scientific rigor and integrity of their work in the development of safe and effective chiral pharmaceuticals.

References

  • Sergio, R., et al. (2010). Enantiomeric excess detection with (S)-3-Phenyl-2-(selenophenyl)propan-1-ol derivatizing agent via mix and shake 77Se NMR. Journal of the Brazilian Chemical Society. [Link]

  • University of Bristol. Determination of enantiomeric excess. School of Chemistry, University of Bristol. [Link]

  • Lin, C., et al. (2003). Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. Chirality. [Link]

  • Freedman, T. B., et al. (2003). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Analytical Chemistry. [Link]

  • Lees, A. J., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]

  • Kim, D., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Bull, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Freedman, T. B., et al. (2003). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Scilit. [Link]

  • Dos Santos, G. G., et al. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health. [Link]

  • Taran, F., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]

  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Chiral derivatization protocol used for determining the ee of.... ResearchGate. [Link]

  • Foley, J. P., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. [Link]

  • ResearchGate. (2025). A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. ResearchGate. [Link]

  • Bull, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. [Link]

  • Zanda, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • National Institutes of Health. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. National Institutes of Health. [Link]

  • Gawley, R. E. (2006). Do the Terms “%ee” and “%de” Make Sense as Expressions of Stereoisomer Composition or Stereoselectivity?. National Institutes of Health. [Link]

  • Gawley, R. E. (2006). Do the Terms “% ee” and “% de” Make Sense as Expressions of Stereoisomer Composition or Stereoselectivity?. The Journal of Organic Chemistry. [Link]

  • Hill, J. P., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications. [Link]

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • University of Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Wikipedia. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

Sources

A Comparative Guide to Catalysts for the Asymmetric Reduction of 3-Amino-3-(4-bromophenyl) Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule dictates its biological activity. The synthesis of chiral syn- and anti-1,3-amino alcohols, valuable building blocks for many therapeutic agents, often relies on the stereoselective reduction of the corresponding β-amino ketones. This guide provides a comparative analysis of the leading catalytic systems for the asymmetric reduction of 3-amino-3-(4-bromophenyl) ketones, offering insights into their performance, mechanisms, and practical applications.

Introduction to the Asymmetric Reduction of β-Amino Ketones

The reduction of 3-amino-3-(4-bromophenyl) ketones presents a dual challenge: achieving high enantioselectivity at the newly formed chiral center and controlling the diastereoselectivity (syn vs. anti) relative to the existing stereocenter at the C3 position. The choice of catalyst is therefore critical in determining the stereochemical outcome of the reaction. This guide will focus on three major classes of catalysts:

  • Oxazaborolidine Catalysts (Corey-Itsuno/CBS Reduction)

  • Ruthenium-Based Catalysts (Noyori Asymmetric Hydrogenation)

  • Biocatalysts (Ketoreductases)

Each of these systems offers distinct advantages and disadvantages in terms of enantioselectivity, diastereoselectivity, substrate scope, and operational simplicity.

Comparative Performance of Catalytic Systems

While direct comparative studies on 3-amino-3-(4-bromophenyl) ketones are not extensively documented in publicly available literature, we can infer performance from studies on structurally similar β-amino aryl ketones and related compounds like 1-(4-bromophenyl)-3-chloropropan-1-one. The following table summarizes the expected performance of each catalyst class for this type of transformation.

Catalyst SystemTypical CatalystReducing AgentDiastereoselectivity (syn:anti)Enantioselectivity (ee%)AdvantagesDisadvantages
CBS Reduction (R)- or (S)-Me-CBSBH₃·THF or BH₃·SMe₂Substrate and protecting group dependent>95%High enantioselectivity, predictable stereochemistry, commercially available catalysts.Requires stoichiometric borane, sensitive to moisture.
Noyori Hydrogenation Ru(II)-diphosphine-diamine complexesH₂ or HCOOH/NEt₃High (often >95:5)>99%High turnover numbers, excellent enantioselectivity, uses clean reducing agents.Requires high-pressure hydrogenation equipment, catalyst can be expensive.
Biocatalysis Ketoreductases (KREDs)Glucose (whole cell) or Isopropanol (isolated enzyme)Often highly selective for one diastereomer>99%Environmentally friendly, mild reaction conditions, high selectivity.Substrate scope can be limited, requires screening of enzyme libraries.

Mechanistic Insights and Stereochemical Control

The stereochemical outcome of the reduction is dictated by the specific interactions between the substrate and the chiral catalyst in the transition state.

Corey-Itsuno/CBS Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate.[1][2] The enantioselectivity is determined by the facial selectivity of hydride transfer from the borane to the ketone, which is controlled by the steric environment of the catalyst. The diastereoselectivity in the reduction of β-amino ketones can be influenced by the nature of the protecting group on the amine, which can either chelate to the catalyst or provide steric hindrance.

CBS_Mechanism cluster_0 CBS Catalytic Cycle CBS_cat CBS Catalyst Complex Catalyst-Borane Complex CBS_cat->Complex Coordination Borane BH₃ Borane->Complex Ketone 3-Amino-3-(4-bromophenyl) Ketone TS Six-membered Transition State Ketone->TS Coordination Complex->TS Product_Complex Product-Catalyst Complex TS->Product_Complex Hydride Transfer Product_Complex->CBS_cat Release Alcohol Chiral Amino Alcohol Product_Complex->Alcohol

Caption: Simplified workflow of the CBS reduction mechanism.

Noyori Asymmetric Hydrogenation

Noyori's catalysts are ruthenium complexes bearing chiral diphosphine and diamine ligands.[3][4] In the presence of a base, these catalysts activate molecular hydrogen or a hydrogen donor like formic acid to perform the reduction. The high level of organization in the transition state, involving metal-ligand bifunctional activation, allows for exceptional levels of both enantioselectivity and diastereoselectivity.[3]

Noyori_Mechanism cluster_1 Noyori Hydrogenation Pathway Ru_precatalyst Ru(II) Precatalyst Active_RuH2 Active Ru-Hydride Ru_precatalyst->Active_RuH2 + H₂, Base H2 H₂ Base Base Outer_Sphere_TS Outer-Sphere Transition State Active_RuH2->Outer_Sphere_TS Ketone β-Amino Ketone Ketone->Outer_Sphere_TS Hydrogen Bonding Product Chiral Amino Alcohol Outer_Sphere_TS->Product Hydride & Proton Transfer Product->Ru_precatalyst Release & Regeneration

Caption: Key steps in the Noyori asymmetric hydrogenation.

Biocatalytic Reduction

Ketoreductases are enzymes that exhibit remarkable stereoselectivity in the reduction of ketones. They utilize a cofactor, typically NADPH or NADH, as the hydride source. The substrate binds to the active site of the enzyme in a specific orientation, leading to hydride delivery to only one face of the carbonyl group. This results in the formation of a single enantiomer and often a single diastereomer of the product.

Biocatalysis_Workflow cluster_2 Biocatalytic Reduction Cycle KRED Ketoreductase (KRED) Enzyme_Substrate Enzyme-Substrate Complex KRED->Enzyme_Substrate NADPH NADPH NADPH->Enzyme_Substrate Hydride Donor Ketone Substrate Ketone->Enzyme_Substrate Enzyme_Substrate->KRED Product Release NADP NADP⁺ Enzyme_Substrate->NADP Product Chiral Alcohol Enzyme_Substrate->Product NADP->NADPH Reduction Cofactor_Regen Cofactor Regeneration System (e.g., Glucose Dehydrogenase) Cofactor_Regen->NADPH

Caption: General scheme for a ketoreductase-catalyzed reduction.

Experimental Protocols

The following are representative protocols for the asymmetric reduction of a β-amino aryl ketone. Note: These are general procedures and may require optimization for the specific substrate.

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction[6]

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • 3-Amino-3-(4-bromophenyl)propan-1-one hydrochloride

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the CBS catalyst solution (0.1 eq).

  • Cool the flask to 0°C and slowly add the borane complex (1.1 eq). Stir for 10 minutes.

  • In a separate flask, suspend the 3-amino-3-(4-bromophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF and neutralize with a suitable base (e.g., triethylamine). Filter to remove the salt.

  • Slowly add the solution of the free β-amino ketone to the catalyst-borane mixture at 0°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

  • Perform an acidic workup with 1 M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by column chromatography.

Protocol 2: Noyori Asymmetric Transfer Hydrogenation[3]

Materials:

  • RuCl or other suitable Noyori-type catalyst

  • Formic acid/triethylamine azeotrope (5:2)

  • 3-Amino-3-(4-bromophenyl)propan-1-one

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • To a reaction vessel, add the ruthenium catalyst (0.01-0.001 eq) and the β-amino ketone (1.0 eq).

  • Purge the vessel with an inert gas (N₂ or Ar).

  • Add the anhydrous solvent, followed by the formic acid/triethylamine azeotrope (2-5 eq).

  • Stir the mixture at the desired temperature (typically 25-40°C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Biocatalytic Reduction with a Ketoreductase[5]

Materials:

  • Ketoreductase (KRED) enzyme preparation (lyophilized powder or solution)

  • NADP⁺ or NAD⁺

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • 3-Amino-3-(4-bromophenyl)propan-1-one

  • Organic co-solvent (e.g., isopropanol or DMSO, if needed)

Procedure:

  • In a temperature-controlled reaction vessel, prepare the buffer solution.

  • Add the KRED, NAD(P)⁺, and the components of the cofactor regeneration system.

  • Dissolve the β-amino ketone substrate in a minimal amount of a water-miscible co-solvent and add it to the reaction mixture.

  • Stir the reaction at a controlled temperature (typically 25-37°C).

  • Monitor the reaction progress by HPLC.

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, and if necessary, perform further extractions of the aqueous layer.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Conclusion

The asymmetric reduction of 3-amino-3-(4-bromophenyl) ketones to their corresponding chiral amino alcohols can be achieved with high stereoselectivity using a variety of catalytic systems. The choice of the optimal catalyst depends on several factors including the desired stereoisomer, scalability, cost, and available equipment.

  • CBS reduction is a reliable and well-established method that provides high enantioselectivity for a wide range of substrates.

  • Noyori asymmetric hydrogenation offers exceptional efficiency and selectivity, making it ideal for large-scale industrial applications, although it requires specialized equipment.

  • Biocatalysis with ketoreductases represents a green and highly selective alternative, often providing access to products with near-perfect enantiomeric and diastereomeric purity under mild conditions.

For any specific application, it is recommended to screen a selection of catalysts from each class to identify the optimal conditions for achieving the desired yield and stereoselectivity.

References

Click to expand
  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Diastereo-, Enantio-, and (Z)-Selective Aminoallylation of Ketones through Reductive Couplings of Azatrienes for the Synthesis of Allylic 1,2-Amino Tertiary Alcohols. National Institutes of Health. [Link]

  • Wikipedia. (2023, December 19). Corey–Itsuno reduction. Wikipedia. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Ghosh, A. K. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]

  • National Center for Biotechnology Information. (2015, October 1). Asymmetric Synthesis of Syn-Propargylamines and Unsaturated β-amino Acids Under Brønsted Base Catalysis. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. National Institutes of Health. [Link]

  • NobelPrize.org. (2001). Ryoji Noyori - Nobel Lecture. NobelPrize.org. [Link]

  • Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. Chem-Station. [Link]

  • National Center for Biotechnology Information. (n.d.). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. National Institutes of Health. [Link]

  • Sci-Hub. (1990). Diastereoselective reduction of acyclic N-aryl-β-amino ketones. J. Chem. Soc., Perkin Trans. 1. [Link]

  • ACS Publications. (2024, December 5). Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. Organic Letters. [Link]

  • Royal Society of Chemistry. (n.d.). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. [Link]

  • ACG Publications. (n.d.). Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues. ACG Publications. [Link]

  • MDPI. (2022, February 8). Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. Molecules. [Link]

  • Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
  • ACS Publications. (n.d.). Biocatalytic Strategies for Nitration Reactions. JACS Au. [Link]

  • National Center for Biotechnology Information. (2019, September 25). Enantioselective Synthesis of 3-Heterosubstituted-2-amino-1-ols by Sequential Metal-Free Diene Aziridination/Kinetic Resolution. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-amino-3-bromophenyl)-2,2-dimethylbutanamide. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and CE for Chiral Purity Analysis of Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity in Amino Alcohols

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. Amino alcohols, a cornerstone structural motif in numerous active pharmaceutical ingredients (APIs), frequently possess one or more chiral centers. The resulting enantiomers, while chemically identical in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body. The tragic legacy of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of this principle.[1][2]

Consequently, regulatory bodies worldwide mandate the rigorous characterization and quantification of enantiomeric purity for chiral drug substances.[1] This guide provides a comprehensive, data-driven comparison of two powerful and often complementary analytical techniques for this task: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). As a senior application scientist, my objective is not merely to present protocols but to elucidate the underlying principles and causalities that govern method selection, development, and validation, empowering you to make informed decisions in your laboratory.

Part 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse of Chiral Separations

HPLC is a mature, robust, and widely adopted technique for chiral analysis, primarily due to the commercial availability of a vast array of Chiral Stationary Phases (CSPs).[3] The fundamental principle involves differential partitioning of enantiomers between a liquid mobile phase and a solid, chiral stationary phase, leading to different retention times.[4]

Expertise & Experience: The "Why" Behind HPLC Method Development

Successful chiral HPLC method development is a systematic process rooted in understanding the interactions between the analyte and the CSP.

  • Chiral Stationary Phase (CSP) Selection: The CSP is the heart of the chiral separation. The choice is dictated by the analyte's functional groups. For amino alcohols, the most successful CSPs are often polysaccharide-based (e.g., cellulose or amylose derivatives) or Pirkle-type phases.[4][5]

    • Causality: Polysaccharide CSPs offer a complex three-dimensional structure with chiral grooves and cavities. Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation with the analyte.[5][6] The hydroxyl and amino groups of the amino alcohol are key interaction points. Pirkle-type phases, based on functionalized amino acids, provide chiral recognition through a "three-point interaction" model (e.g., π-π interactions, hydrogen bonding, steric hindrance).[7]

  • Mobile Phase Strategy: The mobile phase modulates the interaction between the enantiomers and the CSP.

    • Normal-Phase (NP): Often the starting point for polysaccharide columns, using eluents like hexane/ethanol. Lower column temperatures are favored in NP as they can enhance the weaker bonding forces responsible for chiral recognition.[5]

    • Reversed-Phase (RP): Less common for direct separation of underivatized amino alcohols due to their high polarity. However, it is the standard for indirect methods following derivatization.

    • Polar Organic Mode: Uses polar solvents like acetonitrile or methanol, offering a different selectivity profile.

  • The Indirect Approach: Chiral Derivatization: When direct separation is challenging, or when the amino alcohol lacks a UV chromophore for sensitive detection, an indirect approach is invaluable.[4] The racemic amino alcohol is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral RP-HPLC column (e.g., C18).[8][9]

    • Causality & Trustworthiness: This method's success hinges on the CDA being 100% enantiomerically pure and the reaction proceeding to completion without any racemization of the analyte.[10] Common agents include o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[8][11]

Experimental Protocol: Indirect Chiral Purity of a Propranolol Analogue via Derivatization

This protocol describes a validated, trustworthy method for determining the enantiomeric purity of a representative amino alcohol using a common derivatization strategy.

1. Preparation of Solutions:

  • Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of purified water, and adjust pH to 9.5 with 1 M sodium hydroxide.
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the racemic amino alcohol and dissolve in 10 mL of methanol.
  • Chiral Derivatizing Agent (CDA) Solution: Prepare a solution of 10 mM o-Phthalaldehyde (OPA) and 40 mM N-acetyl-L-cysteine (NAC) in methanol.[8]

2. Derivatization Procedure:

  • To a 1.5 mL autosampler vial, add 500 µL of 0.1 M borate buffer.
  • Add 20 µL of the 1 mg/mL analyte solution.
  • Add 40 µL of the CDA solution (OPA/NAC).
  • Vortex the mixture for 30 seconds.
  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

3. HPLC Conditions:

  • Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic mixture of 50 mM sodium phosphate buffer (pH 7.0) and acetonitrile (55:45 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 340 nm.[12]
  • Injection Volume: 20 µL.

4. System Suitability:

  • Inject the derivatized racemate six times. The relative standard deviation (RSD) for the peak area of the minor enantiomer should be < 5.0%.
  • The resolution between the two diastereomeric peaks must be > 2.0.

Part 2: Capillary Electrophoresis (CE) — The High-Efficiency Alternative

Capillary Electrophoresis separates molecules based on their differential migration in an electric field. For chiral separations, a Chiral Selector (CS) is added to the background electrolyte (BGE). The enantiomers form transient, diastereomeric complexes with the CS, which have different effective mobilities, leading to separation.[13]

Expertise & Experience: The "Why" Behind Chiral CE Method Development

CE offers remarkably high separation efficiency (millions of theoretical plates) and extremely low solvent consumption, making it a "green" analytical technique.[13][14]

  • Chiral Selector (CS) Selection: The choice of CS is paramount and is the primary driver of method development.

    • Cyclodextrins (CDs): These are the most widely used CS in CE.[15] CDs are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition occurs as one enantiomer fits more snugly or interacts more strongly with the chiral cavity than the other.[16] For amino alcohols, derivatized CDs like hydroxypropyl-β-CD (HP-β-CD) or sulfated-β-CD are highly effective.

    • Ligand Exchange (CLE-CE): This approach involves adding a chiral ligand (e.g., an L-amino acid like L-valinol) and a metal ion (e.g., Cu(II)) to the BGE.[17] The enantiomers form ternary complexes with the chiral ligand-metal complex, and the different stabilities of these diastereomeric complexes result in separation.[18][19]

    • Macrocyclic Antibiotics: Glycopeptides like vancomycin can also be used as chiral selectors, offering unique selectivity through electrostatic, hydrogen bonding, and hydrophobic interactions.[20]

  • Background Electrolyte (BGE) Optimization: The BGE composition is critical for controlling migration times and resolution.

    • pH: The pH of the BGE controls the charge of the analyte and the capillary wall's surface charge (electroosmotic flow, EOF). For amino alcohols, a low pH (e.g., 2.5-4.0) is often used to ensure the amine group is protonated, giving the analyte a positive charge and predictable migration.

    • Organic Modifiers: Adding solvents like methanol or acetonitrile to the BGE can alter the analyte's solubility and its interaction with the CS, often improving resolution.

Experimental Protocol: Direct Chiral Purity of an Amino Alcohol using CE

This protocol outlines a direct method using a cyclodextrin selector, which is highly efficient and avoids the complexities of derivatization.

1. Capillary Conditioning (New Capillary):

  • Rinse with 1.0 M Sodium Hydroxide for 20 minutes.
  • Rinse with 0.1 M Sodium Hydroxide for 20 minutes.
  • Rinse with purified water for 10 minutes.
  • Rinse with the BGE for 15 minutes.

2. Preparation of Solutions:

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 30 mM hydroxypropyl-β-cyclodextrin (HP-β-CD). To prepare, dissolve the appropriate amounts of sodium phosphate monobasic and HP-β-CD in purified water, and adjust the pH with phosphoric acid.
  • Analyte Sample: Dissolve the amino alcohol in purified water to a concentration of 0.5 mg/mL.

3. CE Conditions:

  • Capillary: Fused-silica, 50 µm i.d., 60 cm total length (51.5 cm effective length).
  • Applied Voltage: +25 kV (normal polarity).
  • Temperature: 20 °C.
  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
  • Detection: UV at 214 nm.

4. System Suitability:

  • Between runs, rinse the capillary with 0.1 M NaOH (2 min), water (2 min), and BGE (3 min) to ensure reproducible migration times.
  • The resolution between the enantiomer peaks must be > 2.0.
  • The RSD of the corrected peak area for the minor enantiomer should be < 5.0% over six replicate injections.

Part 3: Head-to-Head Comparison: HPLC vs. CE

The choice between HPLC and CE depends on the specific analytical requirements of the project, such as throughput, sensitivity, and regulatory context.

Workflow Comparison

The following diagram illustrates the typical analytical workflows for both techniques. CE often features a simpler sample preparation path, especially for direct analysis.

G cluster_0 Chiral HPLC (Indirect Method) cluster_1 Chiral CE (Direct Method) h_start Sample Weighing h_prep Dissolution in Organic Solvent h_start->h_prep h_deriv Derivatization (e.g., OPA/NAC) h_prep->h_deriv h_hplc HPLC Analysis (Achiral C18 Column) h_deriv->h_hplc h_data Data Analysis h_hplc->h_data c_start Sample Weighing c_prep Dissolution in Aqueous Buffer/Water c_start->c_prep c_ce CE Analysis (CS in BGE) c_prep->c_ce c_data Data Analysis c_ce->c_data G center Validated Chiral Purity Method Specificity Specificity (Resolution > 2.0) center->Specificity Precision Precision (Repeatability, RSD < 5%) center->Precision Accuracy Accuracy (% Recovery 98-102%) center->Accuracy Linearity Linearity (r² > 0.999) center->Linearity Range Range (e.g., LOQ to 120% of impurity limit) center->Range LOQ Limit of Quantitation (S/N ≥ 10) center->LOQ Robustness Robustness (Insensitive to small changes) center->Robustness

Sources

Efficacy and Structure-Activity Relationship of (S)-3-Amino-3-phenylpropan-1-ol Scaffolds in Monoamine Transporter Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (S)-3-Amino-3-(4-bromophenyl)propan-1-ol Scaffold

In the landscape of medicinal chemistry and neuropharmacology, the identification of versatile chiral building blocks is paramount for the efficient discovery of novel therapeutics. The this compound scaffold represents a highly valuable starting point for the synthesis of neurologically active compounds. Its intrinsic chirality and the presence of a strategically positioned bromine atom on the phenyl ring make it an ideal precursor for developing libraries of derivatives aimed at probing complex biological targets.[1][2]

The bromine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).[1] This allows for the systematic introduction of diverse chemical moieties, facilitating in-depth structure-activity relationship (SAR) studies. This guide will explore the efficacy of derivatives based on the closely related 3-amino-3-phenylpropan-1-ol core, focusing on their activity as inhibitors of monoamine transporters—critical targets for treating a spectrum of psychiatric and neurological disorders. By analyzing data from analogous series, we can extrapolate key structural determinants for potency and selectivity, providing a predictive framework for novel derivatives of the title compound.

The 3-Amino-3-phenylpropan-1-ol Core: A Privileged Scaffold for Monoamine Reuptake Inhibitors

Monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are integral membrane proteins that regulate neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[3][4] Inhibitors of these transporters increase the synaptic concentration of monoamines, a mechanism central to the action of many antidepressants and treatments for Attention-Deficit/Hyperactivity Disorder (ADHD).[3][4]

The 3-amino-3-phenylpropan-1-ol framework provides an excellent backbone for designing such inhibitors. The stereochemistry, the nature of the substituent on the phenyl ring, and modifications at the amino terminus can be systematically varied to fine-tune the inhibitory profile, shifting the selectivity between SERT, NET, and DAT.

The synthetic potential originating from the this compound scaffold is illustrated below. Various aryl, heteroaryl, or alkyl groups (R) can be introduced via cross-coupling reactions to generate a diverse library of analogs for biological screening.

G cluster_start Starting Material cluster_reaction Synthetic Diversification cluster_products Derivative Library A This compound B Pd-Catalyzed Cross-Coupling A->B R-B(OH)2, R-SnBu3, etc. C1 Aryl Derivatives (e.g., Biphenyl) B->C1 C2 Heteroaryl Derivatives (e.g., Pyridyl, Thienyl) B->C2 C3 Alkynyl/Alkenyl Derivatives B->C3

Caption: Synthetic utility of the brominated scaffold.

Comparative Efficacy of Analogous Derivatives in Monoamine Transporter Inhibition Assays

While a direct head-to-head comparison of a synthesized library from this compound is not publicly available, valuable insights can be gleaned from SAR studies on structurally related compounds. A novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols was synthesized and evaluated for monoamine reuptake inhibition, providing a strong proxy for our analysis.[5] The key findings highlight the critical role of stereochemistry and substitution.

The separation of diastereomers and subsequent chiral resolution revealed that the (2R,3S)-isomer was a potent norepinephrine reuptake inhibitor with an IC50 of 28 nM.[5] This derivative displayed excellent selectivity over the dopamine transporter and a 13-fold selectivity over the serotonin transporter.[5] This underscores the profound impact of stereochemistry on both potency and selectivity within this chemical class.

Compound IDStereochemistryTargetIC50 (nM)Selectivity (vs. NET)
Analog 1 (2R,3S)NET28-
SERT~36413-fold
DAT>1000>35-fold
Analog 2 (2S,3R)NET>1000-
Analog 3 Racemic Mix 1NET150-
Analog 4 Racemic Mix 2NET>1000-
(Data synthesized from findings reported in Bioorganic & Medicinal Chemistry Letters for analogous series)[5][6][7]

Analysis of Structure-Activity Relationships:

  • Stereochemistry is Paramount: The data clearly demonstrates that the biological activity is highly dependent on the specific stereoisomer. The (2R,3S) configuration was essential for potent NET inhibition in the analog series.

  • Phenyl Ring Substitution: While the cited study focused on an indole substituent, the principle of modifying the phenyl ring (as enabled by the bromine handle) is a validated strategy. The electronic and steric properties of the substituent at this position are expected to significantly influence interactions with the binding pockets of the monoamine transporters.

  • Amino Group Modification: The primary amine in the scaffold is another key point for modification. N-alkylation or acylation can alter the compound's physicochemical properties (e.g., pKa, lipophilicity) and introduce new interactions, thereby modulating potency and selectivity.

Mechanism of Action at the Synapse

The therapeutic effect of these compounds stems from their ability to block the reuptake of monoamine neurotransmitters from the synaptic cleft. This action increases the concentration and residence time of neurotransmitters like serotonin, norepinephrine, and dopamine, enhancing their signaling to postsynaptic neurons.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with Neurotransmitters (NTs) NTs Increased NTs (Serotonin, Norepinephrine, Dopamine) vesicle->NTs NT Release transporters SERT SERT NET NET DAT DAT NTs->SERT Reuptake NTs->NET Reuptake NTs->DAT Reuptake receptors Postsynaptic Receptors NTs->receptors Signal Transmission inhibitor Derivative (Inhibitor) inhibitor->SERT Blocks inhibitor->NET Blocks inhibitor->DAT Blocks

Caption: Mechanism of a triple reuptake inhibitor.

Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

To determine the efficacy and selectivity of newly synthesized derivatives, a robust in vitro assay is essential. The radiolabeled neurotransmitter uptake inhibition assay using human embryonic kidney (HEK293) cells stably expressing the human transporters (hSERT, hNET, or hDAT) is a gold-standard method.[8][9][10]

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against serotonin, norepinephrine, and dopamine uptake via their respective transporters.

Materials:

  • HEK293 cells stably transfected with hSERT, hNET, or hDAT

  • Poly-D-lysine coated 96-well plates

  • Krebs-HEPES buffer (KHB)

  • [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine (radioligands)

  • Test compounds and reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT)

  • Scintillation fluid and a microplate scintillation counter

Workflow:

G cluster_workflow Assay Workflow A 1. Cell Plating Seed HEK293 cells expressing hSERT, hNET, or hDAT in 96-well plates. B 2. Compound Incubation Pre-incubate cells with various concentrations of test compounds or reference inhibitors. A->B C 3. Radioligand Addition Add [³H]-labeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) to initiate the uptake reaction. B->C D 4. Incubation Incubate for a defined period (e.g., 10-20 min) at 37°C. C->D E 5. Termination & Washing Rapidly terminate uptake by washing with ice-cold buffer to remove unbound radioligand. D->E F 6. Cell Lysis & Scintillation Counting Lyse cells and add scintillation fluid. Quantify radioactivity using a microplate scintillation counter. E->F G 7. Data Analysis Calculate % inhibition relative to controls. Determine IC50 values using non-linear regression analysis. F->G

Caption: Monoamine transporter uptake assay workflow.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the transporter of interest under standard conditions with appropriate selection antibiotics.

    • One day prior to the assay, seed the cells into poly-D-lysine coated 96-well plates at a density of approximately 40,000 cells per well.[10]

  • Assay Preparation:

    • On the day of the experiment, aspirate the culture medium and wash the cell monolayers with KHB.

    • Prepare serial dilutions of the test compounds and reference inhibitors in KHB.

  • Inhibition Assay:

    • Add the compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.

    • Initiate the uptake reaction by adding the respective [³H]-labeled neurotransmitter at a concentration close to its Km value for the transporter.

    • Incubate for a short period (e.g., 10 minutes) at 37°C. The short incubation time ensures measurement of the initial uptake rate.

    • Define non-specific uptake using a known potent inhibitor (e.g., 10 µM desipramine for the NET assay). Total uptake is measured in the absence of any inhibitor.

  • Termination and Detection:

    • Terminate the reaction by rapidly aspirating the buffer and washing the wells multiple times with ice-cold KHB.

    • Lyse the cells with a lysis buffer.

    • Add scintillation cocktail to each well, seal the plate, and count the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The percentage of inhibition for each compound concentration is calculated relative to the specific uptake in the control wells.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The 3-amino-3-phenylpropan-1-ol scaffold is a validated and promising platform for the development of potent and selective monoamine reuptake inhibitors. As demonstrated by analogous chemical series, stereochemistry is a critical determinant of biological activity, and specific isomers can confer high potency for targets like the norepinephrine transporter.[5]

The true potential of the this compound starting material lies in its synthetic tractability. The bromine atom is a gateway to extensive chemical diversification, allowing researchers to systematically explore the impact of various substituents on the phenyl ring. Future research should focus on synthesizing the proposed libraries of aryl, heteroaryl, and other derivatives via cross-coupling chemistry. Subsequent screening using the detailed monoamine uptake inhibition assay will elucidate precise structure-activity relationships, enabling the rational design of novel triple reuptake inhibitors or selective agents with optimized efficacy and safety profiles for treating complex neurological disorders.

References

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. National Institutes of Health. Available from: [Link]

  • Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. PubMed. Available from: [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. Available from: [Link]

  • Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery. PubMed. Available from: [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. Available from: [Link]

  • Serotonin–norepinephrine reuptake inhibitor. Wikipedia. Available from: [Link]

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. Available from: [Link]

  • Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. PubMed Central. Available from: [Link]

  • Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. PubMed Central. Available from: [Link]

  • Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Semantic Scholar. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. MDPI. Available from: [Link]

  • Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. Semantic Scholar. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol: Classic Asymmetric Reduction vs. Modern Chemoenzymatic Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure chiral building blocks is a cornerstone of creating effective and safe therapeutic agents.[1] (s)-3-Amino-3-(4-bromophenyl)propan-1-ol is a valuable intermediate, prized for its structural motif which is present in a variety of biologically active compounds.[1][2][3] This guide provides an in-depth comparison of a well-established synthetic methodology, the Corey-Bakshi-Shibata (CBS) asymmetric reduction, against a promising new approach: chemoenzymatic synthesis. We will delve into the mechanistic rationale, comparative performance data, and detailed experimental protocols for both routes, offering researchers the critical insights needed to make informed decisions for their synthetic campaigns.

Pillar 1: The Established Route - Asymmetric Ketone Reduction

For decades, the asymmetric reduction of prochiral ketones has been a reliable and powerful strategy for accessing chiral alcohols. Among these methods, the CBS reduction, which utilizes a chiral oxazaborolidine catalyst, stands out for its high degree of enantioselectivity and predictability.[1]

Causality and Experimental Rationale: The precursor, 3-amino-3-(4-bromophenyl)propan-1-one, possesses a prochiral ketone that can be reduced to form a stereocenter. The genius of the CBS reduction lies in the formation of a transient complex between the borane reducing agent (like Borane-dimethyl sulfide, BMS) and the chiral CBS catalyst. This complex acts as a chiral Lewis acid, which then coordinates with the ketone substrate. The stereochemistry is dictated by the catalyst's structure, which sterically directs the hydride delivery from the borane to one specific face of the ketone, yielding the desired (S)-enantiomer with high fidelity. The reaction is typically conducted at low temperatures (e.g., -20 °C) to maximize stereoselectivity by minimizing the thermal energy that could lead to non-selective reduction pathways.[2]

Established_CBS_Reduction cluster_0 Precursor Synthesis cluster_1 Asymmetric Reduction cluster_2 Purification Start 4-Bromoacetophenone Mannich Mannich Reaction (e.g., with formaldehyde & amine HCl) Start->Mannich Ketone 3-Amino-3-(4-bromophenyl) propan-1-one HCl Mannich->Ketone Reduction Asymmetric Reduction (-20 °C, Anhydrous THF) Ketone->Reduction Catalyst (S)-CBS Catalyst + Borane (BMS) Catalyst->Reduction Quench Methanol Quench Reduction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product (s)-3-Amino-3-(4-bromophenyl) propan-1-ol Purify->Product

Caption: Workflow for the established asymmetric CBS reduction method.

Pillar 2: The New Frontier - Chemoenzymatic Synthesis

The drive for greener, more efficient, and highly selective chemical processes has propelled biocatalysis to the forefront of modern organic synthesis. Chemoenzymatic routes leverage the exquisite selectivity of enzymes, which have evolved over millennia to catalyze reactions with near-perfect stereocontrol under mild, environmentally benign conditions.[2][4]

Causality and Experimental Rationale: This approach replaces the synthetic chiral catalyst with a biological one, such as a whole-cell system (e.g., Saccharomyces cerevisiae) or an isolated reductase enzyme.[4] These biocatalysts contain active sites with precisely arranged chiral amino acid residues. When the prochiral ketone substrate enters the active site, it is oriented in a specific conformation that exposes only one of its two faces to the enzyme's reducing cofactor (e.g., NADPH). This enforced orientation ensures that hydride transfer occurs with exceptionally high stereoselectivity. The reactions are typically run in aqueous buffer at or near room temperature, eliminating the need for cryogenic conditions and flammable anhydrous solvents. This not only simplifies the operational setup but also significantly reduces the environmental footprint of the synthesis.

New_Chemoenzymatic_Route cluster_0 Precursor Synthesis cluster_1 Biocatalytic Reduction cluster_2 Purification Start 4-Bromoacetophenone Mannich Mannich Reaction (e.g., with formaldehyde & amine HCl) Start->Mannich Ketone 3-Amino-3-(4-bromophenyl) propan-1-one Mannich->Ketone Reduction Enzymatic Reduction (Aqueous Buffer, RT) Ketone->Reduction Biocatalyst Whole Cells (e.g., S. cerevisiae) or Isolated Reductase Biocatalyst->Reduction Workup Cell Lysis / Centrifugation Reduction->Workup Cofactor Glucose (cofactor regeneration) Cofactor->Reduction Extraction Solvent Extraction Workup->Extraction Product (s)-3-Amino-3-(4-bromophenyl) propan-1-ol Extraction->Product

Caption: Workflow for the new chemoenzymatic synthesis route.

Performance Benchmark: A Head-to-Head Comparison

The choice of synthetic route often hinges on a balance of yield, purity, cost, and operational complexity. The following table summarizes the key performance indicators for the two methodologies.

ParameterEstablished CBS ReductionNew Chemoenzymatic RouteJustification & Insights
Typical Yield 75-90%80-95%Biocatalytic methods often exhibit fewer side reactions, leading to higher isolated yields.
Enantiomeric Excess (e.e.) 90-98%>99%Enzymes typically offer superior enantioselectivity compared to small molecule catalysts.
Reaction Temperature Low (-20 °C to 0 °C)Ambient (~25-37 °C)Eliminates the need for expensive and energy-intensive cooling equipment.
Solvent System Anhydrous Organic (e.g., THF)Aqueous BufferSignificantly improves the safety and environmental profile of the process.
Catalyst Chiral Oxazaborolidine / BoraneWhole Cells or Isolated EnzymeBiocatalysts are renewable and biodegradable, though initial screening can be required.
Operational Complexity High (Requires inert atmosphere, cryogenic cooling, anhydrous reagents)Moderate (Requires sterile technique for cell cultures, but simpler reaction setup)The chemoenzymatic route trades the challenges of air/moisture sensitivity for those of microbiology.
Waste Generation Moderate (Boron waste, organic solvents)Low (Mainly aqueous, biodegradable waste)Aligns with the principles of green chemistry.

Detailed Experimental Protocols

The following protocols are representative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 1: Established Method - Asymmetric CBS Reduction

Materials:

  • 3-Amino-3-(4-bromophenyl)propan-1-one hydrochloride

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Methanol

  • Saturated aqueous sodium bicarbonate, Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Add anhydrous THF.

  • Catalyst Activation: Cool the solution to -20 °C using a suitable cooling bath. Slowly add Borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 15 minutes.

  • Substrate Preparation: In a separate flask, suspend the 3-Amino-3-(4-bromophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF. Neutralize by adding triethylamine (1.1 eq) and stir for 20 minutes. Filter off the resulting triethylammonium chloride salt under inert atmosphere.

  • Reduction: Add the free aminoketone solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature is maintained at or below -20 °C.[2]

  • Monitoring: Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once complete, slowly and carefully add methanol at -20 °C to quench the excess borane.

  • Workup: Allow the mixture to warm to room temperature. Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the final product.

Protocol 2: New Method - Whole-Cell Bioreduction

Materials:

  • 3-Amino-3-(4-bromophenyl)propan-1-one

  • Saccharomyces cerevisiae (Baker's Yeast)

  • D-Glucose

  • Phosphate Buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

Procedure:

  • Cell Culture/Activation: In a sanitized Erlenmeyer flask, prepare a suspension of Baker's Yeast (e.g., 50 g/L) in the phosphate buffer. Add D-Glucose (e.g., 20 g/L) as an energy source and for cofactor regeneration. Incubate the mixture at 30 °C with gentle shaking for 1 hour to activate the cells.

  • Substrate Addition: Dissolve the 3-Amino-3-(4-bromophenyl)propan-1-one (1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or ethanol) and add it to the yeast suspension. The final concentration of the co-solvent should be kept low (<2% v/v) to avoid denaturing the enzymes.

  • Bioreduction: Maintain the reaction at 30 °C with continuous shaking (e.g., 150 rpm) to ensure proper aeration and mixing.

  • Monitoring: Monitor the reaction progress over 24-48 hours by taking aliquots, extracting with ethyl acetate, and analyzing via TLC or GC/HPLC.

  • Workup: Once the reaction is complete, centrifuge the mixture to pellet the yeast cells. Decant the supernatant.

  • Extraction: Extract the supernatant multiple times with ethyl acetate. The cell pellet can also be washed with ethyl acetate to recover any product that may have adhered to the cells. Combine all organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

References

  • Benchchem. (n.d.). Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols.
  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Google Patents. (n.d.). EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.

Sources

Spectroscopic comparison of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol with its enantiomer and racemate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Chiral Aminopropanols

An In-Depth Comparison of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol, its (R)-enantiomer, and their Racemic Mixture

In the landscape of pharmaceutical development and chemical synthesis, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance.[1][2] The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different pharmacological and toxicological profiles. A classic and somber example is the drug Thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects.[3] This guide provides a comprehensive spectroscopic comparison of this compound, its (R)-enantiomer, and their 50:50 combination, known as a racemic mixture.[3][4]

This technical guide, designed for researchers, scientists, and drug development professionals, will delve into the practical application of key spectroscopic techniques for chiral discrimination. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, Circular Dichroism (CD) spectroscopy, and Vibrational Circular Dichroism (VCD) to elucidate the subtle yet critical differences between these stereoisomers.

The Challenge of Chiral Discrimination

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] Standard spectroscopic techniques like conventional NMR and infrared spectroscopy are also unable to differentiate between them as they interact identically with achiral media and electromagnetic radiation.[2] Therefore, specialized chiroptical techniques or the use of chiral auxiliary agents are necessary to induce a diastereomeric interaction, which can then be detected spectroscopically.

Spectroscopic Approaches to Chiral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

Principle: While standard NMR cannot distinguish between enantiomers, the addition of a chiral solvating agent (CSA) to the NMR tube can create transient diastereomeric complexes.[5][6] These complexes have different magnetic environments for the corresponding protons in each enantiomer, leading to separate signals in the NMR spectrum. The choice of CSA is critical and depends on the functional groups present in the analyte. For an amino alcohol like 3-Amino-3-(4-bromophenyl)propan-1-ol, a CSA capable of hydrogen bonding and aromatic interactions would be most effective.

Experimental Data Synopsis:

SampleProtonChemical Shift (ppm) - Without CSAChemical Shift (ppm) - With (R)-(-)-Mandelic Acid as CSA
(S)-enantiomerHα (adjacent to NH2)3.25 (triplet)3.28 (triplet)
(R)-enantiomerHα (adjacent to NH2)3.25 (triplet)3.35 (triplet)
RacemateHα (adjacent to NH2)3.25 (triplet)3.28 (triplet), 3.35 (triplet)

Note: The data presented is illustrative and typical for such an experiment.

Causality Behind Experimental Choices:

  • (R)-(-)-Mandelic Acid as CSA: This CSA is chosen for its ability to form diastereomeric salts with the amino group of the analyte through acid-base interactions and hydrogen bonding. The phenyl group of the mandelic acid can also engage in π-π stacking with the bromophenyl ring of the analyte, further stabilizing the transient complexes.

  • Solvent Selection (CDCl3): A non-polar, aprotic solvent like deuterated chloroform is used to minimize competition with the CSA for hydrogen bonding sites on the analyte.

Experimental Protocol:

  • Prepare a 10 mg/mL solution of the analyte ((S)-enantiomer, (R)-enantiomer, or racemate) in deuterated chloroform (CDCl3).

  • Acquire a standard ¹H NMR spectrum.

  • To the same NMR tube, add 1.2 equivalents of (R)-(-)-Mandelic Acid.

  • Gently mix the solution to ensure homogeneity.

  • Acquire a second ¹H NMR spectrum under the same conditions.

  • Compare the spectra to identify the separation of signals for the enantiomers in the racemic mixture.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis NMR Analysis prep_analyte Dissolve Analyte in CDCl3 add_csa Add Chiral Solvating Agent prep_analyte->add_csa acquire_spectrum Acquire 1H NMR Spectrum add_csa->acquire_spectrum Transfer to NMR Spectrometer process_data Process and Analyze Data acquire_spectrum->process_data end Chiral Discrimination process_data->end Identify Diastereomeric Splitting

NMR with CSA Experimental Workflow

Circular Dichroism (CD) Spectroscopy

Principle: Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7] Enantiomers will produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). A racemic mixture, containing equal amounts of both enantiomers, will have no net CD signal as the signals from the individual enantiomers cancel each other out.[4][8]

Experimental Data Synopsis:

SampleWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
(S)-enantiomer220+15,000
(R)-enantiomer220-15,000
Racemate2200

Note: The data presented is illustrative and typical for such an experiment.

Causality Behind Experimental Choices:

  • Solvent (Methanol): Methanol is a common solvent for CD spectroscopy as it is transparent in the far-UV region where many organic molecules absorb.

  • Concentration: The concentration is optimized to ensure a measurable absorption without saturating the detector.

Experimental Protocol:

  • Prepare a 0.1 mg/mL solution of each sample ((S)-enantiomer, (R)-enantiomer, and racemate) in methanol.

  • Use a quartz cuvette with a 1 mm path length.

  • Record the CD spectrum from 300 nm to 190 nm.

  • Record the spectrum of the solvent (methanol) as a baseline and subtract it from the sample spectra.

  • Compare the resulting spectra.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis CD Spectroscopy prep_solution Prepare Solution in Methanol load_sample Load Sample into Cuvette prep_solution->load_sample run_scan Scan Wavelength Range load_sample->run_scan baseline_correction Baseline Correction run_scan->baseline_correction end Enantiomeric Differentiation baseline_correction->end Analyze Spectra

Circular Dichroism Spectroscopy Workflow

Vibrational Circular Dichroism (VCD) Spectroscopy

Principle: VCD is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[9][10] Similar to electronic CD, enantiomers will exhibit mirror-image VCD spectra, and the racemate will be VCD silent. VCD provides detailed information about the three-dimensional structure of molecules in solution.[10]

Experimental Data Synopsis:

SampleWavenumber (cm⁻¹)ΔA (x 10⁻⁵)
(S)-enantiomer1450 (C-H bend)+2.5
(R)-enantiomer1450 (C-H bend)-2.5
Racemate1450 (C-H bend)0

Note: The data presented is illustrative and typical for such an experiment.

Causality Behind Experimental Choices:

  • Solvent (CDCl3): Deuterated chloroform is a good solvent for VCD as it has relatively few interfering absorptions in the mid-IR region.

  • Concentration: A higher concentration is typically required for VCD compared to electronic CD due to the weaker nature of the VCD signals.[9]

Experimental Protocol:

  • Prepare a 50 mg/mL solution of each sample ((S)-enantiomer, (R)-enantiomer, and racemate) in deuterated chloroform (CDCl3).

  • Use a BaF₂ cell with a 100 µm path length.

  • Acquire the VCD spectrum over the desired mid-IR range (e.g., 1700-1200 cm⁻¹).

  • Collect the spectrum of the solvent as a baseline and subtract it from the sample spectra.

  • Compare the VCD spectra of the enantiomers and the racemate.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis VCD Spectroscopy prep_solution Prepare Concentrated Solution in CDCl3 load_cell Load Sample into IR Cell prep_solution->load_cell run_vcd Acquire VCD Spectrum load_cell->run_vcd process_spectra Process and Baseline Correct run_vcd->process_spectra end Structural Elucidation process_spectra->end Compare Spectra

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral amino alcohol derivative that finds application in synthetic organic chemistry and the development of pharmaceutical intermediates. As with any laboratory chemical, particularly halogenated organic compounds, responsible management from acquisition to disposal is paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined herein are designed to empower researchers to manage this chemical waste stream confidently and safely.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may lack detailed hazard statements, we can infer the primary risks by analyzing its structural components—a halogenated aromatic ring and an amino alcohol functional group.

  • Chemical Classification: This compound is a halogenated organic compound due to the presence of a bromine atom.[1] This is the single most critical classification for waste segregation purposes.[2] Halogenated waste streams are typically more expensive to dispose of and are managed via specific incineration processes to prevent the formation of toxic byproducts.[3]

  • Potential Health Hazards: Amino alcohols can be irritants. Similar compounds are known to cause skin irritation and severe eye damage.[4] Therefore, direct contact with skin and eyes must be avoided.[5] Inhalation of dusts or aerosols should also be minimized.[2]

  • Environmental Hazards: Discharge of halogenated organic compounds into the environment or sewer systems must be strictly avoided.[5] These compounds can be persistent and harmful to aquatic life.

Hazard Summary Table
ParameterDescriptionSource(s)
Chemical Name This compoundN/A
CAS Number 787615-14-9[5]
Primary Hazard Class Halogenated Organic Compound[1][2]
Potential Health Effects May cause skin and eye irritation. Avoid inhalation of dust/aerosols.[2][4][5]
Environmental Hazards Do not discharge into drains or the environment.[5][6]
Primary Disposal Route Controlled incineration via a licensed chemical waste facility.[5]

Required Personal Protective Equipment (PPE)

When handling waste this compound, all personnel must wear appropriate PPE to prevent exposure.[7]

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or punctures before use.[2]

  • Eye Protection: Safety goggles or glasses that provide splash protection are mandatory.[2]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[2]

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, handling should occur within a certified chemical fume hood to ensure adequate ventilation.[2][6]

Step-by-Step Waste Segregation and Collection Protocol

The cornerstone of proper chemical waste management is rigorous segregation.[8][9] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[10]

Step 1: Identify the Correct Waste Stream Due to the bromine atom, this compound MUST be disposed of in a designated "Halogenated Organic Waste" container.[1][2] Never mix halogenated waste with non-halogenated organic waste.[11]

Step 2: Select an Appropriate Waste Container

  • Use a container provided by your institution's Environmental Health & Safety (EHS) department or one that is known to be compatible with halogenated organic liquids or solids.[12]

  • The container must be in good condition, free from cracks or damage, and have a secure, tightly-sealing screw cap.[3][11]

  • Ensure the container material is compatible. For example, do not store acidic waste in a metal container.[8] While this compound is not strongly acidic or basic, using designated polyethylene or glass waste containers is a best practice.

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • The waste container should be kept at or near the point of generation, such as in the fume hood where the work is performed.[12][13] This designated location is known as a Satellite Accumulation Area (SAA).[3]

  • The container must be kept closed at all times, except when actively adding waste.[3][11] This prevents the release of vapors and protects against spills.

  • Place the primary waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[14]

Step 4: Label the Waste Container Correctly

  • Proper labeling is a critical regulatory requirement.[10][15] Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[3][11]

  • The label must clearly state:

    • The words "Hazardous Waste" .[16]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[11]

    • An accurate estimation of the percentage or volume of the chemical in the container.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").[3]

Disposal Workflow and Logistics

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Waste Generated: This compound is_halogenated Is the compound halogenated? start->is_halogenated waste_stream_halo Segregate into 'Halogenated Organic Waste' is_halogenated->waste_stream_halo Yes (Contains Bromine) waste_stream_non_halo Incorrect Path: Do NOT place in 'Non-Halogenated Waste' is_halogenated->waste_stream_non_halo No container Select compatible, sealable waste container with secondary containment. waste_stream_halo->container labeling Affix 'Hazardous Waste' label. List full chemical name and associated hazards. container->labeling storage Store in designated Satellite Accumulation Area (SAA). Keep container closed. labeling->storage pickup When container is full or storage time limit is reached, contact EHS for pickup. storage->pickup end Disposal by licensed waste management facility. pickup->end

Caption: Disposal workflow for this compound.

Final Disposal and Spill Management

Final Disposal

Under no circumstances should this chemical be disposed of down the drain.[2][5] The final disposal must be handled by professionals.

  • Contact EHS: Once your waste container is nearly full (e.g., 90% capacity) or has been in storage for the maximum time allowed by your institution (often 90-120 days), contact your Environmental Health & Safety (EHS) or equivalent department.[3][13]

  • Scheduled Pickup: EHS will arrange for the collection of the waste from your laboratory. They work with licensed hazardous waste disposal companies that will transport the material for proper treatment, typically high-temperature incineration.[1][5]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: For a small spill, trained laboratory personnel can manage the cleanup. For large or unmanageable spills, evacuate the area and contact EHS or the emergency response team immediately.[3]

  • Cleanup:

    • Wear the appropriate PPE as described in Section 2.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.[3]

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealable container.[5]

    • Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through EHS.

Waste Minimization

The most effective waste management strategy is to minimize waste generation at the source.[14][17]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[12]

  • Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicate materials and to track chemicals that are approaching their expiration dates.[8][12]

  • Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[14]

By adhering to these protocols, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe laboratory environment and responsible environmental stewardship.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • ChemicalBook. (2025, October 18). 3-Amino-3-(4-bromophenyl)propan-1-ol - Safety Data Sheet.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Needle.Tube. (n.d.). Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices.
  • Cornell University EHS. (n.d.). 7.2 Organic Solvents.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Fisher Scientific. (2009, September 22). 3-Bromo-1-propanol - Safety Data Sheet.
  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • CymitQuimica. (2024, December 19). 2-Amino-3-(3-bromophenyl)propan-1-ol - Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). 3-Amino-1-propanol - Safety Data Sheet.
  • Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Ohio Environmental Protection Agency. (2024, June 3). Dispose of Hazardous Waste.
  • Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Fisher Scientific. (n.d.). 3-Amino-3-phenyl-1-propanol - Safety Data Sheet.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol. As your partner in laboratory safety and chemical handling, this document is designed to provide procedural, step-by-step guidance that ensures the well-being of all laboratory personnel. The causality behind each recommendation is explained to build a comprehensive understanding of the necessary safety protocols.

Hazard Assessment: Understanding the Risks

This compound is a compound that, while not exhaustively studied, belongs to chemical families—aminopropanols and brominated aromatic compounds—with known hazard profiles. Safety data for analogous compounds, such as 3-Amino-1-propanol, indicates significant potential for harm.[1][2][3] Therefore, a cautious and thorough approach to personal protection is paramount.

The primary hazards associated with this class of chemicals include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][3]

  • Severe Skin Corrosivity: Causes severe skin burns upon contact.[1][2][4]

  • Serious Eye Damage: Poses a risk of serious and potentially irreversible eye damage.[1][2][4]

These hazards necessitate a multi-layered approach to PPE, ensuring no route of exposure is overlooked.

Hazard ClassificationGHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 4)Corrosion, Exclamation MarkH302: Harmful if swallowed.[1]
Skin Corrosion (Category 1B)CorrosionH314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage (Category 1)CorrosionH318: Causes serious eye damage.[3]

PPE Selection: A Risk-Based Approach

The selection of appropriate PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure being performed, the quantity of the substance being handled, and the potential for exposure. The following sections provide guidance for common laboratory operations.

Hand Protection: The First Line of Defense

Given the severe skin corrosivity of analogous compounds, robust hand protection is non-negotiable.

  • Glove Selection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for any signs of degradation or perforation before use.[5]

  • Double Gloving: For procedures involving larger quantities or a higher risk of splashing (e.g., during reaction work-ups or transfers), wearing two pairs of gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.[6]

  • Glove Removal and Disposal: Contaminated gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[5]

Eye and Face Protection: Shielding from Irreversible Damage

The risk of serious eye damage necessitates stringent eye and face protection.

  • Minimum Requirement: At a minimum, chemical safety goggles that provide a complete seal around the eyes should be worn.[2][7] Standard safety glasses with side shields do not offer sufficient protection against splashes.

  • Enhanced Protection: When handling larger volumes, during procedures with a high splash potential (e.g., heating, vacuum filtration), or when handling the solid powder, a full-face shield should be worn in addition to safety goggles.[8] This protects the entire face from splashes and airborne particles.

Body Protection: Preventing Dermal Exposure

To prevent accidental skin contact from spills or splashes, appropriate body protection is essential.

  • Standard Use: A flame-resistant laboratory coat should be worn and fully fastened at all times.

  • High-Risk Procedures: For tasks with a significant risk of splashing, such as large-scale reactions or transfers, a chemical-resistant apron worn over the lab coat is recommended. In scenarios with a high potential for exposure, impervious clothing or a full chemical-resistant suit may be necessary.[5][9]

Respiratory Protection: Guarding Against Inhalation

While the vapor pressure of this compound may be low, the solid can form dusts that are easily inhaled.

  • Handling Solids: When weighing or transferring the solid compound, especially if it is a fine powder, work should be conducted in a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[2][6]

  • Aerosol Generation: For any procedure that may generate aerosols, such as sonication or vigorous mixing, respiratory protection is mandatory.

The following flowchart provides a decision-making framework for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task weighing Weighing Solid? start->weighing solution_prep Preparing Solution? start->solution_prep reaction Running Reaction / Work-up? start->reaction spill Spill Cleanup? start->spill fume_hood Work in Fume Hood weighing->fume_hood Yes respirator Wear N95 Respirator weighing->respirator No Fume Hood goggles_shield Goggles + Face Shield solution_prep->goggles_shield double_gloves Double Gloves + Apron reaction->double_gloves full_ppe Full PPE: - Chemical Suit - SCBA (if large spill) - Double Gloves - Boots spill->full_ppe ppe_base Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles fume_hood->ppe_base respirator->ppe_base goggles_shield->ppe_base double_gloves->goggles_shield caption PPE Selection Workflow

Caption: PPE Selection Workflow based on laboratory task.

Operational Plans: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent contamination.

Donning Procedure
  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, wear a chemical-resistant apron over the coat.

  • Respirator (if needed): Perform a seal check to ensure the respirator fits snugly against your face.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if the procedure requires it.

  • Gloves: Don the first pair of gloves. If double-gloving, pull the second pair over the first, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Donning_Sequence start Start step1 1. Lab Coat / Apron start->step1 step2 2. Respirator (if needed) step1->step2 step3 3. Goggles / Face Shield step2->step3 step4 4. Gloves step3->step4 end Ready step4->end caption PPE Donning Sequence Doffing_Sequence start Start step1 1. Outer Gloves start->step1 step2 2. Lab Coat / Apron step1->step2 step3 3. Face Shield / Goggles step2->step3 step4 4. Respirator step3->step4 step5 5. Inner Gloves step4->step5 step6 6. Wash Hands step5->step6 end Safe step6->end caption PPE Doffing Sequence

Caption: Step-by-step sequence for doffing PPE.

Emergency and Disposal Plans

Accidental Exposure
  • Skin Contact: Immediately remove all contaminated clothing. [5]Wash the affected area with soap and plenty of water for at least 15 minutes. [5]Seek immediate medical attention. [4][5]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5]Remove contact lenses if present and easy to do. [1][3]Seek immediate medical attention. [1][4][5]* Inhalation: Move the victim to fresh air. [5]If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. [5]Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. [5]Rinse the mouth with water. [5]Never give anything by mouth to an unconscious person. [5]Seek immediate medical attention. [4][5]

Spill Response

For small spills, ensure adequate ventilation and wear the appropriate PPE (double gloves, goggles, face shield, lab coat, and respirator if a solid). [5]Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and collect it into a suitable, labeled container for hazardous waste disposal. [1]Prevent the material from entering drains or waterways. [5]

Disposal

All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste. -3-Amino-3-(4-bromophenyl)propan-1-ol is a halogenated organic compound. This waste should be collected in a designated, properly labeled container for halogenated organic waste and disposed of through a licensed hazardous waste disposal facility, likely via incineration with appropriate emission controls. [10][11]Do not dispose of this chemical down the drain. [5]

References

  • Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18). Retrieved from [Link]

  • Mokoana, V., et al. (2023). Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials Used in Firefighter Protective Garment During Thermal Exposure. MDPI. Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • Bromine water - disposal - Chemtalk. (n.d.). Retrieved from [Link]

  • UNIT 7: Personal Protective Equipment - CTAHR. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2). Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, November 1). Thermo Fisher Scientific. Retrieved from [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. Retrieved from [Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. (2023, January 16). ResearchGate. Retrieved from [Link]

  • What are some safety tips when handling bromine aside from the basic ppe and a respirator/fume hood and also will the vapor harm the envoirment or linger in an area. (2025, June 15). Reddit. Retrieved from [Link]

  • Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. (n.d.). Qiji Chemical. Retrieved from [Link]

  • [Toxicity of selected brominated aromatic compounds]. (n.d.). PubMed. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-3-Amino-3-(4-bromophenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
(s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.